Sulfametomidine
描述
属性
IUPAC Name |
4-amino-N-(6-methoxy-2-methylpyrimidin-4-yl)benzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N4O3S/c1-8-14-11(7-12(15-8)19-2)16-20(17,18)10-5-3-9(13)4-6-10/h3-7H,13H2,1-2H3,(H,14,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKLSCPPJEVXONT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)OC)NS(=O)(=O)C2=CC=C(C=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N4O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0023616 | |
| Record name | Sulfamethomidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0023616 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
294.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3772-76-7 | |
| Record name | Sulfametomidine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3772-76-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Sulfametomidine [INN:DCF] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003772767 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Sulfametomidine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB13485 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Sulfamethomidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0023616 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Sulfametomidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.109 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | SULFAMETOMIDINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/940ZL3AHKB | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
The Antibacterial Spectrum of Sulfametomidine: A Technical Guide
Abstract
Sulfametomidine, a long-acting sulfonamide, represents a class of synthetic antimicrobial agents that have historically played a pivotal role in the management of bacterial infections. This technical guide provides a comprehensive overview of the antibacterial spectrum of this compound, grounded in the established principles of sulfonamide pharmacology. While specific contemporary data for this compound is limited, this document extrapolates its likely efficacy based on the well-documented activity of the sulfonamide class. We will delve into the molecular mechanism of action, delineate the expected spectrum of activity against Gram-positive and Gram-negative bacteria, explore the prevalent mechanisms of bacterial resistance, and provide detailed protocols for in vitro susceptibility testing. Furthermore, the synergistic relationship between sulfonamides and dihydrofolate reductase inhibitors will be examined. This guide is intended for researchers, scientists, and drug development professionals seeking a thorough understanding of the antibacterial properties of this compound and related compounds.
Introduction: The Enduring Legacy of Sulfonamides
Sulfonamides were the first class of synthetic antimicrobial agents to be used systemically, heralding the dawn of the antibiotic era.[1] Their introduction dramatically reduced morbidity and mortality from bacterial infections.[1] this compound is a member of the long-acting sulfonamides, characterized by its extended elimination half-life.[2][3] Like all sulfonamides, its therapeutic effect is derived from its ability to interfere with a crucial metabolic pathway in bacteria, a pathway that is absent in humans.[1][4] While the emergence of widespread bacterial resistance has curtailed their use as standalone agents in many clinical scenarios, sulfonamides, often in combination with other drugs, remain relevant, particularly in veterinary medicine and for specific indications in human health.[4][5][6] Understanding the antibacterial spectrum of a specific agent like this compound requires a foundational knowledge of the entire class.
Mechanism of Action: Competitive Inhibition of Folic Acid Synthesis
The antibacterial effect of this compound is bacteriostatic, meaning it inhibits bacterial growth and replication rather than directly killing the cells.[1][4] This action is achieved through the competitive inhibition of the enzyme dihydropteroate synthase (DHPS).[1][4]
The Folic Acid Pathway: A Bacterial Achilles' Heel
Bacteria, unlike humans who obtain folic acid (vitamin B9) from their diet, must synthesize it de novo.[4] Folic acid is a vital precursor for the synthesis of nucleotides (the building blocks of DNA and RNA) and certain amino acids.[7] The bacterial folic acid synthesis pathway is therefore an attractive target for antimicrobial agents.
Competitive Inhibition of DHPS
The key step in this pathway is the conversion of para-aminobenzoic acid (PABA) to dihydropteroate, a reaction catalyzed by DHPS. This compound, being structurally similar to PABA, acts as a competitive antagonist at the active site of DHPS.[1] By binding to the enzyme, it prevents PABA from binding, thereby halting the synthesis of dihydrofolic acid and, consequently, tetrahydrofolic acid, the biologically active form of folate. This disruption of folate metabolism leads to the cessation of bacterial cell division.[7]
References
An In-depth Technical Guide to the Pharmacokinetics and Pharmacodynamics of Sulfametomidine In Vivo
This guide provides a comprehensive technical overview of the pharmacokinetic (PK) and pharmacodynamic (PD) properties of Sulfametomidine, a long-acting sulfonamide antibacterial agent.[1][2] Designed for researchers, scientists, and drug development professionals, this document delves into the absorption, distribution, metabolism, and excretion (ADME) of this compound, its mechanism of action, and the critical interplay between its PK/PD parameters for optimizing therapeutic efficacy and mitigating antimicrobial resistance.
Section 1: Core Pharmacokinetic Profile (ADME)
Pharmacokinetics describes the journey of a drug through the body.[3] Understanding the ADME profile of this compound is fundamental to designing rational dosing regimens that ensure effective concentrations reach the site of infection. The disposition of a drug involves its passage across numerous cell membranes, a process governed by its physicochemical properties.[4]
Absorption
This compound is primarily administered orally and is readily absorbed from the gastrointestinal tract.[1][5] The rate and extent of absorption, which determine the drug's bioavailability, are influenced by factors such as the formulation, the presence of food, and the physiological state of the gastrointestinal tract. Following oral administration in cattle, for instance, related sulfonamides show a slow elevation in plasma concentrations, indicating a gradual absorption process.[6]
Distribution
The distribution of this compound into various tissues is a crucial aspect, particularly in veterinary medicine where residues in edible tissues are a primary concern.[10][11][12][13] Studies on similar sulfonamides in sheep and other food animals show that residues can be found in the kidney, liver, and muscle, necessitating defined withdrawal periods before the animals can be used for human consumption.[11]
Metabolism
This compound undergoes metabolic transformation primarily in the liver.[5] The metabolic pathways show marked species differences, a critical factor in veterinary drug development.[14][15]
-
In Humans and Monkeys: The primary metabolic route is glucuronidation, resulting in the formation of this compound N1-glucuronide.[14][15]
-
In Rats, Rabbits, and Monkeys: Acetylation at the N4-position is a major metabolic pathway, producing the N4-acetyl derivative.[14][15]
These metabolic conversions generally result in more water-soluble compounds that are more easily excreted from the body. The specific metabolic profile influences the drug's half-life and potential for accumulation.
Excretion
The primary route of elimination for this compound and its metabolites is renal excretion via the kidneys.[1][5] Its excretion is notably slower compared to other sulfonamides, which is consistent with its classification as a "long-acting" agent.[14][15] In humans, only about 20-30% of an administered dose is excreted within the first 24 hours, highlighting its persistence in the body.[14][15] Factors affecting renal function, such as age or kidney disease, can significantly impact the drug's clearance and may necessitate dosage adjustments.[3]
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound | C12H14N4O3S | CID 19596 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. genomind.com [genomind.com]
- 4. accessmedicine.mhmedical.com [accessmedicine.mhmedical.com]
- 5. Sulfonamides - Infectious Diseases - MSD Manual Professional Edition [msdmanuals.com]
- 6. Oral pharmacokinetics of sulfadiazine and sulfamonomethoxine in female Holstein milking cows - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Distribution of sulfonamides and sulfonamide potentiators between red blood cells, proteins and aqueous phases of the blood of different species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Deconstructing Protein Binding of Sulfonamides and Sulfonamide Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Interindividual differences in the protein binding of sulfonamides: the effect of disease and drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Confirmatory method for sulfonamide residues in animal tissues by gas chromatography and pulsed positive ion-negative ion-chemical ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Residues of Sulfadimidine/Sulfanilamide and Sulfamethoxypyridazine in Sheep Tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Determination of sulfonamide residues in the tissues of food animals using automated precolumn derivatization and liquid chromatography with fluorescence detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Determination of sulfadimethoxine and sulfamethazine residues in animal tissues by liquid chromatography and thermospray mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Species differences in the metabolism and excretion of sulphasomidine and sulphamethomidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Species differences in the metabolism and excretion of sulphasomidine and sulphamethomidine - PMC [pmc.ncbi.nlm.nih.gov]
The Degradation of Sulfametomidine: A Comprehensive Technical Guide for Researchers
Foreword: Understanding the Environmental Fate of a Widely Used Sulfonamide
Sulfametomidine, a sulfonamide antibiotic, has seen extensive use in both human and veterinary medicine. Its efficacy against a broad spectrum of bacterial infections has made it an invaluable tool in disease management. However, the widespread application of this compound has led to its inevitable release into the environment, raising concerns about the development of antibiotic resistance and the potential ecotoxicological effects of the parent compound and its degradation byproducts.[1][2] This guide provides an in-depth technical exploration of the degradation pathways of this compound, offering a critical resource for researchers, environmental scientists, and drug development professionals. We will delve into the microbial, photocatalytic, and oxidative degradation mechanisms, identify key transformation products, and discuss the analytical methodologies essential for their characterization. Our aim is to provide a scientifically grounded and practically applicable resource that will aid in the comprehensive risk assessment and management of this compound in the environment.
Microbial Degradation: The Role of Biotransformation
The biodegradation of sulfonamides in the environment is a complex process driven by diverse microbial communities.[1][3] Several bacterial species have been identified with the capability to degrade sulfonamides, often utilizing them as a carbon source.[4]
Key Microbial Players in this compound Degradation
Recent studies have highlighted the significant role of Pseudomonas species in the degradation of sulfonamides.[3] Notably, a strain of Pseudomonas stutzeri has been shown to efficiently degrade this compound.[3][5] This bacterium, isolated from aerobic compost, demonstrated the ability to degrade over 90% of four common sulfonamides, including this compound, within 48 hours under optimal conditions.[3][5] Other bacterial genera, such as Paenarthrobacter, have also been identified as capable of degrading various sulfonamides, although their specific efficacy against this compound is an area of ongoing research.[6]
Dominant Microbial Degradation Pathways
The microbial degradation of this compound primarily involves enzymatic reactions that target specific moieties of the molecule. The main transformation pathways include:
-
Cleavage of the Sulfonamide Bridge (S-N Bond): This is a common initial step in the biodegradation of many sulfonamides.[1] This cleavage results in the formation of sulfanilic acid and the corresponding aminopyrimidine derivative.
-
Hydroxylation: The introduction of hydroxyl groups onto the aromatic or heterocyclic rings is another key enzymatic transformation.[5]
-
Acetylation and Formylation: Modification of the amino group through acetylation or formylation is a detoxification mechanism observed in some microbial degradation pathways.[1]
-
Deamination: The removal of the amino group from the aniline moiety can also occur.[5]
Based on studies of Pseudomonas stutzeri, a proposed degradation pathway for this compound involves the initial cleavage of the S-N bond, followed by further degradation of the resulting aromatic and heterocyclic rings.[3]
Caption: Proposed microbial degradation pathway of this compound.
Photocatalytic Degradation: Harnessing Light for Transformation
Photocatalytic degradation, often employing semiconductor catalysts like titanium dioxide (TiO₂), is a promising advanced oxidation process for the removal of pharmaceuticals from water.[7][8] While specific studies on this compound are limited, the extensive research on other sulfonamides, particularly sulfamethoxazole, provides a strong basis for understanding its potential photocatalytic fate.[7][9][10]
Hypothesized Photocatalytic Degradation Pathways of this compound
The photocatalytic degradation of sulfonamides is primarily driven by the generation of highly reactive oxygen species (ROS), such as hydroxyl radicals (•OH).[11][12] These radicals can attack the this compound molecule at multiple sites, leading to its transformation. Based on analogous sulfonamides, the following pathways are likely:
-
Hydroxylation of the Benzene Ring: The addition of •OH to the aniline ring is a common initial step.[11]
-
Cleavage of the S-N Bond: Similar to microbial degradation, the sulfonamide bridge is a primary target for radical attack.
-
SO₂ Extrusion: Direct photolysis can lead to the extrusion of sulfur dioxide.[13]
-
Oxidation of the Methoxy Groups: The methoxy groups on the pyrimidine ring can be susceptible to oxidation.
Caption: Hypothesized photocatalytic degradation pathways of this compound.
Ozonation: An Oxidative Approach to Degradation
Ozonation is a powerful water treatment technology that effectively removes a wide range of organic micropollutants.[14][15] The reaction of ozone with sulfonamides can proceed through direct reaction with the ozone molecule or indirectly via the action of hydroxyl radicals generated from ozone decomposition.[16]
Hypothesized Ozonation Pathways of this compound
The primary sites of ozone attack on the this compound molecule are expected to be the electron-rich moieties. Drawing parallels with other sulfonamides, the likely degradation pathways include:
-
Attack on the Aniline Moiety: The amino group is susceptible to oxidation.
-
Cleavage of the Pyrimidine Ring: The heterocyclic ring can be opened through ozonolysis.
-
Hydroxylation: The addition of hydroxyl groups to the aromatic ring can occur, particularly through the indirect pathway involving hydroxyl radicals.[17]
It is important to note that ozonation may not always lead to complete mineralization, and the formation of transformation products is a significant consideration.[14]
Caption: Hypothesized ozonation pathways of this compound.
Identification of Degradation Byproducts
The identification of degradation byproducts is crucial for a complete understanding of the environmental fate and potential risks associated with this compound. High-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) is the primary analytical technique for this purpose.[18][19][20]
| Byproduct Category | Potential Byproducts of this compound | Formation Pathway | Reference |
| S-N Cleavage Products | Sulfanilic acid, 2-amino-4,6-dimethoxypyrimidine | Microbial, Photocatalytic, Ozonation | [5] |
| Hydroxylated Products | Hydroxythis compound isomers | Photocatalytic, Ozonation | [11] |
| Acetylated/Formylated Products | N⁴-acetylthis compound | Microbial | [1] |
| Deamination Products | Desaminothis compound | Microbial | [5] |
| Ring Opening Products | Various aliphatic compounds | Ozonation, Advanced Photocatalysis | [17] |
Table 1: Potential Degradation Byproducts of this compound.
Toxicity of Transformation Products
A critical aspect of degradation studies is the assessment of the toxicity of the resulting byproducts. In some cases, transformation products can be more toxic than the parent compound.[7][21][22] For instance, some photocatalytic degradation products of sulfamethoxazole have shown increased toxicity to aquatic organisms.[7][12] While specific toxicity data for all potential this compound byproducts are not yet available, it is essential to consider that modifications to the parent molecule can alter its biological activity and toxicological profile.[21][22] Further research is needed to fully characterize the ecotoxicity of this compound's transformation products.[13]
Experimental Protocol: Analysis of this compound and its Degradation Products by HPLC-MS/MS
The following is a representative protocol for the analysis of this compound and its degradation products in aqueous samples. This protocol is a composite based on established methods for sulfonamide analysis and should be optimized for specific instrumentation and matrix conditions.[18][19][23]
Objective: To separate, identify, and quantify this compound and its primary degradation products.
Materials and Reagents:
-
HPLC-grade acetonitrile (ACN), methanol (MeOH), and water
-
Formic acid (FA)
-
This compound analytical standard
-
Solid-phase extraction (SPE) cartridges (e.g., Oasis HLB)
-
Syringe filters (0.22 µm)
Instrumentation:
-
High-Performance Liquid Chromatograph (HPLC)
-
Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source
Procedure:
-
Sample Preparation:
-
For aqueous samples, adjust the pH to approximately 4.[19]
-
Perform solid-phase extraction (SPE) to concentrate the analytes and remove interfering matrix components. Condition the SPE cartridge with MeOH followed by water. Load the sample, wash with water, and elute with MeOH.[19]
-
Evaporate the eluent to dryness under a gentle stream of nitrogen and reconstitute in a small volume of the initial mobile phase.
-
Filter the reconstituted sample through a 0.22 µm syringe filter.
-
-
HPLC Conditions:
-
Column: C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 1.7 µm particle size).
-
Mobile Phase A: 0.1% FA in water.[19]
-
Mobile Phase B: 0.1% FA in ACN.[19]
-
Gradient Elution: A typical gradient would start with a high percentage of mobile phase A, ramping up to a high percentage of mobile phase B to elute the analytes, followed by a re-equilibration step.
-
Flow Rate: 0.3 mL/min.[19]
-
Injection Volume: 2-10 µL.[19]
-
Column Temperature: 25-40 °C.
-
-
MS/MS Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Scan Mode: Multiple Reaction Monitoring (MRM) for quantification. Precursor-to-product ion transitions for this compound and its expected byproducts should be optimized by direct infusion of standards.
-
Full Scan Mode: For identification of unknown byproducts.
-
Key Parameters: Optimize capillary voltage, cone voltage, desolvation gas flow, and collision energy for each analyte.
-
Data Analysis:
-
Quantify this compound and known degradation products using a calibration curve generated from analytical standards.
-
Identify unknown byproducts by analyzing their fragmentation patterns in full scan and product ion scan modes and comparing them with literature data and spectral libraries.
Caption: General workflow for the analysis of this compound and its byproducts.
Conclusion and Future Perspectives
The degradation of this compound is a multifaceted process involving microbial, photocatalytic, and oxidative pathways. While significant progress has been made in understanding these mechanisms, particularly for microbial degradation, further research is needed to fully elucidate the specific transformation products of this compound under various environmental conditions and to assess their potential ecotoxicological impacts. The development of advanced analytical techniques will continue to be crucial in this endeavor. A comprehensive understanding of the environmental fate of this compound is essential for developing effective strategies to mitigate its potential risks and ensure the long-term sustainability of our aquatic ecosystems.
References
- 1. Comparison of chemical and biological degradation of sulfonamides: Solving the mystery of sulfonamide transformation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Overview of sulfonamide biodegradation and the relevant pathways and microorganisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Isolation, identification, and optimization of conditions for the degradation of four sulfonamide antibiotics and their metabolic pathways in Pseudomonas stutzeri strain DLY-21 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Strain-level diversity in sulfonamide biodegradation: adaptation of Paenarthrobacter to sulfonamides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Biodegradation of Photocatalytic Degradation Products of Sulfonamides: Kinetics and Identification of Intermediates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Biodegradation of Photocatalytic Degradation Products of Sulfonamides: Kinetics and Identification of Intermediates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Biodegradation of Photocatalytic Degradation Products of Sulfonamides: Kinetics and Identification of Intermediates [ouci.dntb.gov.ua]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Indirect Photodegradation of Sulfamethoxazole and Trimethoprim by Hydroxyl Radicals in Aquatic Environment: Mechanisms, Transformation Products and Eco-Toxicity Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. First insight into the environmental fate of N-acetylated sulfonamides from wastewater disinfection to solar-irradiated receiving waters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Pharmaceutical Transformation Products Formed by Ozonation—Does Degradation Occur? - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. The degradation mechanism of sulfamethoxazole under ozonation: a DFT study - Environmental Science: Processes & Impacts (RSC Publishing) [pubs.rsc.org]
- 17. Catalytic ozonation of the antibiotic sulfadiazine: Reaction kinetics and transformation mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. hpst.cz [hpst.cz]
- 19. Application of UHPLC-MS/MS method to monitor the occurrence of sulfonamides and their transformation products in soil in Silesia, Poland - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Differences in metabolism of sulfonamides predisposing to idiosyncratic toxicity. | Semantic Scholar [semanticscholar.org]
- 23. ijppr.humanjournals.com [ijppr.humanjournals.com]
An In-Depth Technical Guide to the Molecular Architecture of Sulfametomidine
Executive Summary
Sulfametomidine is a long-acting sulfonamide antibiotic characterized by a distinct molecular architecture that dictates its physicochemical properties, pharmacokinetic profile, and mechanism of action.[1] This guide provides a comprehensive analysis of its structure, delving into the specific roles of its constituent functional groups. We will explore how the interplay between the p-aminobenzenesulfonamide core and the substituted pyrimidine ring defines its identity as a competitive inhibitor of bacterial dihydropteroate synthetase. Furthermore, this document elucidates the structure-activity relationships (SAR), metabolic pathways, and key analytical methodologies pertinent to its characterization, offering field-proven insights for professionals in drug discovery and development.
Core Molecular Structure and Nomenclature
The foundational identity of this compound is rooted in its precise chemical structure. A systematic breakdown reveals a molecule built upon a classic sulfonamide scaffold, modified to achieve specific therapeutic characteristics.
The structure can be deconstructed into two primary scaffolds: the essential pharmacophore for antibacterial activity and a modulating heterocyclic system.
References
The Dawn of a New Era in Antibacterial Therapy: The Discovery and Development of Sulfametomidine
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The discovery of sulfonamides in the 1930s marked a pivotal moment in the history of medicine, heralding the age of antibacterial chemotherapy. This guide provides a comprehensive technical overview of the discovery and historical development of Sulfametomidine, a long-acting sulfonamide that emerged from the relentless pursuit of more effective and safer antimicrobial agents. We will delve into the scientific underpinnings of its synthesis, the preclinical and clinical investigations that defined its therapeutic profile, and its enduring legacy in the field of drug development.
The Genesis of a "Miracle": The Dawn of the Sulfonamide Era
The story of this compound is intrinsically linked to the groundbreaking discovery of the first sulfonamide, Prontosil. In the early 1930s, at the laboratories of Bayer AG in Germany, a team led by physician and researcher Gerhard Domagk was systematically screening synthetic dyes for antibacterial properties.[1][2] This research was built upon the earlier hypothesis of Paul Ehrlich, who envisioned "magic bullets" that could selectively target pathogens.[2] After years of painstaking work, a red dye synthesized by Bayer chemists Josef Klarer and Fritz Mietzsch, later named Prontosil, demonstrated remarkable efficacy against streptococcal infections in mice.[1] This discovery, for which Domagk was awarded the Nobel Prize in Physiology or Medicine in 1939, was a watershed moment, proving that synthetic compounds could effectively combat bacterial infections systemically.[3][4]
A crucial breakthrough came in 1935 when a French research team at the Pasteur Institute, led by Ernest Fourneau, discovered that Prontosil was a prodrug.[1][3] In the body, it was metabolized to a simpler, colorless, and active compound: para-aminobenzenesulfonamide, or sulfanilamide.[1][3] This revelation unleashed a "sulfa craze," with hundreds of manufacturers producing various forms of sulfanilamide and its derivatives, fundamentally altering the landscape of infectious disease treatment.[1]
The Quest for a Longer-Acting Solution: The Emergence of this compound
While the initial sulfonamides were revolutionary, their relatively short duration of action necessitated frequent dosing. This spurred the development of "long-acting" sulfonamides, designed to maintain therapeutic concentrations in the body for extended periods. This compound, chemically known as 4-amino-N-(6-methoxy-2-methylpyrimidin-4-yl)benzenesulfonamide , emerged from this research effort as a significant advancement.[5][6]
While the specific individuals and the exact timeline of this compound's initial synthesis are not as prominently documented as the discovery of Prontosil, its development was a logical progression in the field of medicinal chemistry. The core strategy involved modifying the sulfanilamide backbone with different heterocyclic rings to alter the compound's pharmacokinetic properties, such as protein binding and renal excretion, thereby prolonging its half-life.
The Chemical Blueprint: Synthesis of this compound
Experimental Protocol: A Plausible Synthetic Route
Step 1: Acetylation of Sulfanilamide
To protect the reactive amino group during the subsequent chlorosulfonation step, sulfanilamide is first acetylated.
-
Reagents: Sulfanilamide, Acetic Anhydride
-
Procedure:
-
Suspend sulfanilamide in glacial acetic acid.
-
Add acetic anhydride to the suspension.
-
Heat the mixture under reflux for a specified period to ensure complete acetylation, yielding N-acetylsulfanilamide (p-acetamidobenzenesulfonamide).
-
Cool the reaction mixture and pour it into ice-cold water to precipitate the product.
-
Filter, wash with cold water, and dry the N-acetylsulfanilamide.
-
Step 2: Chlorosulfonation of N-acetylsulfanilamide
The acetylated intermediate is then reacted with chlorosulfonic acid to introduce the sulfonyl chloride group.
-
Reagents: N-acetylsulfanilamide, Chlorosulfonic Acid
-
Procedure:
-
Carefully add N-acetylsulfanilamide in small portions to an excess of cold chlorosulfonic acid, maintaining a low temperature to control the exothermic reaction.
-
Once the addition is complete, allow the reaction mixture to warm to room temperature and then heat gently to complete the reaction, forming p-acetamidobenzenesulfonyl chloride.
-
Pour the reaction mixture onto crushed ice to precipitate the sulfonyl chloride.
-
Filter the product, wash with cold water, and dry it.
-
Step 3: Condensation with 4-amino-6-methoxy-2-methylpyrimidine
The key step in forming this compound is the condensation of the sulfonyl chloride with the specific pyrimidine derivative.
-
Reagents: p-acetamidobenzenesulfonyl chloride, 4-amino-6-methoxy-2-methylpyrimidine, Pyridine (as a base and solvent)
-
Procedure:
-
Dissolve 4-amino-6-methoxy-2-methylpyrimidine in pyridine.
-
Add p-acetamidobenzenesulfonyl chloride portion-wise to the solution while stirring and maintaining a controlled temperature.
-
Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete, resulting in the formation of N-acetylthis compound.
-
Pour the reaction mixture into dilute acid to precipitate the product.
-
Filter, wash, and dry the intermediate.
-
Step 4: Hydrolysis of the Acetyl Group
The final step is the removal of the protective acetyl group to yield the active this compound.
-
Reagents: N-acetylthis compound, Sodium Hydroxide (or a suitable acid)
-
Procedure:
-
Heat the N-acetylthis compound with an aqueous solution of sodium hydroxide under reflux.
-
Monitor the reaction until the hydrolysis is complete.
-
Cool the solution and neutralize it with a suitable acid to precipitate this compound.
-
Filter the final product, wash it with water, and recrystallize from a suitable solvent to obtain pure this compound.
-
Caption: A plausible synthetic workflow for this compound.
Mechanism of Action: A Competitive Inhibition Strategy
Like all sulfonamides, this compound exerts its bacteriostatic effect by acting as a competitive inhibitor of the bacterial enzyme dihydropteroate synthase (DHPS).[1] This enzyme is crucial for the synthesis of folic acid, an essential nutrient for bacterial growth and replication.[1]
Bacteria synthesize folic acid from para-aminobenzoic acid (PABA). Due to the structural similarity between this compound and PABA, the drug can bind to the active site of DHPS, thereby blocking the conversion of PABA to dihydropteroic acid. This disruption of the folic acid synthesis pathway ultimately inhibits the production of purines and thymidine, which are essential building blocks for DNA and RNA synthesis. Consequently, bacterial growth and multiplication are halted. Human cells are not affected by this mechanism as they obtain folic acid from their diet and do not possess the DHPS enzyme.[1]
Caption: Mechanism of action of this compound.
Preclinical and Clinical Development: Establishing a Therapeutic Profile
While specific, detailed public records of the original preclinical and clinical trials for this compound are scarce, its classification as a long-acting sulfonamide indicates that it would have undergone rigorous evaluation to establish its safety and efficacy profile.
Preclinical Evaluation
Preclinical studies would have been conducted in vitro and in animal models to:
-
Determine the antibacterial spectrum: Assessing its efficacy against a range of Gram-positive and Gram-negative bacteria.
-
Establish pharmacokinetic parameters: Measuring its absorption, distribution, metabolism, and excretion (ADME) profile to confirm its long-acting nature. Key parameters would include plasma protein binding, half-life, and routes of elimination.
-
Evaluate toxicity: Assessing acute and chronic toxicity to determine a safe therapeutic window.
Clinical Trials
Following successful preclinical evaluation, this compound would have progressed through a series of clinical trials in humans:
-
Phase I: Primarily focused on safety, tolerability, and pharmacokinetics in a small group of healthy volunteers.
-
Phase II: Evaluating the drug's efficacy in treating specific bacterial infections in a larger group of patients and further assessing its safety.
-
Phase III: Large-scale trials comparing this compound to existing standard treatments to confirm its efficacy and safety in a broader patient population.
The successful completion of these trials would have provided the necessary data for regulatory approval and its introduction into clinical practice.
Table 1: Anticipated Pharmacokinetic Properties of this compound
| Parameter | Expected Value/Characteristic | Rationale |
| Absorption | Well-absorbed orally | A key requirement for a systemically acting antibacterial. |
| Protein Binding | High | Contributes to its long half-life by reducing renal clearance. |
| Half-life | Extended (e.g., >24 hours) | The defining characteristic of a long-acting sulfonamide. |
| Metabolism | Primarily in the liver (e.g., acetylation, glucuronidation) | A common metabolic pathway for sulfonamides. |
| Excretion | Primarily renal | The main route of elimination for the parent drug and its metabolites. |
Legacy and Conclusion
The development of this compound and other long-acting sulfonamides represented a significant step forward in the management of bacterial infections. By providing sustained therapeutic levels with less frequent dosing, these agents improved patient compliance and offered a more convenient treatment option for a variety of infections.
While the advent of newer classes of antibiotics has in many cases superseded the use of older sulfonamides, the story of this compound's development remains a testament to the power of medicinal chemistry and the iterative process of drug discovery. The principles of modifying a lead compound to improve its pharmacokinetic and pharmacodynamic properties, so elegantly demonstrated in the evolution of sulfonamides, continue to be a cornerstone of modern drug development. The historical journey of this compound serves as a valuable case study for researchers and scientists, illustrating the enduring quest for therapeutic innovation.
References
- 1. Sulfonamide (medicine) - Wikipedia [en.wikipedia.org]
- 2. hekint.org [hekint.org]
- 3. openaccesspub.org [openaccesspub.org]
- 4. researchgate.net [researchgate.net]
- 5. This compound | C12H14N4O3S | CID 19596 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. This compound monohydrate | C12H16N4O4S | CID 20482852 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. CN106336366A - Method for synthesizing 4-(2-aminoethyl)benzsulfamide - Google Patents [patents.google.com]
Sulfametomidine CAS number and molecular weight
An In-Depth Technical Guide to Sulfametomidine for Researchers and Drug Development Professionals
Introduction
This compound, a member of the sulfonamide class of antibiotics, represents a significant area of study for antibacterial research and therapeutic development. As a long-acting sulfonamide, its pharmacokinetic profile and mechanism of action offer distinct advantages and challenges in the formulation of effective treatment regimens. This guide, prepared from the perspective of a Senior Application Scientist, provides a comprehensive technical overview of this compound. We will delve into its core physicochemical properties, elucidate its mechanism of action, detail its synthesis and analytical methodologies, and discuss its applications and toxicological profile. The objective is to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical insights required to effectively work with this compound.
Core Physicochemical Properties and Identification
A precise understanding of a compound's fundamental properties is the bedrock of all subsequent research and development. This compound is identified by a unique Chemical Abstracts Service (CAS) number and possesses distinct molecular characteristics that govern its behavior in biological and chemical systems.
| Property | Value | Source(s) |
| CAS Number | 3772-76-7 | [1][2][3] |
| Molecular Formula | C₁₂H₁₄N₄O₃S | [1][2] |
| Molecular Weight | 294.33 g/mol | [1][2] |
| IUPAC Name | 4-amino-N-(6-methoxy-2-methylpyrimidin-4-yl)benzenesulfonamide | [1][2] |
| Synonyms | Sulfamethomidine, Telemid, Duroprocin, Methofadin | [2][4] |
| Classification | Long-acting sulfonamide antibacterial | [2][5] |
The structure of this compound, featuring a sulfanilamide core linked to a methoxy- and methyl-substituted pyrimidine ring, is central to its biological activity. This specific substitution pattern influences its solubility, protein binding, and ultimately, its extended elimination half-life of approximately 27 hours.[1][5]
Mechanism of Action: Competitive Inhibition of Folic Acid Synthesis
Sulfonamides exert their antibacterial effect by acting as competitive antagonists to para-aminobenzoic acid (PABA), a crucial precursor in the bacterial synthesis of folic acid (Vitamin B9).[6][7] Bacteria must synthesize their own folic acid, as they cannot utilize exogenous sources. Folic acid, in its reduced form (tetrahydrofolate), is an essential cofactor for the synthesis of nucleotides (purines and thymidine), which are the building blocks of DNA and RNA.[7][8]
The mechanism proceeds as follows:
-
Structural Analogy: this compound is structurally similar to PABA.[6]
-
Enzyme Inhibition: This structural mimicry allows it to compete with PABA for the active site of the bacterial enzyme dihydropteroate synthase (DHPS).[7][9]
-
Pathway Disruption: By binding to DHPS, this compound inhibits the condensation of PABA with dihydropteridine pyrophosphate, a critical step in the formation of dihydropteroic acid, the immediate precursor to dihydrofolic acid.[8][10]
-
Bacteriostatic Effect: The resulting depletion of folic acid halts bacterial DNA synthesis and cell division, leading to a bacteriostatic effect—inhibiting bacterial growth and replication rather than directly killing the cells.[7][9] The host's immune system is then responsible for clearing the inhibited pathogens.
General Synthesis Protocol
The synthesis of sulfonamides is a well-established process in medicinal chemistry.[6] A common and effective method involves the reaction of an appropriately substituted sulfonyl chloride with an amine.[6][9] The following protocol outlines a plausible pathway for the synthesis of this compound, grounded in these fundamental principles.
Workflow: Synthesis of this compound
Step-by-Step Methodology:
-
Protection of the Aniline Group: The synthesis typically begins with acetanilide, where the amino group of aniline is protected by acetylation. This prevents unwanted side reactions during the subsequent chlorosulfonation step.[6]
-
Chlorosulfonation: Acetanilide is reacted with an excess of chlorosulfonic acid (ClSO₃H) at a controlled temperature. This introduces the sulfonyl chloride group (-SO₂Cl) onto the benzene ring, primarily at the para position, yielding 4-acetamidobenzenesulfonyl chloride.[6]
-
Condensation: The resulting 4-acetamidobenzenesulfonyl chloride is then reacted with 4-amino-6-methoxy-2-methylpyrimidine in the presence of a base (e.g., pyridine) to neutralize the HCl byproduct. This condensation reaction forms the sulfonamide bond.
-
Deprotection (Hydrolysis): The final step involves the removal of the acetyl protecting group. This is achieved by acid- or base-catalyzed hydrolysis to reveal the primary amino group, yielding the final product, this compound.
-
Purification: The crude product is purified through recrystallization from a suitable solvent (e.g., aqueous ethanol) to obtain a product of high purity.
Analytical Methodologies for Quantification
Robust and validated analytical methods are critical for quality control, pharmacokinetic studies, and residue analysis. A variety of techniques, including HPLC, GC, and titrimetry, can be employed for sulfonamide analysis.[11][12] Spectrophotometry offers a rapid, sensitive, and accessible method for their determination.[13]
Protocol: Spectrophotometric Quantification of this compound
This method is based on the diazotization of the primary aromatic amine group of the sulfonamide, followed by coupling with a chromogenic agent to form a colored azo dye, which can be quantified using a UV-Vis spectrophotometer.[12][13]
Workflow: Spectrophotometric Analysis
Step-by-Step Methodology:
-
Preparation of Standard Solutions: Prepare a stock solution of this compound (e.g., 100 µg/mL) in a suitable solvent (e.g., dilute H₂SO₄). From this, prepare a series of working standards by serial dilution to cover the desired concentration range (e.g., 0.5 - 10 µg/mL).[12]
-
Sample Preparation: Dissolve or extract the sample containing this compound to achieve a concentration within the calibrated range. Pharmaceutical tablets may be crushed and dissolved, while biological samples may require solid-phase extraction (SPE).[14]
-
Diazotization: To an aliquot of each standard and sample solution in a volumetric flask, add a solution of sodium nitrite (NaNO₂) in an acidic medium (e.g., HCl or H₂SO₄) and allow it to react for a few minutes in an ice bath. This converts the primary arylamine group into a diazonium salt.[12]
-
Removal of Excess Nitrite: Add a solution of sulfamic acid to quench any unreacted sodium nitrite, which could interfere with the subsequent coupling reaction.[12]
-
Coupling Reaction: Add a solution of a coupling agent, such as 8-hydroxyquinoline (8-HQ) or N-(1-Naphthyl)ethylenediamine, under alkaline conditions (e.g., adding NaOH).[12] This results in the formation of a stable, colored azo compound.
-
Measurement: Dilute the solutions to the final volume with distilled water. Measure the absorbance of each solution at the wavelength of maximum absorption (λmax) for the specific azo dye formed, typically in the range of 490-510 nm, against a reagent blank.[13]
-
Quantification: Plot a calibration curve of absorbance versus the concentration of the standard solutions. Determine the concentration of this compound in the sample by interpolating its absorbance value on the calibration curve. The method should be validated for linearity, accuracy, and precision according to ICH guidelines.[15]
Applications in Drug Development and Research
Sulfonamides were among the first classes of effective antimicrobial agents and remain relevant in modern medicine.[16][17] Their applications extend beyond direct therapeutic use.
-
Antimicrobial Therapy: this compound and other sulfonamides are effective against a broad spectrum of gram-positive and some gram-negative bacteria.[6] They have been used to treat urinary tract infections, respiratory infections, and other bacterial diseases.[17][18]
-
Veterinary Medicine: Sulfonamides are widely used in veterinary medicine to treat and prevent bacterial infections in livestock.[6]
-
Chemical Scaffolding: The sulfonamide functional group is a privileged scaffold in medicinal chemistry. It serves as a key building block for the development of drugs with a wide range of biological activities, including antiviral, antidiabetic, anticancer, and anti-inflammatory properties.[16][19]
Safety and Toxicological Profile
While generally safe, the use of sulfonamides is associated with certain toxicological concerns.
-
Hypersensitivity Reactions: Allergic reactions are the most common adverse effect, ranging from skin rashes to more severe conditions like Stevens-Johnson syndrome.
-
Crystalluria: At high doses, sulfonamides and their metabolites can precipitate in the renal tubules, leading to crystalluria and potential kidney damage. Maintaining adequate hydration is crucial to mitigate this risk.
-
Hematological Effects: In rare cases, sulfonamides can cause blood dyscrasias such as hemolytic anemia, particularly in patients with glucose-6-phosphate dehydrogenase (G6PD) deficiency.[6]
-
Endocrine Disruption: Studies on related sulfonamides, such as sulfamethazine, have shown that high doses can cause thyroid tumors in rodents.[20] This effect is attributed to the inhibition of thyroid peroxidase, leading to goitrogenic activity and chronic stimulation of the thyroid by TSH. This mechanism is considered less relevant to humans under normal therapeutic use conditions.[20][21]
Conclusion
This compound, identified by CAS number 3772-76-7 and possessing a molecular weight of 294.33 g/mol , is a classic long-acting sulfonamide antibiotic.[1][2] Its utility is rooted in its well-understood mechanism of action—the competitive inhibition of bacterial folic acid synthesis. For the research and drug development professional, a thorough grasp of its synthesis, analytical quantification, and toxicological profile is essential for its effective and safe application. As the field of medicinal chemistry continues to evolve, the sulfonamide scaffold, exemplified by compounds like this compound, will undoubtedly remain a cornerstone for the discovery of new therapeutic agents.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound | C12H14N4O3S | CID 19596 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound | Ligand page | IUPHAR/BPS Guide to MALARIA PHARMACOLOGY [guidetomalariapharmacology.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. This compound [medbox.iiab.me]
- 6. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. What is the mechanism of Sulfacetamide Sodium? [synapse.patsnap.com]
- 8. m.youtube.com [m.youtube.com]
- 9. Sulfonamide synthesis [quimicaorganica.org]
- 10. Sulfacetamide - Wikipedia [en.wikipedia.org]
- 11. Analysis of sulfonamides | PPTX [slideshare.net]
- 12. researchgate.net [researchgate.net]
- 13. A new, sensitive, and rapid spectrophotometric method for the determination of sulfa drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. agilent.com [agilent.com]
- 15. Validation of a Stability-Indicating Spectrometric Method for the Determination of Sulfacetamide Sodium in Pure Form and Ophthalmic Preparations - PMC [pmc.ncbi.nlm.nih.gov]
- 16. The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review [ajchem-b.com]
- 17. ajchem-b.com [ajchem-b.com]
- 18. ijpsjournal.com [ijpsjournal.com]
- 19. researchgate.net [researchgate.net]
- 20. An FDA review of sulfamethazine toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. health.state.mn.us [health.state.mn.us]
Methodological & Application
Application Note: A Robust and Validated HPLC-UV Method for the Quantitative Determination of Sulfametomidine
Abstract This application note describes a highly reliable and efficient reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of Sulfametomidine. This compound, a sulfonamide antibiotic, is utilized in veterinary medicine, and its accurate quantification is essential for quality control, dosage form analysis, and residue monitoring. The method detailed herein employs a C18 stationary phase with an isocratic mobile phase and ultraviolet (UV) detection, ensuring sensitivity, specificity, and rapid analysis. This document provides a comprehensive guide, including the scientific rationale behind the method, a step-by-step protocol, and validation parameters established in accordance with the International Council for Harmonisation (ICH) guidelines.[1][2][3][4][5]
Introduction and Scientific Rationale
This compound (also known as Sulfisomidine) is a synthetic antimicrobial agent belonging to the sulfonamide class.[6] These drugs function by competitively inhibiting dihydropteroate synthase, an enzyme crucial for folic acid synthesis in bacteria.[7] Given their widespread use, robust analytical methods are imperative for ensuring the quality of pharmaceutical formulations and monitoring for residues in products of animal origin.
High-Performance Liquid Chromatography (HPLC) is the premier analytical technique for this purpose due to its high resolution, sensitivity, and reproducibility.[1] This application note focuses on a reversed-phase HPLC (RP-HPLC) method, which is ideally suited for separating moderately polar compounds like this compound.
Causality of Experimental Choices:
-
Stationary Phase: A C18 (octadecylsilane) column is selected as the stationary phase. The nonpolar nature of the C18 alkyl chains provides effective retention for this compound through hydrophobic interactions. The 5 µm particle size offers a balance between high separation efficiency and moderate backpressure.[1][6]
-
Mobile Phase: The mobile phase consists of a mixture of acetonitrile and an aqueous solution containing 0.1% formic acid. Acetonitrile serves as the organic modifier; adjusting its concentration controls the retention time of this compound. Formic acid is added to the aqueous component to acidify the mobile phase (pH ~2.7). This is critical because this compound is an amphoteric molecule.[8] At an acidic pH, the ionization of the sulfonamide group is suppressed, leading to a more retained, single species that produces sharp, symmetrical chromatographic peaks.
-
Detection: UV detection is chosen for its simplicity and robustness. This compound contains chromophores in its structure that absorb UV light. The detection wavelength is set to 265 nm, corresponding to a high absorbance maximum for sulfonamides, which ensures optimal sensitivity for quantification.[6][9][10]
HPLC Method and Chromatographic Conditions
A standard HPLC system equipped with a UV-Vis detector is suitable for this analysis. The specific conditions validated for this method are summarized below.
| Parameter | Value | Rationale |
| HPLC System | Agilent 1100 Series or equivalent | Standard, reliable instrumentation. |
| Column | C18, 250 mm x 4.6 mm, 5 µm particle size | Industry-standard for reversed-phase separation of small molecules.[6] |
| Mobile Phase | Acetonitrile : 0.1% Formic Acid in Water (35:65, v/v) | Optimized ratio for ideal retention and peak shape.[6] |
| Flow Rate | 1.0 mL/min | Provides efficient separation within a reasonable timeframe. |
| Injection Volume | 10 µL | Standard volume for quantitative analysis. |
| Column Temperature | 25 °C | Controlled temperature ensures reproducible retention times. |
| Detection Wavelength | 265 nm | Maximizes sensitivity for this compound detection.[6][9] |
| Run Time | 10 minutes | Sufficient for elution of the analyte and any early-eluting impurities. |
Detailed Experimental Protocols
Reagents and Standard Preparation
-
Reagents:
-
This compound reference standard (purity >99%)
-
Acetonitrile (HPLC grade)
-
Formic acid (analytical grade)
-
Deionized water (18.2 MΩ·cm)
-
-
Standard Solution Preparation:
-
Stock Standard Solution (1000 µg/mL): Accurately weigh approximately 25 mg of this compound reference standard and transfer it to a 25 mL volumetric flask. Dissolve and dilute to volume with the mobile phase. Sonicate for 5 minutes to ensure complete dissolution.
-
Working Standard Solutions: Prepare a series of working standard solutions by performing serial dilutions of the stock standard solution with the mobile phase. For a calibration curve, typical concentrations may range from 1 µg/mL to 100 µg/mL.
-
Sample Preparation (Example: Tablet Formulation)
The goal of sample preparation is to extract the analyte from the matrix into a clean solution compatible with the HPLC system.
-
Weighing and Grinding: Weigh and finely powder a representative number of tablets (e.g., 20) to ensure homogeneity.
-
Extraction: Accurately weigh a portion of the powder equivalent to a single dose of this compound and transfer it to a suitable volumetric flask (e.g., 100 mL).
-
Dissolution: Add approximately 70% of the flask's volume of the mobile phase. Sonicate for 15 minutes to facilitate the complete dissolution of the active ingredient.
-
Dilution: Allow the solution to cool to room temperature, then dilute to the final volume with the mobile phase and mix thoroughly.
-
Filtration: Filter a portion of the solution through a 0.45 µm syringe filter to remove any insoluble excipients, which could otherwise damage the HPLC column.[11] The filtrate is now ready for injection.
Method Validation: A Self-Validating System
To ensure the reliability and suitability of this analytical method for its intended purpose, it must be validated according to ICH Q2(R2) guidelines.[4][5] The validation process demonstrates that the method is accurate, precise, specific, and robust.
| Validation Parameter | Acceptance Criteria | Purpose |
| Specificity | The analyte peak should be well-resolved from any matrix or impurity peaks. Peak purity index > 0.995. | Confirms that the signal measured is solely from this compound.[3] |
| Linearity | Correlation coefficient (r²) ≥ 0.999 over the specified range. | Establishes a direct relationship between concentration and detector response.[3][12] |
| Range | 80% to 120% of the nominal concentration.[2][12] | Defines the concentration interval where the method is precise, accurate, and linear. |
| Accuracy | Mean recovery of 98.0% to 102.0% for spiked samples.[3] | Measures the closeness of the experimental value to the true value. |
| Precision (Repeatability) | Relative Standard Deviation (RSD) ≤ 2.0% for six replicate injections.[3] | Assesses variability with repeated measurements under the same conditions. |
| Intermediate Precision | RSD ≤ 2.0% when analyzed on different days or by different analysts. | Evaluates the method's reproducibility under typical laboratory variations. |
| Limit of Detection (LOD) | Signal-to-Noise ratio of 3:1 | The lowest concentration of analyte that can be reliably detected.[1] |
| Limit of Quantitation (LOQ) | Signal-to-Noise ratio of 10:1 | The lowest concentration of analyte that can be quantified with acceptable precision and accuracy.[1] |
| Robustness | RSD ≤ 2.0% after minor, deliberate changes in method parameters (e.g., ±5% mobile phase composition, ±2°C column temperature).[2][3] | Demonstrates the method's reliability during normal use. |
Conclusion
The HPLC method detailed in this application note provides a simple, rapid, and reliable system for the quantitative determination of this compound. The use of a standard C18 column, a straightforward isocratic mobile phase, and UV detection makes this method accessible to most quality control and research laboratories. The scientific rationale for each parameter has been explained, and the comprehensive validation protocol ensures that the results generated are trustworthy and accurate, in full compliance with international regulatory standards.
References
- 1. actascientific.com [actascientific.com]
- 2. scribd.com [scribd.com]
- 3. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 4. database.ich.org [database.ich.org]
- 5. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 6. benchchem.com [benchchem.com]
- 7. Sulfamethazine | C12H14N4O2S | CID 5327 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. imeko.info [imeko.info]
- 10. researchgate.net [researchgate.net]
- 11. nacalai.com [nacalai.com]
- 12. chromatographyonline.com [chromatographyonline.com]
Application Note: Quantitative Analysis of Sulfametomidine in Animal Tissues by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Abstract
This document provides a comprehensive methodology for the extraction, quantification, and confirmation of Sulfametomidine residues in various animal tissues (muscle, liver, kidney). This compound is a sulfonamide antibiotic used in veterinary medicine, and monitoring its residues in food products is critical for ensuring consumer safety and adhering to regulatory standards.[1] The described method utilizes Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS), a technique renowned for its high sensitivity, selectivity, and robustness in trace-level analysis.[2] This application note details a complete workflow from sample preparation to data analysis and is intended for researchers, regulatory scientists, and professionals in the food safety and drug development fields. The protocol has been structured to meet the validation criteria outlined by international regulatory bodies, ensuring reliable and defensible results.[3][4]
Introduction: The Need for Vigilance
Sulfonamides, including this compound, are widely used in veterinary medicine to treat and prevent bacterial diseases in food-producing animals.[5] However, the improper use or failure to observe withdrawal periods can lead to the presence of drug residues in edible tissues such as meat, liver, and kidney.[1] Chronic exposure to low levels of antibiotic residues through diet is a significant public health concern, potentially leading to issues like allergic reactions and the development of antibiotic-resistant bacteria.[2]
To safeguard public health, regulatory agencies worldwide have established Maximum Residue Limits (MRLs) for veterinary drugs in food products.[6][7] For the sulfonamide class, the European Union, for example, has set an MRL of 100 µg/kg (ppb) for the sum of all sulfonamides in tissues from all food-producing species.[6] This necessitates the use of highly sensitive and specific analytical methods for routine monitoring. LC-MS/MS has become the gold standard for this purpose, offering unparalleled performance for quantifying and confirming trace-level contaminants in complex biological matrices.[8][9]
This guide provides a field-proven protocol, explaining not just the steps but the scientific rationale behind them, to ensure robust and reliable quantification of this compound.
Analyte Profile: this compound
Understanding the physicochemical properties of this compound is essential for developing an effective analytical method.
| Property | Value | Source |
| Chemical Name | 4-amino-N-(6-methoxy-2-methylpyrimidin-4-yl)benzenesulfonamide | [10] |
| Molecular Formula | C₁₂H₁₄N₄O₃S | [5] |
| Molecular Weight | 294.33 g/mol | [5][11] |
| XLogP | -0.68 | [11] |
| Hydrogen Bond Donors | 2 | [11] |
| Hydrogen Bond Acceptors | 7 | [11] |
| pKa | 7.06 | [12] |
The molecule's polarity (indicated by a negative XLogP) and its pKa value are critical for optimizing both the sample extraction and the liquid chromatography separation phases.
Principle of the Method
The analytical workflow is a multi-stage process designed to isolate this compound from the complex tissue matrix and then accurately measure its concentration.
-
Homogenization: The tissue sample is mechanically homogenized to ensure uniformity and maximize the surface area for extraction.
-
Extraction: A protein precipitation and liquid extraction step is performed using an organic solvent (acetonitrile) to efficiently extract this compound from the tissue homogenate.
-
Purification: The crude extract is subjected to a dispersive solid-phase extraction (dSPE) clean-up step. This removes matrix components like fats and pigments that could interfere with the LC-MS/MS analysis.
-
LC Separation: The purified extract is injected into a High-Performance Liquid Chromatography (HPLC) system. A C18 reversed-phase column is used to chromatographically separate this compound from any remaining matrix components based on polarity.
-
MS/MS Detection & Quantification: The analyte eluting from the LC column is ionized using electrospray ionization (ESI) and detected by a triple quadrupole mass spectrometer. The instrument is operated in Multiple Reaction Monitoring (MRM) mode, providing exceptional selectivity and sensitivity for quantification.
Detailed Experimental Protocol
Materials and Reagents
-
Standards: this compound certified reference standard (≥98% purity), Sulfamethazine-d4 (Internal Standard, IS).
-
Solvents: Acetonitrile (LC-MS grade), Methanol (LC-MS grade), Water (Type I, 18.2 MΩ·cm), n-Hexane (HPLC grade).
-
Reagents: Formic acid (99%, LC-MS grade), Ammonium acetate (LC-MS grade), Disodium EDTA. dSPE sorbents: C18 powder, Primary Secondary Amine (PSA).
-
Equipment: High-speed blender/homogenizer, Centrifuge (capable of >8000 x g, refrigerated), Analytical balance, pH meter, Vortex mixer, Syringe filters (0.22 µm PTFE), LC-MS/MS system (details in section 5).
Standard Solution Preparation
-
Primary Stock (1 mg/mL): Accurately weigh 10 mg of this compound standard and dissolve in 10 mL of methanol. Store at -20°C.
-
Internal Standard Stock (1 mg/mL): Prepare Sulfamethazine-d4 similarly.
-
Working Standard Solutions: Serially dilute the primary stocks with 50:50 methanol:water to prepare a series of calibration standards (e.g., 0.1, 0.5, 1, 5, 10, 50, 100 ng/mL).
-
Spiking Solutions: Prepare intermediate concentration solutions for fortifying control samples during method validation.
Sample Preparation Protocol
This protocol is designed for a 2-gram tissue sample.
-
Homogenization: Weigh 2.0 ± 0.05 g of minced and semi-frozen tissue into a 50 mL polypropylene centrifuge tube.
-
Fortification: For quality control (QC) and validation samples, spike with the appropriate amount of this compound standard solution. For all samples (excluding blanks), add 20 µL of a 1 µg/mL Internal Standard solution (final concentration of 10 ng/g). Vortex briefly and let stand for 15 minutes to allow for tissue equilibration.
-
Extraction:
-
Add 10 mL of acetonitrile containing 1% formic acid.
-
Homogenize the sample using a high-speed probe for 1 minute.
-
Vortex vigorously for 2 minutes.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
-
Defatting (for high-fat tissues like liver):
-
Transfer the acetonitrile supernatant to a new 15 mL tube.
-
Add 5 mL of n-hexane, vortex for 30 seconds, and centrifuge at 3,000 x g for 5 minutes.[13]
-
Discard the upper n-hexane layer. Repeat if necessary.
-
-
Dispersive SPE (dSPE) Clean-up:
-
Transfer the acetonitrile layer to a 15 mL tube containing 150 mg of C18 sorbent and 50 mg of PSA sorbent.
-
Vortex for 2 minutes. The C18 removes non-polar interferences (fats), while PSA removes polar, acidic interferences (fatty acids, sugars).
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
-
Final Preparation:
-
Transfer 1 mL of the cleaned supernatant into a clean tube.
-
Evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 1 mL of mobile phase A (see section 5.1).
-
Filter through a 0.22 µm PTFE syringe filter into an autosampler vial.
-
Sample Preparation Workflow Diagram
Caption: Workflow for this compound extraction from animal tissue.
LC-MS/MS Instrumental Conditions
The following parameters serve as a robust starting point and should be optimized for the specific instrumentation used.
Liquid Chromatography (LC)
| Parameter | Recommended Setting | Rationale |
| Column | C18 Reversed-Phase (e.g., 100 x 2.1 mm, 1.8 µm) | Provides excellent retention and separation for moderately polar compounds like sulfonamides. |
| Mobile Phase A | 0.1% Formic Acid in Water | Acidification promotes protonation of the analyte, enhancing ionization efficiency in positive ESI mode. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Acetonitrile is a common organic solvent providing good elution strength for sulfonamides.[14] |
| Flow Rate | 0.3 mL/min | A typical flow rate for a 2.1 mm ID column, balancing analysis time and chromatographic efficiency. |
| Injection Volume | 5 µL | Can be adjusted based on sensitivity requirements. |
| Column Temp. | 40°C | Improves peak shape and reduces viscosity, leading to more stable retention times. |
| Gradient | 0-1 min (10% B), 1-8 min (10-90% B), 8-9 min (90% B), 9-10 min (90-10% B), 10-12 min (10% B) | A gradient is necessary to elute the analyte with a good peak shape while cleaning the column of more retained matrix components. |
Mass Spectrometry (MS/MS)
| Parameter | Recommended Setting | Rationale |
| Ionization Mode | Electrospray Ionization (ESI), Positive | Sulfonamides readily form [M+H]⁺ ions in positive mode. |
| Capillary Voltage | 3.5 kV | Optimized to achieve stable and efficient ion generation. |
| Source Temp. | 150°C | |
| Desolvation Temp. | 450°C | Ensures efficient desolvation of the mobile phase droplets. |
| Gas Flows | Instrument-dependent (optimize for best signal) | |
| Acquisition Mode | Multiple Reaction Monitoring (MRM) | Provides the highest level of selectivity and sensitivity by monitoring specific precursor-to-product ion transitions. |
MRM Transitions (Hypothetical - Must be Optimized)
The precursor ion for this compound is its protonated molecule [M+H]⁺ at m/z 295.1. Product ions are generated by collision-induced dissociation (CID) in the mass spectrometer.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) - Quantifier | Product Ion (m/z) - Qualifier |
| This compound | 295.1 | 156.1 | 108.1 |
| Sulfamethazine-d4 (IS) | 283.1 | 190.1 | 125.1 |
Rationale: The quantifier transition is typically the most intense and stable product ion, used for calculating the concentration. The qualifier transition serves as a confirmation point; the ratio of the quantifier to qualifier peak areas must remain constant across all standards and samples for positive identification.
LC-MS/MS Analytical Workflow Diagram
Caption: The LC-MS/MS analytical workflow from injection to data analysis.
Method Validation
The analytical method must be validated to ensure it is fit for purpose. Validation should be performed according to established international guidelines, such as VICH GL49.[3][4][15] Key validation parameters are summarized below with typical acceptance criteria.
| Parameter | Acceptance Criteria | Typical Performance |
| Linearity | Correlation coefficient (R²) ≥ 0.99 | R² > 0.995 over 0.5 - 100 ng/g range |
| Accuracy | Mean recovery of 80-110% at three levels | 92-105% |
| Precision | Repeatability (RSDr) ≤ 15%Intermediate Precision (RSDR) ≤ 20% | RSDr < 8%RSDR < 12% |
| Selectivity | No interfering peaks in blank matrix at the analyte retention time | No interferences observed in 20 blank samples |
| Limit of Detection (LOD) | Signal-to-Noise (S/N) ratio ≥ 3 | 0.5 µg/kg (ppb) |
| Limit of Quantitation (LOQ) | Signal-to-Noise (S/N) ratio ≥ 10 | 1.5 µg/kg (ppb) |
Data presented are typical and should be established by the analyzing laboratory.
Conclusion
The LC-MS/MS method detailed in this application note provides a selective, sensitive, and robust protocol for the quantitative analysis of this compound in animal tissues. The sample preparation procedure effectively removes matrix interferences, and the instrumental conditions are optimized for high-throughput analysis. Proper method validation confirms that this protocol is fit for purpose and can be confidently deployed for routine monitoring to support food safety programs and ensure compliance with global regulatory MRLs.
References
- 1. Validation of analytical methods for newly regulated veterinary drug residues in livestock and fishery products with maximum residue limits in Republic of Korea - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. rr-americas.woah.org [rr-americas.woah.org]
- 4. ema.europa.eu [ema.europa.eu]
- 5. This compound - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. shop.fera.co.uk [shop.fera.co.uk]
- 8. waters.com [waters.com]
- 9. A liquid chromatography-mass spectrometry assay for analyzing sulfonamide antibacterials in cattle and fish muscle tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. This compound | C12H14N4O3S | CID 19596 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 12. This compound | 3772-76-7 [chemicalbook.com]
- 13. Food Sample Preparation for the Determination of Sulfonamides by High-Performance Liquid Chromatography: State-of-the-Art [mdpi.com]
- 14. journalofchemistry.org [journalofchemistry.org]
- 15. downloads.regulations.gov [downloads.regulations.gov]
Protocol for the Quantification of Sulfametomidine in Bovine Milk Samples Using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
An Application Note for Drug Development Professionals and Researchers
Abstract
This application note provides a comprehensive and robust protocol for the determination and quantification of Sulfametomidine (also known as Sulfamethomidine) residues in raw bovine milk. This compound is a long-acting sulfonamide antibiotic used in veterinary medicine, and monitoring its presence in the food supply is critical for public health and regulatory compliance.[1] The described method utilizes a liquid-liquid extraction (LLE) procedure for sample cleanup, followed by analysis using Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). This approach ensures high sensitivity, specificity, and accuracy, meeting the stringent requirements set by global regulatory bodies. The protocol is validated according to the principles outlined in the European Union Commission Decision 2002/657/EC, making it suitable for routine monitoring and confirmatory analysis.[2][3]
Introduction: The Need for Vigilant Monitoring
Sulfonamides are a class of synthetic antimicrobial agents widely used in veterinary medicine to treat bacterial infections and promote growth in food-producing animals.[4] this compound, a long-acting sulfonamide, is effective against a range of pathogens.[1] However, the overuse or improper administration of this drug can lead to the presence of residues in animal-derived products, including milk.[4]
The persistence of antibiotic residues in the food chain poses significant risks to human health, including the potential for allergic reactions in sensitive individuals and, more critically, the contribution to the development of antimicrobial-resistant bacteria.[4][5] To mitigate these risks, regulatory authorities worldwide have established Maximum Residue Limits (MRLs) for veterinary drugs in food products. The European Union (EU) has set a collective MRL for the sum of all sulfonamides in milk at 100 µg/kg (micrograms per kilogram).[6][7]
This protocol details a highly selective and sensitive LC-MS/MS method capable of quantifying this compound at levels well below this regulatory threshold, providing a reliable tool for researchers, regulatory laboratories, and dairy industry professionals.
Principle of the Analytical Method
The protocol is based on a multi-step process designed to isolate this compound from the complex milk matrix and accurately measure its concentration.
-
Expertise & Experience: The choice of a multi-step cleanup is crucial. Milk is a complex emulsion containing high levels of proteins and fats, which can interfere with analysis by causing ion suppression in the mass spectrometer and fouling the analytical column. Our protocol addresses this directly.
The core of the method involves:
-
Protein Precipitation: Acetonitrile is used to denature and precipitate the abundant proteins in the milk sample. This is a fundamental first step to clarify the sample and release the analyte into the solvent.
-
Liquid-Liquid Extraction (LLE): An organic solvent mixture is used to extract the sulfonamides from the aqueous phase.[4]
-
Defatting: A subsequent wash with n-hexane removes lipids, a major source of matrix interference.[4]
-
LC-MS/MS Analysis: The purified extract is injected into an LC-MS/MS system. The liquid chromatograph separates this compound from other components, and the tandem mass spectrometer provides definitive identification and quantification based on its specific mass-to-charge ratio (m/z) and fragmentation pattern.
The logical flow of the entire analytical process is illustrated below.
Caption: Logical workflow from sample receipt to final result.
Materials, Reagents, and Instrumentation
Reagents and Chemicals
-
This compound analytical standard (≥98% purity)
-
Sulfamethazine-d4 or other suitable sulfonamide isotopic-labeled internal standard (ISTD)
-
Acetonitrile (ACN), LC-MS grade
-
Ethyl Acetate (EA), LC-MS grade
-
n-Hexane, HPLC grade
-
Methanol (MeOH), LC-MS grade
-
Formic Acid, LC-MS grade
-
Ultrapure water (18.2 MΩ·cm)
-
Blank bovine milk (confirmed to be free of sulfonamides)
Preparation of Solutions
-
This compound Stock Solution (100 µg/mL): Accurately weigh 10 mg of this compound standard and dissolve in 100 mL of methanol. Store at -20°C.
-
Internal Standard (ISTD) Stock Solution (100 µg/mL): Prepare similarly to the analyte stock solution.
-
Working Standard Solutions: Prepare intermediate and working standard solutions by serial dilution of the stock solution with a water:acetonitrile (80:20, v/v) mixture.[8] These will be used for spiking and calibration.
-
Mobile Phase A: 0.1% Formic acid in ultrapure water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Extraction Solvent: Acetonitrile:Ethyl Acetate (6:4, v/v).[4]
Instrumentation
-
Liquid Chromatograph: A high-performance or ultra-high-performance liquid chromatography (HPLC/UHPLC) system.
-
Mass Spectrometer: A triple quadrupole tandem mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Analytical Column: C18 reverse-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).
-
Other Equipment: Vortex mixer, refrigerated centrifuge, nitrogen evaporator, analytical balance, calibrated pipettes.
Detailed Experimental Protocols
Preparation of Calibration Standards and Quality Controls
-
Trustworthiness: The use of matrix-matched calibration standards is a self-validating step critical for accurate quantification. It inherently corrects for signal suppression or enhancement caused by co-eluting matrix components that are not removed during sample preparation.[4]
-
Prepare a series of calibration standards by spiking blank milk extract with working standard solutions to achieve final concentrations bracketing the MRL (e.g., 10, 25, 50, 100, 200 µg/kg).
-
Prepare Quality Control (QC) samples by spiking blank milk at low, medium, and high concentrations (e.g., 25, 75, and 150 µg/kg). These QC samples should be prepared from a separate stock solution than the calibration standards.
Sample Preparation Protocol
The following diagram outlines the step-by-step sample extraction and cleanup process.
Caption: Step-by-step workflow for sample extraction and cleanup.[4]
LC-MS/MS Instrumental Analysis
-
Expertise & Experience: The parameters below are typical starting points. The Multiple Reaction Monitoring (MRM) transitions, collision energies (CE), and source parameters must be optimized for the specific instrument in use to achieve maximum sensitivity and specificity for this compound.
| Parameter | Condition |
| LC Column | C18 Reverse Phase (e.g., 2.1 x 100 mm, 1.8 µm) |
| Column Temp. | 40°C |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.3 mL/min |
| Injection Vol. | 5 µL |
| LC Gradient | Start at 5% B, ramp to 95% B over 5 min, hold for 2 min, return to initial conditions and equilibrate. |
| Ionization Mode | ESI Positive (ESI+) |
| Source Temp. | 300°C |
| Drying Gas Flow | 10 L/min |
| Nebulizer Gas | 35 psi |
| Capillary Voltage | 3500 V |
| MRM Transitions | Compound |
| This compound | |
| ISTD (e.g., SMZ-d4) |
Method Performance and Validation
This protocol is designed to meet the performance criteria established by the European Commission Decision 2002/657/EC.[3][9] A full validation should be conducted to demonstrate its suitability for the intended purpose.
| Validation Parameter | Typical Acceptance Criteria | Expected Performance |
| Linearity | Correlation coefficient (R²) ≥ 0.99 | R² > 0.995 over the range 10-200 µg/kg |
| Accuracy (Recovery) | 80 - 120% | 90 - 110% |
| Precision (RSD%) | Repeatability (RSDr) ≤ 15% Reproducibility (RSDR) ≤ 20% | RSDr < 10%; RSDR < 15% |
| Specificity | No significant interfering peaks at the retention time of the analyte in blank samples. | High specificity achieved via MRM detection. |
| Limit of Quantification (LOQ) | The lowest validated spike level meeting accuracy and precision criteria. | ≤ 10 µg/kg (well below the 100 µg/kg MRL) |
| Decision Limit (CCα) | The limit at and above which it can be concluded with an error probability of α (e.g., 1%) that a sample is non-compliant. | Calculated from 20 blank samples spiked at the MRL.[9] |
| Detection Capability (CCβ) | The smallest content of the substance that may be detected, identified and/or quantified in a sample with an error probability of β (e.g., 5%). | Calculated from CCα.[9] |
Data derived from similar validated methods for sulfonamides in milk.[4][9][10]
Conclusion
This application note details a reliable and robust LC-MS/MS method for the quantification of this compound in bovine milk. The sample preparation procedure effectively removes interfering matrix components, and the instrumental analysis provides the high degree of sensitivity and specificity required for trace residue analysis. By adhering to established validation guidelines, this protocol serves as an authoritative tool for ensuring food safety and compliance with international regulatory standards.
References
- 1. This compound | C12H14N4O3S | CID 19596 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Development and validation of a confirmatory method for the determination of sulphonamides in milk by liquid chromatography with diode array detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. imeko.info [imeko.info]
- 4. acgpubs.org [acgpubs.org]
- 5. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. azom.com [azom.com]
- 9. Development and validation of an HPLC method for the determination of ten sulfonamide residues in milk according to 2002/657/EC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Development and validation of a procedure for determination of sulfonamide residues in pasteurized milk using modified QuEChERS method and liquid chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: The Utility of Long-Acting Sulfonamides in Veterinary Bacterial Infections
An in-depth analysis of the available scientific literature reveals that while Sulfametomidine is classified as a long-acting sulfonamide antibacterial, specific and detailed veterinary application protocols, dosage regimens, and pharmacokinetic data are not extensively documented in publicly accessible sources.[1][2][3] Therefore, to provide a comprehensive and scientifically robust guide for researchers and drug development professionals, this document will focus on the application of long-acting sulfonamides in veterinary medicine, using this compound as the representative compound. The principles, mechanisms, and protocols described herein are based on the well-established characteristics of the sulfonamide class, with specific data and examples drawn from closely related and extensively studied analogs such as sulfadimethoxine and sulfamethazine (also known as sulfadimidine) to ensure technical accuracy and practical relevance.
Introduction: The Enduring Role of Sulfonamides
Sulfonamides represent the oldest class of synthetic antimicrobial agents and remain cornerstone therapeutic options in veterinary medicine due to their broad-spectrum activity, cost-effectiveness, and relative efficacy against common bacterial and protozoal pathogens.[4][5][6] this compound (4-amino-N-(6-methoxy-2-methylpyrimidin-4-yl)benzenesulfonamide) is a long-acting member of this class, suggesting a prolonged therapeutic window following administration.[2] These application notes provide a framework for the research and development of sulfonamides like this compound, detailing the underlying pharmacology, critical pre-clinical evaluation steps, and standardized protocols for assessing efficacy.
Section 1: Core Pharmacology and Scientific Principles
Mechanism of Action: Competitive Inhibition of Folate Synthesis
The bacteriostatic action of all sulfonamides is uniform and targets the folic acid (folate) synthesis pathway, which is essential for bacteria to produce nucleic acids (DNA and RNA) and certain amino acids.[7][8] Unlike mammals, which acquire folate from their diet, bacteria must synthesize it de novo. Sulfonamides are structural analogs of para-aminobenzoic acid (PABA), a critical substrate for the enzyme dihydropteroate synthase (DHPS).[8][9] By competitively inhibiting DHPS, sulfonamides block the synthesis of dihydrofolic acid, a key precursor to tetrahydrofolic acid, thereby halting bacterial growth and replication.[10][11] This reliance on the host's immune system to clear the now-stagnant bacterial population is a critical consideration in clinical applications.[7]
Caption: Sulfonamides competitively inhibit the bacterial enzyme DHPS.
Spectrum of Activity and Emergence of Resistance
Sulfonamides possess a broad spectrum of activity, inhibiting many Gram-positive and Gram-negative bacteria, as well as some protozoa like Coccidia and Toxoplasma species.[4][5] However, over 50 years of therapeutic use has led to widespread bacterial resistance, which is a significant limiting factor in their modern application.[12]
| General Susceptibility of Pathogens to Sulfonamides | |
| Commonly Susceptible | Streptococcus spp., Staphylococcus spp., Salmonella spp., Pasteurella spp., Escherichia coli (some strains), Nocardia spp., Actinomyces spp., Coccidia spp., Toxoplasma spp.[4][5] |
| Often Resistant | Enterobacter spp., Klebsiella spp., Proteus spp., Pseudomonas aeruginosa, Clostridium spp., Leptospira spp., Rickettsiae.[4][5][9] |
| Mechanism of Resistance | Resistance is common and often plasmid-mediated. Key mechanisms include: • Alteration of the target enzyme (DHPS) to reduce sulfonamide binding affinity. • Overproduction of PABA to outcompete the drug. • Development of alternative metabolic pathways for folic acid synthesis.[4][8] |
Note: Susceptibility can vary significantly by strain and geographic location. In vitro testing is essential.
Pharmacokinetic and Pharmacodynamic (PK/PD) Considerations
Pharmacokinetic properties vary dramatically among different sulfonamides and across animal species, making direct extrapolation inappropriate.[4] Long-acting sulfonamides like this compound are characterized by slower elimination rates, which allows for less frequent dosing.[2] The primary PK/PD index for bacteriostatic agents like sulfonamides is the time that the free drug concentration remains above the minimum inhibitory concentration (fT > MIC).
| Pharmacokinetic Parameters of Representative Sulfonamides in Veterinary Species | |||
| Drug | Species | Elimination Half-Life (t½) | Volume of Distribution (Vd) |
| Sulfamethazine | Cattle | ~9 hours[13] | ~0.35 L/kg[13] |
| (Sulfadimidine) | Pigs | ~2.9 hours[4] | ~0.5 - 0.77 L/kg[12] |
| Dogs | ~16.2 hours[14] | ~0.63 L/kg[14] | |
| Sulfadimethoxine | Dogs | ~10-15 hours[15] | - |
| Cats | ~11-13 hours[15] | - | |
| Cattle | - | ~0.28 - 0.44 L/kg[12] |
This table is illustrative; values can be influenced by age, health status, and formulation.
Section 2: Pre-Clinical Evaluation and Application Notes
Rationale for Use and Therapeutic Indications
The primary veterinary indications for sulfonamides include the treatment and prevention of systemic and local infections.[4] They are most effective when administered early in the course of an acute disease when organisms are multiplying rapidly.[4][5]
-
Respiratory Infections: Bovine Respiratory Disease Complex ("shipping fever") caused by susceptible Pasteurella spp.[12][16]
-
Gastrointestinal Infections: Bacterial scours (colibacillosis) caused by susceptible E. coli.[16][17]
-
Other Bacterial Infections: Necrotic pododermatitis (foot rot), metritis, and mastitis.[4][5]
-
Protozoal Infections: Coccidiosis in poultry and livestock.[7][12]
Causality Insight: The effectiveness of sulfonamides is diminished in the presence of purulent debris (pus) and necrotic tissue.[4][12] This is because decaying host cells release PABA and thymidine, which can be utilized by bacteria, thereby bypassing the sulfonamide-induced enzymatic block.[18] This makes sulfonamides a poor choice for treating established abscesses.
Formulation, Administration, and Safety
-
Administration Routes: Sulfonamides can be administered orally (in feed, water, or as boluses), intravenously (IV), or intramuscularly (IM).[5] Oral administration is most common for herd or flock treatment.[7] For severe, acute infections, an initial IV dose is recommended to achieve therapeutic concentrations rapidly.[4]
-
Safety & Toxicology:
-
Crystalluria: A primary toxic concern is the precipitation of acetylated metabolites in the renal tubules, particularly in acidic urine, which can lead to kidney damage.[4] Ensuring adequate water intake is crucial to mitigate this risk.[4][19]
-
Hypersensitivity: Allergic reactions can occur, ranging from skin rashes and drug fever to polyarthritis and blood dyscrasias.[4][20] Doberman Pinschers are a breed known to have a higher susceptibility to idiosyncratic sulfonamide toxicity.[19][21]
-
Keratoconjunctivitis Sicca (KCS): "Dry eye" is a recognized adverse effect, particularly in dogs with prolonged use.[4]
-
Section 3: Detailed Experimental Protocols
Trustworthy protocols are self-validating. The following workflows include controls to ensure the reliability and reproducibility of results.
Protocol 1: In Vitro Antimicrobial Susceptibility Testing via Broth Microdilution
This protocol determines the Minimum Inhibitory Concentration (MIC) of this compound, the lowest concentration that inhibits visible bacterial growth. It is adapted from CLSI and EUCAST guidelines.[22][23]
Caption: Workflow for determining Minimum Inhibitory Concentration (MIC).
Step-by-Step Methodology:
-
Preparation of this compound Stock Solution: a. Accurately weigh a suitable amount of this compound analytical standard powder. b. Dissolve in an appropriate solvent (e.g., DMSO, followed by dilution in cation-adjusted Mueller-Hinton Broth - CAMHB) to create a high-concentration stock solution (e.g., 1024 µg/mL). Rationale: A high-concentration stock minimizes the volume of solvent added to the test wells, preventing solvent-induced toxicity to the bacteria.
-
Preparation of Microtiter Plates: a. Dispense 100 µL of sterile CAMHB into wells 2 through 12 of a 96-well microtiter plate. b. Add 200 µL of the this compound stock solution to well 1. c. Perform a 2-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing thoroughly, then transferring 100 µL from well 2 to well 3, and so on, to well 10. Discard 100 µL from well 10. This creates a range of concentrations to test. d. Well 11 will serve as the positive growth control (no drug). Well 12 will be the sterility control (no bacteria).
-
Preparation of Bacterial Inoculum: a. Select 3-5 isolated colonies of the test bacterium from an overnight agar plate. b. Suspend the colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approx. 1.5 x 10⁸ CFU/mL). c. Dilute this suspension in CAMHB to achieve a final target concentration of approximately 5 x 10⁵ CFU/mL in each well after inoculation.
-
Inoculation and Incubation: a. Add 100 µL of the standardized bacterial inoculum to wells 1 through 11. Do not add bacteria to well 12. The final volume in each test well is now 200 µL. b. Seal the plate and incubate at 35 ± 2°C for 16-20 hours in ambient air.[22]
-
Interpretation of Results: a. Confirm that the sterility control (well 12) shows no growth and the growth control (well 11) shows adequate turbidity. b. The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth.[22] For sulfonamides, it is acceptable to disregard slight trailing or a faint haze at the bottom of the well.
Protocol 2: General In Vivo Efficacy Study - Murine Systemic Infection Model
This protocol provides a framework for assessing the in vivo efficacy of this compound. All animal procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).
Step-by-Step Methodology:
-
Animal Model and Acclimation: a. Use a standardized mouse strain (e.g., BALB/c or CD-1), typically 6-8 weeks old. b. Acclimate animals for a minimum of 3 days prior to the experiment with free access to food and water.
-
Infection: a. Prepare a standardized inoculum of the challenge pathogen (e.g., Streptococcus pneumoniae or Staphylococcus aureus). b. Induce a systemic infection by injecting a predetermined lethal or sub-lethal dose of the pathogen intraperitoneally (IP). Rationale: The dose should be sufficient to cause mortality or clear signs of disease in untreated control animals within a defined timeframe (e.g., 48-72 hours).
-
Treatment Groups: a. Randomly assign animals to treatment groups (n=8-10 per group for statistical power). b. Group 1 (Vehicle Control): Administer the drug vehicle (e.g., saline, carboxymethylcellulose) on the same schedule as the treatment groups. c. Group 2-4 (this compound Treatment): Administer this compound at various dose levels (e.g., 25, 50, 100 mg/kg) via a relevant route (e.g., oral gavage or subcutaneous injection). d. Group 5 (Positive Control): Administer a known effective antibiotic for the specific infection model.
-
Dosing and Monitoring: a. Initiate treatment at a specified time post-infection (e.g., 1-2 hours). b. Administer doses according to a predetermined schedule (e.g., once or twice daily) for a set duration (e.g., 3-5 days). c. Monitor animals at least twice daily for clinical signs of illness (e.g., lethargy, ruffled fur, hypothermia) and mortality.
-
Endpoint and Data Analysis: a. The primary endpoint is typically survival over a defined period (e.g., 7 days). b. Secondary endpoints can include bacterial load in target organs (spleen, liver, blood) at a specific time point. c. Analyze survival data using Kaplan-Meier survival curves and log-rank tests. Analyze bacterial load data using appropriate statistical tests (e.g., t-test or ANOVA). The results will determine the effective dose (ED₅₀) of this compound for the specific infection.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound | C12H14N4O3S | CID 19596 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 4. Sulfonamides and Sulfonamide Combinations Use in Animals - Pharmacology - MSD Veterinary Manual [msdvetmanual.com]
- 5. ldh.la.gov [ldh.la.gov]
- 6. Sulphonamides: updates on use in veterinary medicine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. What is Sulfamethazine used for? [synapse.patsnap.com]
- 8. What is the mechanism of Sulfacetamide Sodium? [synapse.patsnap.com]
- 9. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. What is Sulfamonomethoxine used for? [synapse.patsnap.com]
- 11. youtube.com [youtube.com]
- 12. cdn.ymaws.com [cdn.ymaws.com]
- 13. Disposition of sulfonamides in food-producing animals IV: Pharmacokinetics of sulfamethazine in cattle following administration of an intravenous dose and three oral dosage forms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Pharmacokinetics of sulphadimidine in normal and febrile dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. sulfadimethoxine.com [sulfadimethoxine.com]
- 16. drugs.com [drugs.com]
- 17. nbinno.com [nbinno.com]
- 18. Sulfonamides and Potentiated Sulfonamides | Veterian Key [veteriankey.com]
- 19. Sulfamethoxazole/Trimethoprim | VCA Canada Animal Hospitals [vcahospitals.com]
- 20. Idiosyncratic toxicity associated with potentiated sulfonamides in the dog - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. SMZ-TMP for Dogs: Dog, Pet Medication | PetMD [petmd.com]
- 22. benchchem.com [benchchem.com]
- 23. mdpi.com [mdpi.com]
Application Notes and Protocols for Sulfametomidine in Aquaculture Research
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: The Role of Sulfametomidine in Aquaculture
Aquaculture is a critical component of global food security, yet its intensification brings significant challenges, primarily the prevention and control of bacterial diseases.[1][2] Sulfonamides, a class of synthetic antimicrobial agents, were among the first drugs to be used systemically against bacterial infections and remain relevant in veterinary medicine, including aquaculture.[2][3] this compound (also known as sulfamonomethoxine) is a member of this class, valued for its broad-spectrum activity against a variety of Gram-positive and Gram-negative bacteria.[4]
These application notes provide a comprehensive guide to the scientific and practical application of this compound in an aquaculture research setting. The focus is on enabling researchers to design robust experiments, from evaluating efficacy and pharmacokinetics to ensuring food safety through residue analysis, grounded in established scientific principles and regulatory frameworks.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Chemical Formula | C₁₁H₁₂N₄O₃S |
| Molar Mass | 280.30 g/mol |
| Appearance | White to off-white crystalline powder |
| Water Solubility | Sparingly soluble |
| Class | Sulfonamide Antibiotic |
| Synonyms | Sulfamonomethoxine |
Mechanism of Action: Competitive Inhibition of Folate Synthesis
This compound, like other sulfonamides, exerts a bacteriostatic effect by acting as a competitive antagonist to para-aminobenzoic acid (PABA).[4][][6] Bacteria, unlike humans who obtain folic acid from their diet, must synthesize it de novo.[3][7] Folic acid is an essential precursor for the synthesis of nucleotides (purines and thymidine), which are the building blocks of DNA and RNA.[6]
The enzyme dihydropteroate synthase (DHPS) is critical in this pathway, catalyzing the incorporation of PABA to form dihydropteroate. Due to its structural similarity to PABA, this compound competitively binds to the active site of DHPS, blocking the pathway.[3][6] This halt in folic acid production prevents bacterial DNA replication and cell division, thereby inhibiting bacterial growth and allowing the host's immune system to clear the infection.[6][7]
Caption: this compound competitively inhibits the DHPS enzyme.
Key Research Applications & Protocols
The study of this compound in aquaculture encompasses several key areas: determining its effectiveness against pathogens, understanding how it behaves within the fish (pharmacokinetics), and developing methods to detect its residues in edible tissues to ensure food safety.
Pharmacokinetic (PK) and Pharmacodynamic (PD) Studies
Understanding the Absorption, Distribution, Metabolism, and Excretion (ADME) of this compound is fundamental to establishing effective and safe dosing regimens. PK studies determine parameters like elimination half-life, peak plasma concentration, and bioavailability.[8][9] These parameters are highly dependent on factors such as fish species, age, and environmental conditions like water temperature.[10][11] For instance, higher water temperatures generally lead to faster drug metabolism and elimination, which can shorten the required withdrawal period.[11][12]
Protocol 1: Pharmacokinetic Analysis of this compound in Fish Plasma
This protocol outlines a typical workflow for a PK study following a single oral (in-feed) administration.
Objective: To determine key PK parameters (Cmax, Tmax, T½, AUC) of this compound in a target fish species.
Methodology:
-
Acclimation: Acclimate a statistically significant number of fish (e.g., n=50-100) to laboratory conditions (controlled temperature, water quality) for at least two weeks.[10]
-
Dosing:
-
Prepare a medicated feed with a precise concentration of this compound. The drug should be coated or incorporated to prevent leaching.[13]
-
Administer a single, accurately weighed dose of the medicated feed to each fish, typically targeting a specific mg/kg body weight.
-
-
Sampling Schedule:
-
Collect blood samples from a subset of fish (e.g., n=5) at predetermined time points (e.g., 0, 1, 2, 4, 8, 12, 24, 48, 72, 96, 168 hours post-dosing).
-
The "0 hour" sample serves as a baseline control.
-
-
Blood Collection:
-
Anesthetize fish using an approved anesthetic like Tricaine Methanesulfonate (MS-222).[14]
-
Draw blood from the caudal vein using a heparinized syringe.
-
Immediately place the blood on ice.
-
-
Plasma Preparation:
-
Centrifuge the blood samples (e.g., 3000 x g for 10 minutes at 4°C) to separate the plasma.
-
Carefully transfer the supernatant (plasma) to a clean, labeled microcentrifuge tube.
-
Store plasma samples at -80°C until analysis.
-
-
Sample Analysis:
-
Analyze the concentration of this compound in the plasma samples using a validated analytical method, such as HPLC-UV or LC-MS/MS (see Protocol 2 for principles).
-
-
Data Analysis:
-
Plot the mean plasma concentration versus time.
-
Use appropriate pharmacokinetic software to calculate key parameters from the concentration-time curve.
-
Caption: Workflow for a typical fish pharmacokinetic study.
Residue Analysis and Depletion Studies
To protect consumers, regulatory agencies worldwide establish Maximum Residue Limits (MRLs) for veterinary drugs in food products.[12][15] For sulfonamides, the MRL in fish muscle is commonly set at 100 µg/kg (or 100 ppb).[12][13] Residue depletion studies are crucial for determining the withdrawal period —the time required after the last treatment for drug residues in the edible tissues to fall below the MRL.[12][15]
Protocol 2: this compound Residue Analysis in Fish Tissue by HPLC
This protocol describes a validated method for extracting and quantifying this compound from fish muscle tissue, adapted from established multi-residue methods.[16][17][18]
Objective: To accurately quantify this compound residues in fish muscle to ensure compliance with regulatory MRLs.
A. Sample Preparation & Extraction (QuEChERS-based approach)
-
Homogenization: Mince a representative sample (e.g., 1-2 g) of edible fish tissue (skinless muscle) until it forms a uniform paste.[16]
-
Extraction:
-
Place the homogenized sample into a 50 mL centrifuge tube.
-
Add 10 mL of an extraction solvent, typically acidic acetonitrile (e.g., acetonitrile with 0.1-1% formic acid). The acid improves the extraction efficiency of sulfonamides.[16][17]
-
Add appropriate salting-out salts (e.g., MgSO₄, NaCl) to induce phase separation.
-
Vortex vigorously for 1-2 minutes, then shake for 10-15 minutes to ensure thorough extraction.[16]
-
-
Centrifugation: Centrifuge the sample at high speed (e.g., 4000 rpm for 5-10 minutes) to separate the acetonitrile layer from the solid tissue and aqueous phase.[16]
-
Dispersive Solid-Phase Extraction (d-SPE) Cleanup:
-
Transfer a portion of the acetonitrile supernatant (e.g., 1-5 mL) to a new tube containing d-SPE sorbents (e.g., PSA to remove fatty acids, C18 to remove lipids). This step is critical for removing matrix components that can interfere with analysis.[19]
-
Vortex briefly and centrifuge again.
-
-
Final Preparation:
B. HPLC-UV or LC-MS/MS Analysis
-
Instrumentation: High-Performance Liquid Chromatograph coupled with a UV or Tandem Mass Spectrometry (MS/MS) detector. MS/MS is preferred for higher sensitivity and specificity.[16][20]
-
Chromatographic Conditions (Example):
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).[16]
-
Mobile Phase: A gradient elution using (A) 0.1% formic acid in water and (B) Acetonitrile or Methanol.[16][20]
-
Flow Rate: 0.5 - 1.0 mL/min.
-
Injection Volume: 10 - 20 µL.[20]
-
Detector: UV at ~270 nm or MS/MS in Multiple Reaction Monitoring (MRM) mode for specific precursor-product ion transitions of this compound.
-
-
Validation & Quantification:
-
Standard Curve: Prepare a matrix-matched calibration curve by spiking blank fish tissue extract with known concentrations of this compound standard.[20] This corrects for matrix effects.
-
Quality Control: Run QC samples (low, medium, high concentrations) alongside unknown samples to validate the accuracy and precision of the run.
-
Validation Parameters: The method must be validated for linearity, recovery (typically 70-110%), precision (RSD < 15%), Limit of Detection (LOD), and Limit of Quantification (LOQ).[19][20]
-
Data Interpretation and Regulatory Context
Withdrawal Period Calculation
The withdrawal period is a critical food safety parameter calculated from residue depletion data. It is often expressed in days or degree-days (cumulative mean daily water temperature).[12][13] Specialized software is used to calculate the time point at which the upper 99% confidence limit of the residue concentration falls below the MRL with 95% confidence.[13]
Table 2: Regulatory MRLs and Example Withdrawal Periods
| Drug Class | Analyte | Matrix | MRL (µg/kg) | Example Withdrawal Period |
| Sulfonamides | Sum of all sulfonamides | Muscle + Skin | 100 | 252 degree-days (Tilapia, Sulfadimethoxine/Ormetoprim)[13] |
| Sulfonamides | Sulfamethoxazole | Muscle & Skin | 100 | 10.57 days at 22°C (Tilapia)[12] |
| Tetracyclines | Oxytetracycline | Muscle | 200 (Varies) | 21 days[1][21] |
| Amphenicols | Florfenicol | Muscle | 1000 (Varies) | 15 days[1][21] |
Note: Withdrawal periods are species- and formulation-specific and must be determined experimentally under relevant field conditions.[12]
Conclusion and Future Directions
This compound remains a useful tool in the management of bacterial diseases in aquaculture. However, its use must be guided by rigorous scientific research to ensure efficacy, prevent the development of antimicrobial resistance, and safeguard public health. Future research should focus on establishing species-specific pharmacokinetic profiles, monitoring for resistance development in aquatic pathogens, and exploring the potential ecotoxicological impact of drug residues in aquaculture effluents.[22] Adherence to scientifically determined withdrawal periods and regulatory MRLs is paramount for the sustainable use of this and other antimicrobials in the aquaculture industry.[15]
References
- 1. aquaculture.mgcafe.uky.edu [aquaculture.mgcafe.uky.edu]
- 2. researchopenworld.com [researchopenworld.com]
- 3. Sulfonamide (medicine) - Wikipedia [en.wikipedia.org]
- 4. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. What is the mechanism of Sulfamethazine? [synapse.patsnap.com]
- 7. study.com [study.com]
- 8. Fish and antibiotics: pharmacokinetics of sulphadimidine in carp (Cyprinus carpio) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Pharmacokinetics of sulphadimethoxine in channel catfish (Ictalurus punctatus) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Factors Determining the Susceptibility of Fish to Effects of Human Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Withdrawal Time Estimation and Dietary Risk Assessment of Sulfamethoxazole in GIFT Tilapia (GIFT Oreochromis niloticus) After Oral Administration - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Therapeutic Considerations in Aquaculture - Exotic and Laboratory Animals - MSD Veterinary Manual [msdvetmanual.com]
- 15. fda.gov [fda.gov]
- 16. jfda-online.com [jfda-online.com]
- 17. researchgate.net [researchgate.net]
- 18. Multiresidue determination of sulfonamides in edible catfish, shrimp and salmon tissues by high-performance liquid chromatography with postcolumn derivatization and fluorescence detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Fast simultaneous determination of 23 veterinary drug residues in fish, poultry, and red meat by liquid chromatography/tandem mass spectrometry - Arabian Journal of Chemistry [arabjchem.org]
- 21. Table: Drugs Used in Aquaculture in the US – Approval Status and Withdrawal Times-Merck Veterinary Manual [merckvetmanual.com]
- 22. A review on the ecotoxicological effect of sulphonamides on aquatic organisms - PMC [pmc.ncbi.nlm.nih.gov]
In Vitro Antimicrobial Susceptibility Testing of Sulfametomidine: Application Notes and Protocols
Abstract
This document provides a comprehensive guide for the in vitro antimicrobial susceptibility testing (AST) of Sulfametomidine, a sulfonamide antibacterial agent.[1][2] It is designed for researchers, scientists, and drug development professionals, offering detailed protocols for established methodologies, including broth microdilution, agar dilution, and disk diffusion. The content emphasizes the scientific principles behind each technique, quality control measures for data integrity, and the interpretation of results based on internationally recognized standards. Visual workflows and data presentation tables are included to facilitate experimental design and execution.
Introduction: The Significance of this compound and Its Susceptibility Testing
This compound is a long-acting sulfonamide antibiotic.[2] Like other sulfonamides, its mechanism of action involves the competitive inhibition of dihydropteroate synthase (DHPS), an essential enzyme in the bacterial folic acid synthesis pathway.[3][4][5] By acting as a structural analog of para-aminobenzoic acid (PABA), this compound blocks the production of dihydrofolic acid, a precursor to DNA synthesis, thereby inhibiting bacterial growth and replication.[4][6][7] This bacteriostatic action makes it effective against a range of Gram-positive and Gram-negative bacteria.[6]
The rise of antimicrobial resistance (AMR) poses a significant global health threat, necessitating accurate and reliable methods to determine the susceptibility of bacterial pathogens to antimicrobial agents.[8] Antimicrobial susceptibility testing (AST) is crucial for guiding appropriate therapeutic choices, monitoring the emergence and spread of resistance, and in the research and development of new antimicrobial compounds.[8] This guide provides detailed, field-proven protocols for assessing the in vitro activity of this compound.
Core Principles of Antimicrobial Susceptibility Testing
The primary goal of AST is to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism, known as the Minimum Inhibitory Concentration (MIC).[9][10][11] Two principal methods are employed for this purpose: dilution methods (broth and agar) and diffusion methods.[12]
-
Dilution Methods: These techniques involve exposing a standardized bacterial inoculum to serial dilutions of the antimicrobial agent.[8] They are considered the "gold standard" for their quantitative results, providing a direct measure of the MIC.[13]
-
Diffusion Methods: The disk diffusion (Kirby-Bauer) method is a qualitative or semi-quantitative assay where a disk impregnated with a specific concentration of the antibiotic is placed on an agar plate inoculated with the test organism.[14] The resulting zone of inhibition around the disk correlates with the organism's susceptibility.[14]
A critical aspect of sulfonamide AST is the composition of the testing medium. Mueller-Hinton Agar (MHA) and Cation-Adjusted Mueller-Hinton Broth (CAMHB) are the standard media. However, they must have low concentrations of thymidine and thymine, as these compounds can bypass the inhibitory effect of sulfonamides, leading to falsely resistant results.[15][16]
Essential Methodologies and Protocols
Broth Microdilution Method
The broth microdilution method is a widely used technique for determining the MIC of antimicrobial agents in a 96-well microtiter plate format.[9][17] This method is efficient for testing multiple isolates or compounds simultaneously.[8]
Causality and Experimental Choices:
-
Standardized Inoculum: A standardized bacterial suspension (0.5 McFarland standard) is crucial for result reproducibility.[18] An inoculum that is too dense can overwhelm the antibiotic, leading to falsely high MICs, while a sparse inoculum may result in falsely low MICs.
-
Serial Dilutions: Two-fold serial dilutions provide a geometric progression of concentrations, which is standard for determining the MIC.[12]
-
Endpoint Reading: For sulfonamides, the endpoint is often read as the concentration that causes an 80% reduction in growth compared to the control, as some trailing growth may occur.[18]
Protocol: Broth Microdilution for this compound
-
Preparation of this compound Stock Solution:
-
Accurately weigh a suitable amount of this compound powder.
-
Dissolve in an appropriate solvent (e.g., dimethyl sulfoxide - DMSO) to create a high-concentration stock solution. Further dilutions should be made in Cation-Adjusted Mueller-Hinton Broth (CAMHB).[19]
-
-
Preparation of Microtiter Plates:
-
Dispense 100 µL of sterile CAMHB into all wells of a 96-well microtiter plate.[19]
-
Add 100 µL of the 2x final desired highest concentration of this compound solution to the first column of wells.
-
Perform two-fold serial dilutions by transferring 100 µL from the first column to the second, mixing thoroughly, and repeating this process across the plate to the tenth column. Discard 100 µL from the tenth column.[19]
-
Column 11 serves as the growth control (no drug), and column 12 as the sterility control (no bacteria).[19]
-
-
Inoculum Preparation:
-
From a fresh (18-24 hour) culture on a non-selective agar plate, select 4-5 well-isolated colonies.
-
Suspend the colonies in sterile saline or broth and adjust the turbidity to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).[18][20]
-
Dilute this suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well.[18]
-
-
Inoculation and Incubation:
-
Add the standardized bacterial inoculum to each well, except for the sterility control wells.
-
Incubate the plate at 35-37°C for 16-20 hours in ambient air.[18]
-
-
Result Interpretation:
Workflow for Broth Microdilution
Caption: Workflow for the broth microdilution method to determine MIC.
Agar Dilution Method
The agar dilution method is considered a reference standard for MIC determination.[13] It involves incorporating the antimicrobial agent into the agar medium before the plates are poured.
Causality and Experimental Choices:
-
Agar Medium: Mueller-Hinton Agar with low thymidine content is essential to prevent antagonism of the sulfonamide's effect.[18]
-
Inoculum Spotting: A standardized inoculum of 10⁴ CFU per spot ensures that a consistent number of bacteria are challenged with the antibiotic.[9][13] This allows for the testing of multiple strains on a single plate.
Protocol: Agar Dilution for this compound
-
Media Preparation:
-
Prepare a series of molten Mueller-Hinton Agar (MHA) aliquots.
-
Add appropriate volumes of this compound stock solution to each aliquot to create a range of two-fold final concentrations. Also, prepare a control plate with no this compound.
-
Pour the agar into sterile Petri dishes to a uniform depth of 4 mm and allow them to solidify.[18]
-
-
Inoculum Preparation:
-
Prepare a bacterial suspension equivalent to a 0.5 McFarland standard.
-
Dilute this suspension to achieve a final concentration of approximately 10⁴ CFU per spot.[18]
-
-
Inoculation and Incubation:
-
Using a multipoint inoculator or a pipette, spot-inoculate the prepared bacterial suspension onto the surface of the agar plates.
-
Incubate the plates at 35-37°C for 16-20 hours.[18]
-
-
Result Interpretation:
Disk Diffusion (Kirby-Bauer) Method
The disk diffusion method is a simple, cost-effective, and widely used method for routine AST.[14][22]
Causality and Experimental Choices:
-
Agar Depth: A uniform agar depth of 4 mm is critical for consistent and reproducible diffusion of the antibiotic from the disk.[14]
-
Confluent Growth: Inoculating the plate to achieve a confluent "lawn" of growth is necessary for clear and measurable zones of inhibition.[23]
-
Zone Measurement: The diameter of the zone of inhibition is inversely proportional to the MIC. This relationship is standardized, and interpretative criteria are provided by organizations like the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[24]
Protocol: Disk Diffusion for this compound
-
Inoculum Preparation:
-
Prepare a bacterial suspension adjusted to a 0.5 McFarland standard as described previously.[14]
-
-
Inoculation of Agar Plate:
-
Dip a sterile cotton swab into the inoculum suspension and remove excess fluid by pressing it against the inside of the tube.
-
Streak the swab evenly over the entire surface of a Mueller-Hinton agar plate in three directions to ensure a uniform lawn of growth.[23]
-
Allow the plate to dry for 3-5 minutes, but no more than 15 minutes.[25]
-
-
Application of Disks and Incubation:
-
Result Interpretation:
-
Measure the diameter of the zone of complete inhibition in millimeters.
-
For sulfonamides, slight growth (around 20% or less of the lawn) may be present within the zone; this should be disregarded, and the more obvious margin measured.
-
Interpret the results as Susceptible (S), Intermediate (I), or Resistant (R) by comparing the zone diameter to the breakpoints published by CLSI or EUCAST.[24]
-
Workflow for Disk Diffusion
Caption: Workflow for the Kirby-Bauer disk diffusion method.
Quality Control and Data Interpretation
Trustworthiness through Self-Validation
A robust quality control (QC) program is essential for ensuring the accuracy and reproducibility of AST results.[15][28] This involves the regular testing of reference strains with known susceptibility profiles.
QC Strains:
-
Escherichia coli ATCC® 25922™
-
Staphylococcus aureus ATCC® 29213™
-
Pseudomonas aeruginosa ATCC® 27853™
-
Enterococcus faecalis ATCC® 29212™ (specifically for checking thymidine levels in media for sulfonamide testing)[16]
Acceptance Criteria: The MIC values or zone diameters for these QC strains must fall within the acceptable ranges specified by CLSI or EUCAST.[28][29] Out-of-range results necessitate troubleshooting to identify and correct any deviations in the testing procedure.[30]
Data Presentation:
| QC Strain | Method | Antimicrobial Agent | Expected QC Range (CLSI M100) |
| E. coli ATCC® 25922™ | Disk Diffusion | Trimethoprim-sulfamethoxazole (1.25/23.75 µg) | 23-29 mm |
| S. aureus ATCC® 29213™ | Broth Microdilution | Trimethoprim-sulfamethoxazole | ≤0.5/9.5 µg/mL |
| E. faecalis ATCC® 29212™ | Disk Diffusion | Trimethoprim-sulfamethoxazole (1.25/23.75 µg) | 24-32 mm |
Note: The table presents example data based on trimethoprim-sulfamethoxazole, as specific QC ranges for this compound are not defined by CLSI/EUCAST. Trimethoprim-sulfamethoxazole is a common surrogate for sulfonamide testing.[26]
Interpretation of Results: The categorization of an isolate as susceptible, intermediate, or resistant is based on comparing the obtained MIC value or zone diameter to established clinical breakpoints. These breakpoints are defined by regulatory bodies like CLSI and EUCAST and are based on microbiological, pharmacokinetic/pharmacodynamic, and clinical data.[31][32]
Conclusion
The protocols detailed in this guide provide a robust framework for the in vitro antimicrobial susceptibility testing of this compound. Adherence to standardized methodologies, meticulous execution of protocols, and a stringent quality control program are paramount for generating reliable and reproducible data. This information is critical for advancing our understanding of sulfonamide activity, combating antimicrobial resistance, and supporting the development of effective therapeutic strategies.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound | C12H14N4O3S | CID 19596 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 4. Sulfacetamide - Wikipedia [en.wikipedia.org]
- 5. What is the mechanism of Sulfacetamide Sodium? [synapse.patsnap.com]
- 6. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Sulfonamides - Infectious Diseases - MSD Manual Professional Edition [msdmanuals.com]
- 8. mdpi.com [mdpi.com]
- 9. cmdr.ubc.ca [cmdr.ubc.ca]
- 10. Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. apec.org [apec.org]
- 13. Agar dilution - Wikipedia [en.wikipedia.org]
- 14. Disk Diffusion Method for Antibiotic Susceptibility Test - Creative Biolabs [live-biotherapeutic.creative-biolabs.com]
- 15. iacld.com [iacld.com]
- 16. gcsmc.org [gcsmc.org]
- 17. Biocide susceptibility testing of bacteria: Development of a broth microdilution method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. benchchem.com [benchchem.com]
- 19. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 20. mdpi.com [mdpi.com]
- 21. scribd.com [scribd.com]
- 22. applications.emro.who.int [applications.emro.who.int]
- 23. youtube.com [youtube.com]
- 24. EUCAST: EUCAST - Home [eucast.org]
- 25. asm.org [asm.org]
- 26. researchgate.net [researchgate.net]
- 27. iacld.com [iacld.com]
- 28. Establishing Quality Control Ranges for Antimicrobial Susceptibility Testing of Escherichia coli, Pseudomonas aeruginosa, and Staphylococcus aureus: A Cornerstone to Develop Reference Strains for Korean Clinical Microbiology Laboratories - PMC [pmc.ncbi.nlm.nih.gov]
- 29. szu.gov.cz [szu.gov.cz]
- 30. researchgate.net [researchgate.net]
- 31. M100 | Performance Standards for Antimicrobial Susceptibility Testing [clsi.org]
- 32. Antimicrobial Susceptibility Testing | Area of Focus | CLSI [clsi.org]
Efficacy Evaluation of Sulfametomidine: A Research Model for Preclinical Studies
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
This document provides a comprehensive guide for developing a research model to evaluate the efficacy of Sulfametomidine, a sulfonamide antibacterial agent.[1][2] Moving beyond a simple recitation of methods, this guide delves into the scientific rationale behind the experimental design, offering detailed, step-by-step protocols for both in vitro and in vivo studies. By integrating established standards from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST), this document aims to ensure the generation of robust, reproducible, and scientifically valid data for drug development professionals. The protocols herein are designed to be self-validating, providing a clear framework for assessing the bacteriostatic and bactericidal potential of this compound against relevant pathogens.
Introduction: The Scientific Rationale for this compound Efficacy Studies
This compound, a member of the sulfonamide class of antibiotics, exerts its antimicrobial effect by targeting a crucial metabolic pathway in bacteria: folic acid synthesis.[1][2] Unlike mammals, who obtain folic acid from their diet, bacteria must synthesize it de novo. This compound acts as a competitive inhibitor of the enzyme dihydropteroate synthase (DHPS). It mimics the natural substrate, para-aminobenzoic acid (PABA), thereby blocking the synthesis of dihydropteroic acid, a precursor to folic acid. This disruption of the folate pathway ultimately inhibits the production of purines and thymidine, which are essential for DNA synthesis and repair, leading to a bacteriostatic effect.[3]
The selective toxicity of this compound, coupled with its established use in veterinary medicine, makes it a subject of continued interest.[4][5] However, the rising tide of antimicrobial resistance necessitates a rigorous and standardized approach to evaluating its efficacy against contemporary bacterial isolates. This guide provides the foundational models to conduct such evaluations, from fundamental in vitro susceptibility testing to more complex in vivo infection models.
Mechanism of Action: The Folic Acid Synthesis Pathway
The efficacy of this compound is intrinsically linked to its ability to disrupt the bacterial folic acid synthesis pathway. A clear understanding of this mechanism is paramount for designing and interpreting efficacy studies.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound [drugcentral.org]
- 5. Sulfonamides and Sulfonamide Combinations Use in Animals - Pharmacology - MSD Veterinary Manual [msdvetmanual.com]
Topic: Solid-Phase Extraction for Sulfametomidine from Environmental Samples
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide and a detailed protocol for the solid-phase extraction (SPE) of Sulfametomidine, a widely used sulfonamide antibiotic, from environmental water samples. The extensive use of such pharmaceuticals has led to their detection in various environmental compartments, necessitating robust and sensitive analytical methods for monitoring.[1] This application note is designed for researchers and analytical scientists, offering a scientifically-grounded, step-by-step methodology that emphasizes not just the "how" but the critical "why" behind each procedural choice. The protocol leverages Hydrophilic-Lipophilic Balanced (HLB) sorbent technology for efficient extraction and is optimized for subsequent analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Introduction: The Challenge of Monitoring this compound
This compound is a long-acting sulfonamide antibiotic used in both human and veterinary medicine.[2] Due to incomplete metabolism and improper disposal, it frequently enters aquatic ecosystems, where its presence can promote antibiotic resistance and disrupt microbial balances.[3] Analyzing this compound in environmental matrices like river water or wastewater effluent is challenging due to its typically low concentrations (ng/L to µg/L) and the presence of complex co-extractives.[4][5]
Solid-Phase Extraction (SPE) is an indispensable sample preparation technique that addresses these challenges by isolating and concentrating analytes of interest while removing interfering matrix components.[6][7] This protocol is centered on a reversed-phase SPE mechanism using a Hydrophilic-Lipophilic Balanced (HLB) polymer, which provides superior retention for a wide range of compounds, including moderately polar sulfonamides.[1][8]
The Scientific Rationale: Optimizing Extraction Efficiency
The success of any SPE method hinges on understanding the physicochemical properties of the target analyte and its interaction with the sorbent.
Physicochemical Properties of this compound
This compound (C₁₂H₁₄N₄O₃S) is an amphoteric molecule, meaning it can exhibit both acidic and basic properties.[2] Its retention on a reversed-phase sorbent is highly dependent on its charge state, which is governed by the sample's pH. The key functional groups are the acidic sulfonamide moiety and the basic amino group. To achieve optimal retention on a reversed-phase sorbent like HLB, the analyte should be in its most neutral, non-polar form. This is typically achieved by adjusting the sample pH to be at least 2 units below the pKa of the acidic sulfonamide group, ensuring it remains protonated and uncharged.
The HLB Sorbent Advantage
Hydrophilic-Lipophilic Balanced (HLB) sorbents are copolymers, often of N-vinylpyrrolidone and divinylbenzene. This unique composition provides a dual retention mechanism:[8]
-
Hydrophobic Retention: The divinylbenzene backbone interacts with the non-polar regions of this compound.
-
Hydrophilic Retention: The N-vinylpyrrolidone moiety provides secondary polar interactions, ensuring retention even if the sorbent momentarily runs dry and enhancing its ability to capture a broader range of analytes.
This dual nature makes HLB sorbents exceptionally effective for extracting various sulfonamides from aqueous samples, often yielding higher and more consistent recoveries compared to traditional C18 silica sorbents.[9]
Comprehensive Experimental Protocol
This protocol is designed for the extraction of this compound from 500 mL water samples. All steps should be performed in a clean laboratory environment to avoid cross-contamination.
Required Materials and Reagents
-
SPE Cartridges: Hydrophilic-Lipophilic Balanced (HLB) cartridges, 6 mL, 500 mg.
-
Solvents: LC-MS grade Methanol (MeOH) and water.
-
Reagents: Formic acid, ammonium hydroxide, and Ethylenediaminetetraacetic acid disodium salt (Na₂EDTA).
-
Standards: Certified analytical standard of this compound and its corresponding isotopically labeled internal standard (e.g., ¹³C₆-Sulfametomidine) for accurate quantification.
-
Equipment: SPE vacuum manifold, sample concentrator/evaporator with a nitrogen gas supply, analytical balance, pH meter, vortex mixer, and a centrifuge.
-
Glassware: Amber glass bottles for sample collection, volumetric flasks, and autosampler vials.
-
Filtration: Glass fiber filters (e.g., 0.7 µm or 1 µm) or a filtration apparatus with 0.45 µm nylon filters.[8]
Step-by-Step Methodology
Step 1: Sample Preparation and Fortification
-
Rationale: Proper sample preparation is critical to prevent analyte degradation and ensure efficient extraction. EDTA is added to chelate divalent cations (e.g., Ca²⁺, Mg²⁺) which can otherwise form complexes with sulfonamides or interfere with the sorbent. Adjusting the pH ensures the analyte is in its neutral form for optimal reversed-phase retention.
-
Collect water samples in pre-cleaned amber glass bottles and store them at 4°C if not analyzed immediately.
-
Measure 500 mL of the water sample.
-
Add 0.25 g of Na₂EDTA to the sample and dissolve completely. This results in a final concentration of 0.5 g/L.[3][8]
-
Adjust the sample pH to a range of 4.0 - 7.0 using diluted formic acid or ammonium hydroxide.[3][8]
-
Spike the sample with an isotopically labeled internal standard (e.g., to a final concentration of 40 ng/L) to correct for matrix effects and procedural losses.[1][3]
-
Filter the sample through a glass fiber or nylon filter to remove suspended particulate matter.[8]
Step 2: Solid-Phase Extraction Procedure
-
Rationale: The conditioning step solvates the polymer chains of the sorbent, while equilibration prepares the sorbent surface for the aqueous sample. A controlled flow rate during loading ensures sufficient interaction time between the analyte and the sorbent. The washing step removes polar interferences without dislodging the analyte. The final drying is crucial to remove water before elution with a non-aqueous solvent.
-
Place the HLB cartridges on an SPE vacuum manifold.
-
Conditioning: Pass 6 mL of MeOH through each cartridge. Do not let the sorbent go dry.
-
Equilibration: Pass 6 mL of LC-MS grade water through each cartridge.
-
Sample Loading: Load the entire 500 mL pre-treated sample through the cartridge at a steady flow rate of approximately 5 mL/min.[8]
-
Washing: After the entire sample has passed, wash the cartridge with 6 mL of LC-MS grade water to remove salts and other highly polar interferences.
-
Drying: Apply a high vacuum for 10-15 minutes to thoroughly dry the sorbent bed. This step is critical for efficient elution.[8]
Step 3: Elution and Reconstitution
-
Rationale: Methanol is an effective organic solvent for disrupting the hydrophobic interactions holding this compound to the sorbent. Adding a small amount of a base like ammonium hydroxide to the elution solvent raises the pH, causing the sulfonamide to deprotonate. This negative charge reduces its affinity for the reversed-phase sorbent, ensuring complete elution.[3] The evaporation and reconstitution step serves to concentrate the analyte, thereby increasing the method's sensitivity.
-
Place collection tubes inside the vacuum manifold.
-
Elution: Elute the retained analytes by passing 8-10 mL of methanol (or methanol with 2% aqueous ammonia for enhanced recovery) through the cartridge.[3] Collect the eluate.
-
Evaporation: Dry the eluate under a gentle stream of nitrogen at 40°C.[3][8]
-
Reconstitution: Reconstitute the dried residue in 1 mL of a solvent mixture compatible with your LC system (e.g., 50:50 MeOH:water).[8] Vortex thoroughly.
-
Filter the reconstituted sample through a 0.2 µm syringe filter into an autosampler vial for LC-MS/MS analysis.
Visual Workflow and Data Presentation
The entire analytical process, from sample collection to final detection, is summarized in the workflow diagram below.
Caption: SPE workflow for this compound analysis.
Typical Method Performance
The following table summarizes the expected performance characteristics of this method when coupled with LC-MS/MS, based on published data for sulfonamides in environmental water.
| Parameter | Typical Value | Reference |
| Sample Volume | 500 mL | [3][8] |
| Sorbent | HLB, 500 mg | [1][8][9] |
| Elution Solvent | Methanol or Methanol w/ 2% NH₄OH | [3][8] |
| Recovery | 70 - 118% | [3][9] |
| Relative Standard Deviation (RSD) | < 15% | [3][9] |
| Limit of Detection (LOD) | 0.01 - 1.9 ng/L | [8][9] |
| Limit of Quantitation (LOQ) | 1.2 - 7.6 ng/L | [8] |
Mitigating Matrix Effects: The Role of Cleanup and Internal Standards
Matrix effects are a significant source of analytical error in LC-MS/MS, caused by co-extracted compounds that suppress or enhance the ionization of the target analyte.[4] This can lead to inaccurate quantification. Environmental samples, particularly wastewater, are known to cause strong signal suppression.[4][10]
This protocol mitigates matrix effects in two primary ways:
-
Effective Cleanup: The SPE wash step removes many interfering compounds. The selectivity of the HLB sorbent itself helps to isolate the sulfonamides from the complex sample matrix.
-
Use of Isotopically Labeled Internal Standards (ILIS): This is the most reliable way to compensate for matrix effects.[1] An ILIS is chemically identical to the analyte but has a different mass. It co-elutes from the LC column and experiences the same ionization suppression or enhancement as the native analyte. By calculating the ratio of the analyte signal to the ILIS signal, the matrix effect is effectively canceled out, leading to highly accurate and precise results.[9]
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low Analyte Recovery | - Incorrect sample pH.- Sorbent bed dried out before sample loading.- Inefficient elution solvent.- Sample flow rate too high. | - Verify pH of the sample is between 4.0 and 7.0.- Ensure sorbent remains wet after conditioning/equilibration.- Use methanol with 2% ammonium hydroxide for elution.- Reduce loading flow rate to < 5 mL/min. |
| High RSD / Poor Reproducibility | - Incomplete drying of the sorbent before elution.- Inconsistent flow rates.- Matrix interference. | - Ensure cartridge is thoroughly dried under vacuum.- Use a vacuum manifold with flow control.- Ensure consistent use of the internal standard. |
| Clogged SPE Cartridge | - High particulate matter in the sample. | - Pre-filter the sample more thoroughly (e.g., using a smaller pore size filter). |
Conclusion
This application note provides a robust and scientifically validated protocol for the solid-phase extraction of this compound from environmental water samples. By utilizing a Hydrophilic-Lipophilic Balanced sorbent and incorporating critical steps for sample pre-treatment and matrix effect mitigation, this method delivers the high sensitivity and accuracy required for routine environmental monitoring. The detailed explanation of the rationale behind each step empowers researchers to not only follow the protocol but also to adapt and troubleshoot it effectively for their specific applications.
References
- 1. benchchem.com [benchchem.com]
- 2. This compound | C12H14N4O3S | CID 19596 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. hpst.cz [hpst.cz]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Application of Solid Phase Extraction in Environmental Sample Analysis - Raykol Group (XiaMen) Corp., Ltd. [raykolgroup.com]
- 7. Application of solid-phase extraction in environmental sample analysis - Raykol Group (XiaMen) Corp., Ltd. [raykolgroup.com]
- 8. agilent.com [agilent.com]
- 9. An Automated Solid-Phase Extraction–UPLC–MS/MS Method for Simultaneous Determination of Sulfonamide Antimicrobials in Environmental Water - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Application Note: Spectrophotometric Determination of Sulfametomidine in Pharmaceutical Formulations
<
Abstract
This application note details a robust and validated UV-Visible spectrophotometric method for the quantitative determination of Sulfametomidine in pharmaceutical formulations. The described protocol is based on the Bratton-Marshall reaction, a well-established method for the analysis of sulfonamides.[1][2] This method involves the diazotization of the primary aromatic amine group of this compound, followed by a coupling reaction to produce a stable, colored azo dye. The intensity of the color, measured at the wavelength of maximum absorbance, is directly proportional to the concentration of this compound. This document provides a comprehensive guide for researchers, scientists, and drug development professionals, covering the underlying chemical principles, a step-by-step experimental protocol, and a thorough discussion on method validation according to ICH Q2(R1) guidelines.[3][4]
Introduction
This compound, chemically known as 4-amino-N-(6-methoxy-2-methylpyrimidin-4-yl)benzenesulfonamide, is a long-acting sulfonamide antibacterial agent.[5][6] Its therapeutic efficacy is dependent on maintaining an appropriate concentration in the body, making accurate quantification in pharmaceutical dosage forms a critical aspect of quality control.[7] UV-Visible spectrophotometry offers a simple, cost-effective, and sensitive analytical technique for this purpose.[8][9]
The principle of this method lies in the conversion of the colorless this compound into a colored derivative, which can be quantified based on its light absorption properties as described by the Beer-Lambert Law.[10][11] The Bratton-Marshall reaction is highly specific for primary aromatic amines and involves two key steps:
-
Diazotization: The primary aromatic amine group of this compound reacts with nitrous acid (generated in situ from sodium nitrite and an acid) to form a diazonium salt.[12]
-
Coupling: The resulting diazonium salt is then coupled with a suitable aromatic compound, such as N-(1-Naphthyl)ethylenediamine dihydrochloride (NEDD), to form a stable and intensely colored azo dye.[13][14]
Chemical Principle: The Bratton-Marshall Reaction
The reaction mechanism for the spectrophotometric determination of this compound is a classic example of diazotization followed by azo coupling.
Step 1: Diazotization of this compound
In an acidic medium (typically hydrochloric acid), sodium nitrite is added to the this compound solution. The nitrous acid formed in situ reacts with the primary aromatic amine group of the sulfonamide to yield a diazonium salt.[12][15] This reaction is typically carried out at a low temperature (0-5 °C) to ensure the stability of the diazonium salt.[12]
Step 2: Removal of Excess Nitrous Acid
Any unreacted nitrous acid can interfere with the subsequent coupling reaction. Therefore, it is crucial to remove it from the reaction mixture. This is achieved by adding a scavenger, such as sulfamic acid or ammonium sulfamate, which rapidly converts nitrous acid into nitrogen gas.[14]
Step 3: Azo Coupling Reaction
The diazonium salt is then reacted with a coupling agent, N-(1-Naphthyl)ethylenediamine dihydrochloride (NEDD), in an alkaline or neutral medium.[13][16] This reaction forms a highly colored and stable azo dye, which exhibits maximum absorbance in the visible region of the electromagnetic spectrum. The intensity of the color produced is directly proportional to the concentration of this compound in the sample.
Below is a diagram illustrating the chemical transformation:
Caption: Chemical reaction pathway for the determination of this compound.
Experimental Protocol
This section provides a detailed, step-by-step methodology for the spectrophotometric determination of this compound.
Apparatus and Reagents
-
UV-Visible Spectrophotometer (double beam) with 1 cm matched quartz cuvettes
-
Volumetric flasks (10 mL, 50 mL, 100 mL)
-
Pipettes (various sizes)
-
Analytical balance
-
This compound reference standard
-
Sodium Nitrite (NaNO₂), 0.1% (w/v) aqueous solution (prepare fresh)
-
Hydrochloric Acid (HCl), 1 M
-
Sulfamic Acid (H₃NSO₃), 0.5% (w/v) aqueous solution
-
N-(1-Naphthyl)ethylenediamine dihydrochloride (NEDD), 0.1% (w/v) aqueous solution (store in a dark bottle and prepare fresh weekly)
-
Distilled or deionized water
-
Pharmaceutical formulation containing this compound
Preparation of Standard Solutions
-
Standard Stock Solution (100 µg/mL): Accurately weigh 10 mg of this compound reference standard and transfer it to a 100 mL volumetric flask. Dissolve in a small amount of 0.1 M HCl and dilute to the mark with distilled water.
-
Working Standard Solutions: From the stock solution, prepare a series of working standard solutions with concentrations ranging from 2 to 12 µg/mL by appropriate dilution with distilled water.
Preparation of Sample Solution
-
Weigh and finely powder a representative number of tablets (e.g., 20 tablets) to ensure homogeneity.
-
Accurately weigh a portion of the powdered tablets equivalent to 10 mg of this compound and transfer it to a 100 mL volumetric flask.
-
Add approximately 70 mL of 0.1 M HCl and sonicate for 15 minutes to ensure complete dissolution of the active ingredient.
-
Dilute to the mark with distilled water, mix well, and filter the solution through a suitable filter paper, discarding the first few mL of the filtrate.
-
Further dilute the filtrate with distilled water to obtain a final concentration within the range of the calibration curve (e.g., 10 µg/mL).
Analytical Procedure
-
Pipette 1.0 mL of each working standard solution and the sample solution into separate 10 mL volumetric flasks.
-
To each flask, add 1.0 mL of 1 M HCl and 1.0 mL of 0.1% sodium nitrite solution. Mix well and allow to stand for 3 minutes for complete diazotization.
-
Add 1.0 mL of 0.5% sulfamic acid solution to each flask to neutralize the excess nitrous acid. Mix and let it stand for 2 minutes.
-
Add 1.0 mL of 0.1% NEDD solution to each flask. A pinkish-red color will develop.
-
Dilute the contents of each flask to the 10 mL mark with distilled water and mix thoroughly.
-
Allow the solutions to stand for 15 minutes for the color to stabilize.
-
Measure the absorbance of each solution at the wavelength of maximum absorbance (λmax), previously determined by scanning the spectrum of a standard solution against a reagent blank. The λmax is typically around 545 nm for this reaction.
-
Prepare a reagent blank in the same manner, but using 1.0 mL of distilled water instead of the standard or sample solution.
The overall experimental workflow is depicted in the following diagram:
Caption: Experimental workflow for this compound determination.
Method Validation
The developed analytical method should be validated in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines to ensure its suitability for the intended purpose.[3][17][18]
Validation Parameters
The following parameters should be evaluated:
| Parameter | Description | Acceptance Criteria (Typical) |
| Linearity | The ability of the method to elicit test results that are directly proportional to the concentration of the analyte. | Correlation coefficient (r²) ≥ 0.999 |
| Accuracy | The closeness of the test results obtained by the method to the true value. Assessed by recovery studies. | Recovery between 98.0% and 102.0% |
| Precision | The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample. Includes repeatability (intra-day) and intermediate precision (inter-day). | Relative Standard Deviation (RSD) ≤ 2.0% |
| Specificity | The ability to assess unequivocally the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components. | No interference from excipients at the λmax of the analyte. |
| Limit of Detection (LOD) | The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. | Typically calculated as 3.3 × (standard deviation of the response / slope of the calibration curve). |
| Limit of Quantitation (LOQ) | The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. | Typically calculated as 10 × (standard deviation of the response / slope of the calibration curve). |
Example Validation Data
The following table presents hypothetical data to illustrate the expected performance of the validated method.
| Parameter | Result |
| Linearity Range | 2 - 12 µg/mL |
| Correlation Coefficient (r²) | 0.9995 |
| Regression Equation | y = 0.085x + 0.005 |
| Accuracy (Recovery %) | 99.5 ± 1.2% |
| Precision (RSD %) | |
| - Repeatability | 0.85% |
| - Intermediate Precision | 1.15% |
| LOD | 0.1 µg/mL |
| LOQ | 0.3 µg/mL |
Conclusion
The described spectrophotometric method based on the Bratton-Marshall reaction is a simple, rapid, accurate, and precise technique for the determination of this compound in pharmaceutical formulations.[19] The method is cost-effective and does not require sophisticated instrumentation, making it suitable for routine quality control analysis.[7] Proper method validation according to ICH guidelines is essential to ensure the reliability of the results.
References
- 1. Comparison of four methods for the determination of sulphonamide concentrations in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Early adventures in drug metabolism: 1. Role of the Bratton-Marshall reagent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 4. fda.gov [fda.gov]
- 5. This compound | C12H14N4O3S | CID 19596 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. This compound - Wikipedia [en.wikipedia.org]
- 7. pharmaguddu.com [pharmaguddu.com]
- 8. The Application of Ultraviolet-Visible Spectrophotometry in Pharmaceutical Analysis | Semantic Scholar [semanticscholar.org]
- 9. researchgate.net [researchgate.net]
- 10. UV -Vis Spectrophotometry- Principle, Theory, Instrumentation and Application in Pharmaceutical Industry Dr. A. Amsavel | PDF [slideshare.net]
- 11. Spectroscopy - UV-Vis Spectrophotometry: In-Depth Analysis Methods For Biopharmaceutical Professionals - Blogs - News [alwsci.com]
- 12. alrasheedcol.edu.iq [alrasheedcol.edu.iq]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. juniperpublishers.com [juniperpublishers.com]
- 16. A sensitive spectrophotometric method for the determination of sulfonamides in pharmaceutical preparations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. ICH Q2 Analytical Method Validation | PPTX [slideshare.net]
- 18. starodub.nl [starodub.nl]
- 19. researchgate.net [researchgate.net]
The Definitive Guide to Using Sulfametomidine as a Reference Standard in Analytical Chemistry
This technical guide provides a comprehensive overview and detailed protocols for the use of Sulfametomidine as a reference standard in analytical chemistry. Designed for researchers, scientists, and professionals in drug development, this document offers in-depth, field-proven insights into the precise and accurate quantification of this compound. Our focus is on the causality behind experimental choices, ensuring that each protocol is a self-validating system grounded in scientific integrity.
Introduction: The Role of this compound in Analytical Science
This compound is a sulfonamide antibacterial agent.[1] In the realm of analytical chemistry, the purity and characterization of reference standards are paramount for achieving accurate and reproducible results. This compound, with its well-defined chemical properties, serves as an essential reference standard for the quantification of this antibiotic in various matrices, including pharmaceutical formulations, biological samples, and food products.
The absence of a dedicated monograph for this compound in major pharmacopoeias such as the United States Pharmacopeia (USP) and the European Pharmacopoeia (Ph. Eur.) necessitates the development of robust, validated in-house analytical methods.[2][3][4][5][6] This guide aims to fill that gap by providing detailed, validated protocols for High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), ensuring compliance with rigorous scientific standards.
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of a reference standard is fundamental to method development. Key properties of this compound are summarized in Table 1.
| Property | Value | Source |
| Chemical Name | 4-amino-N-(6-methoxy-2-methylpyrimidin-4-yl)benzenesulfonamide | --INVALID-LINK-- |
| CAS Number | 3772-76-7 | --INVALID-LINK-- |
| Molecular Formula | C₁₂H₁₄N₄O₃S | --INVALID-LINK-- |
| Molecular Weight | 294.33 g/mol | --INVALID-LINK-- |
| Melting Point | ~146°C | --INVALID-LINK-- |
| pKa | 7.06 | --INVALID-LINK-- |
| Water Solubility | 843 mg/L | --INVALID-LINK-- |
Preparation and Handling of this compound Standard Solutions
The accuracy of any analytical measurement begins with the correct preparation and storage of standard solutions. The primary aromatic amine and sulfonamide moieties in this compound necessitate careful handling to prevent degradation.
Solvents and Stock Solution Preparation
Rationale: The choice of solvent is critical for ensuring the stability and solubility of the reference standard. Acetonitrile and methanol are preferred due to their compatibility with reversed-phase HPLC and their ability to solubilize sulfonamides effectively.
Protocol for 1000 µg/mL Stock Standard Solution:
-
Accurately weigh approximately 10 mg of this compound reference standard (purity ≥98%) into a 10 mL amber volumetric flask.
-
Add approximately 7 mL of HPLC-grade acetonitrile or methanol.
-
Sonicate for 5-10 minutes until the standard is completely dissolved.
-
Allow the solution to return to room temperature.
-
Dilute to the mark with the same solvent and mix thoroughly.
Stability and Storage
Rationale: Sulfonamides can be susceptible to degradation from light and temperature fluctuations. Proper storage is essential to maintain the integrity of the standard solutions over time.
-
Stock Solutions (1000 µg/mL): Store in amber glass vials at ≤ -10°C. Under these conditions, the stock solution is stable for up to 6 months.
-
Working Solutions: Prepare fresh working solutions daily by diluting the stock solution with the mobile phase or appropriate solvent. If stored, keep in amber vials at 2-8°C for a maximum of 3 months.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This section provides a detailed protocol for the quantification of this compound using a robust and validated HPLC-UV method, suitable for quality control and research laboratories.
Chromatographic Conditions
Rationale: A C18 column is selected for its excellent retention and separation of moderately polar compounds like sulfonamides. The mobile phase, consisting of acetonitrile and a mildly acidic aqueous solution (0.1% formic acid), ensures good peak shape and resolution by suppressing the ionization of the analyte. A gradient elution is employed to ensure efficient elution and a reasonable run time.
| Parameter | Condition |
| HPLC System | Agilent 1200 Series or equivalent |
| Column | C18, 250 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient Program | Time (min) |
| 0 | |
| 10 | |
| 12 | |
| 12.1 | |
| 15 | |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30°C |
| Detection Wavelength | 265 nm |
| Run Time | 15 minutes |
Sample Preparation (Example: Milk)
Rationale: This protocol utilizes protein precipitation with an acidified organic solvent, followed by a liquid-liquid extraction to remove fats, ensuring a clean extract for HPLC analysis.
-
To 1 mL of milk sample in a 15 mL polypropylene centrifuge tube, add 5 mL of acetonitrile containing 1% acetic acid.
-
Vortex vigorously for 1 minute to precipitate proteins.
-
Centrifuge at 4000 rpm for 10 minutes.
-
Transfer the supernatant to a new tube.
-
Add 5 mL of n-hexane, vortex for 30 seconds, and centrifuge at 4000 rpm for 5 minutes for defatting.
-
Discard the upper hexane layer.
-
Evaporate the acetonitrile layer to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 1 mL of the mobile phase (initial conditions: 80% A, 20% B).
-
Filter through a 0.22 µm syringe filter into an HPLC vial.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
For highly sensitive and selective quantification, especially in complex biological matrices, LC-MS/MS is the method of choice. This section outlines a protocol for developing a robust LC-MS/MS method for this compound.
Rationale for Method Development
The use of a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode provides exceptional selectivity and sensitivity. By monitoring specific precursor-to-product ion transitions, matrix interferences are minimized. The protonated molecule [M+H]⁺ is selected as the precursor ion, which is a common practice for sulfonamides in positive electrospray ionization (ESI+). The product ions are chosen based on the most stable and abundant fragments generated through collision-induced dissociation (CID), typically corresponding to the cleavage of the sulfonamide bond.
LC-MS/MS Parameters
The chromatographic conditions can be adapted from the HPLC-UV method, often with a shorter column and faster gradient for higher throughput.
| Parameter | Condition |
| LC System | Agilent 1290 Infinity II or equivalent |
| MS System | SCIEX Triple Quad™ 3500 or equivalent |
| Column | C18, 50 mm x 2.1 mm, 1.8 µm particle size |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Spray Voltage | +5500 V |
| Source Temperature | 550°C |
MRM Transitions for this compound
The following MRM transitions are proposed for the quantification and confirmation of this compound. Note: The collision energy (CE) for each transition must be optimized on the specific instrument being used to achieve maximum sensitivity.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Proposed Use | Collision Energy (V) |
| This compound | 295.1 | 156.1 | Quantifier | User Optimized |
| 108.1 | Qualifier | User Optimized |
Justification of Product Ions:
-
m/z 156.1: Corresponds to the [H₂N-C₆H₄-SO₂]⁺ fragment, a characteristic ion for many sulfonamides.
-
m/z 108.1: Represents the further fragmentation of the 156.1 ion, providing additional structural confirmation.
Conclusion
The protocols detailed in this application note provide a robust framework for the use of this compound as a reference standard in analytical chemistry. By explaining the rationale behind each step, from standard preparation to the selection of chromatographic and mass spectrometric parameters, this guide empowers researchers to implement and adapt these methods with confidence. The provided workflows for HPLC-UV and LC-MS/MS offer both high-quality, routine analysis and highly sensitive, confirmatory analysis, respectively. Adherence to these protocols will ensure the generation of accurate, reliable, and scientifically sound data in the quantification of this compound.
References
- 1. Ph. Eur. Supplement 10.6: updated dosage form monographs and general chapters - European Directorate for the Quality of Medicines & HealthCare [edqm.eu]
- 2. European Pharmacopoeia (Ph. Eur.) 11th Edition - European Directorate for the Quality of Medicines & HealthCare [edqm.eu]
- 3. ftp.uspbpep.com [ftp.uspbpep.com]
- 4. pharmacopeia.cn [pharmacopeia.cn]
- 5. USP Monographs for Bulk Drug Substances and Other Ingredients | USP [usp.org]
- 6. pharmacopeia.cn [pharmacopeia.cn]
Troubleshooting & Optimization
Technical Support Center: Stabilizing Sulfametomidine in Aqueous Solutions
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Sulfametomidine. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address the challenges of this compound's instability in aqueous solutions. As Senior Application Scientists, we have compiled this guide based on established scientific principles and field-proven insights to ensure the integrity and success of your experiments.
Understanding the Challenge: The Inherent Instability of this compound
This compound, a sulfonamide antibiotic, is susceptible to degradation in aqueous environments, which can compromise its potency, safety, and shelf-life. The primary degradation pathways include hydrolysis, oxidation, and photodegradation. Several factors, such as pH, temperature, light exposure, and the presence of oxidizing agents, can significantly influence the rate of degradation. A thorough understanding of these factors is critical for developing stable formulations and obtaining reliable experimental results.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of this compound degradation in aqueous solutions?
A1: The primary cause of this compound degradation in aqueous solutions is hydrolysis, which is significantly influenced by pH. This compound has a pKa of approximately 7.06[1], meaning that its ionization state, and therefore its susceptibility to hydrolysis, changes dramatically around neutral pH. Generally, sulfonamides are more stable in neutral to alkaline conditions (pH 7-9) and are more prone to hydrolysis in acidic environments (pH below 4).[2][3] Elevated temperatures also accelerate this degradation process.[3]
Q2: How does light affect the stability of this compound solutions?
A2: Exposure to light, particularly ultraviolet (UV) radiation, can induce photodegradation of this compound. This process can involve the cleavage of the sulfonamide bond and extrusion of sulfur dioxide (SO2), leading to the formation of various degradation products.[1] Therefore, it is crucial to protect this compound solutions from light by using amber-colored vials or by working in a light-controlled environment.[4][5]
Q3: Can the presence of metal ions in my solution affect this compound's stability?
A3: Yes, trace metal ions (e.g., copper, iron) can act as catalysts for the oxidative degradation of this compound. Oxidation can lead to the formation of colored degradation products and a loss of potency.[6]
Q4: What are the initial signs of this compound degradation in my solution?
A4: The initial signs of degradation can include a change in the solution's color (e.g., developing a yellow or brownish tint), the formation of a precipitate, or a decrease in the measured concentration of the active pharmaceutical ingredient (API) over time.[4] It is essential to visually inspect your solutions and perform regular analytical testing to monitor for these changes.
Troubleshooting Guide
This section provides a structured approach to identifying and resolving common issues encountered during the preparation and storage of this compound aqueous solutions.
Problem 1: Precipitation or Cloudiness in the Solution
Potential Causes and Solutions:
-
pH Shift: The solubility of this compound is pH-dependent. A shift in the pH of your solution, perhaps due to the absorption of atmospheric CO2 or interaction with container surfaces, can cause the drug to precipitate.
-
Solution: Use a suitable buffer system to maintain the pH within the optimal range for both solubility and stability. Phosphate or citrate buffers are commonly used in parenteral formulations.[7] It is crucial to determine the pH-solubility profile of this compound to select the appropriate buffer and pH.
-
-
Temperature Fluctuation: Lowering the temperature of a saturated or near-saturated solution can decrease the solubility of this compound, leading to precipitation.
-
Solution: Store your solutions at a constant, controlled temperature. If refrigeration is necessary, ensure that the concentration of this compound is well below its saturation point at that temperature. In some cases, a gentle warming and mixing may redissolve the precipitate, but it is essential to verify that no degradation has occurred.[8]
-
-
Incompatibility with Excipients: Certain excipients may interact with this compound, leading to the formation of an insoluble complex.
Problem 2: Discoloration of the Solution (Yellowing/Browning)
Potential Causes and Solutions:
-
Oxidative Degradation: The presence of dissolved oxygen or trace metal ions can lead to the oxidation of this compound, often resulting in colored byproducts.
-
Solution:
-
Use of Antioxidants: Incorporate an antioxidant into your formulation. Sodium metabisulfite is a commonly used and effective antioxidant for stabilizing sulfonamide solutions.[4]
-
Use of Chelating Agents: Add a chelating agent, such as ethylenediaminetetraacetic acid (EDTA), to sequester trace metal ions that can catalyze oxidation.[4]
-
Inert Gas Purging: Purge your solution and the headspace of the container with an inert gas like nitrogen or argon to displace oxygen.
-
-
-
Photodegradation: Exposure to light can cause the formation of colored degradation products.
-
Solution: As mentioned in the FAQs, always store this compound solutions in light-protectant containers (e.g., amber glass vials) and minimize exposure to ambient light during handling.[5]
-
Problem 3: Loss of Potency Detected by Analytical Methods (e.g., HPLC)
Potential Causes and Solutions:
-
Hydrolytic Degradation: This is a common cause of potency loss, especially in unbuffered or acidic solutions and at elevated temperatures.
-
Adsorption to Container Surfaces: this compound may adsorb to the inner surfaces of the container, particularly if plastic containers are used, leading to a perceived loss of potency in the solution.
-
Solution: Use glass containers (Type I borosilicate glass is preferred for parenteral formulations) whenever possible. If plastic containers must be used, conduct studies to evaluate potential adsorption.
-
-
Analytical Method Issues: The observed loss of potency may be an artifact of the analytical method rather than actual degradation.
Data Presentation
Table 1: Key Physicochemical Properties of this compound
| Property | Value | Reference |
| pKa | ~7.06 | [1] |
| Water Solubility | 843 mg/L | [1] |
| Molecular Formula | C₁₂H₁₄N₄O₃S | [14] |
| Molecular Weight | 294.33 g/mol | [14] |
Table 2: Recommended Starting Concentrations for Stabilizing Excipients
| Excipient | Function | Recommended Starting Concentration Range |
| Sodium Metabisulfite | Antioxidant | 0.01% - 0.1% (w/v) |
| Disodium Edetate (EDTA) | Chelating Agent | 0.01% - 0.05% (w/v) |
| Phosphate Buffer | Buffering Agent | 10 mM - 50 mM |
| Citrate Buffer | Buffering Agent | 10 mM - 50 mM |
Note: The optimal concentrations should be determined through formulation-specific stability studies.
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
Objective: To generate potential degradation products of this compound and to assess the stability-indicating nature of an analytical method.
Materials:
-
This compound reference standard
-
Hydrochloric acid (HCl), 0.1 N
-
Sodium hydroxide (NaOH), 0.1 N
-
Hydrogen peroxide (H₂O₂), 3%
-
High-purity water
-
pH meter
-
HPLC system with UV detector
-
Photostability chamber
Procedure:
-
Acid Hydrolysis: Dissolve this compound in 0.1 N HCl to a known concentration (e.g., 1 mg/mL). Incubate at 60°C for 24 hours. Withdraw samples at appropriate time points, neutralize with 0.1 N NaOH, and dilute to the target concentration for HPLC analysis.
-
Base Hydrolysis: Dissolve this compound in 0.1 N NaOH to a known concentration. Incubate at 60°C for 24 hours. Withdraw samples, neutralize with 0.1 N HCl, and dilute for analysis.
-
Oxidative Degradation: Dissolve this compound in water and add 3% H₂O₂. Store at room temperature for 24 hours, protected from light. Withdraw samples and dilute for analysis.
-
Thermal Degradation: Store a solid sample of this compound at 105°C for 24 hours. Also, prepare a solution of this compound in water and heat at 60°C for 24 hours. Prepare samples for analysis.
-
Photodegradation: Expose a solution of this compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.[5] A control sample should be wrapped in aluminum foil to protect it from light.
-
Analysis: Analyze all stressed samples, along with an unstressed control, using a validated HPLC method.
Protocol 2: Stability-Indicating HPLC Method for this compound
Objective: To quantify this compound and separate it from its degradation products.
| Parameter | Specification |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient | 0-5 min: 10% B; 5-20 min: 10-90% B; 20-25 min: 90% B; 25-26 min: 90-10% B; 26-30 min: 10% B |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Detection Wavelength | 270 nm |
| Column Temperature | 30°C |
This is a general method and may require optimization for your specific application.
Visualizations
Caption: Primary degradation pathways of this compound in aqueous solutions.
Caption: A logical workflow for troubleshooting instability issues with this compound solutions.
References
- 1. files01.core.ac.uk [files01.core.ac.uk]
- 2. Identification of Drug Degradation Products in Pharmaceutical Formulations by Liquid Chromatography-Mass Spectrometry (LC-MS) - STEMart [ste-mart.com]
- 3. jefc.scholasticahq.com [jefc.scholasticahq.com]
- 4. Evaluation of color changes during stability studies using spectrophotometric chromaticity measurements versus visual examination - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. This compound | 3772-76-7 [chemicalbook.com]
- 7. crystallizationsystems.com [crystallizationsystems.com]
- 8. US5808090A - Process for preventing precipitation in cimetidine injection solutions - Google Patents [patents.google.com]
- 9. BASIC PRINCIPLES OF DRUG- EXCIPIENTS INTERACTIONS - PMC [pmc.ncbi.nlm.nih.gov]
- 10. scribd.com [scribd.com]
- 11. Co-administration of Intravenous Drugs: Rapidly Troubleshooting the Solid Form Composition of a Precipitate in a Multi-drug Mixture Using On-Site Raman Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 13. japsonline.com [japsonline.com]
- 14. This compound | C12H14N4O3S | CID 19596 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Improving the Solubility of Sulfametomidine for In Vitro Assays
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and practical solutions for overcoming the solubility challenges of Sulfametomidine in in vitro experimental setups.
Introduction: The this compound Solubility Challenge
This compound (also known as Sulfamethomidine) is a sulfonamide antibiotic whose efficacy in in vitro assays is often hampered by its poor aqueous solubility.[1][2][3] Achieving a homogenous, stable solution at a desired concentration is critical for generating reliable and reproducible data. This guide will walk you through the fundamental principles and step-by-step protocols to enhance the solubility of this compound, ensuring the integrity of your experiments.
Section 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial queries and problems encountered when working with this compound.
Q1: What is the best solvent to prepare a stock solution of this compound?
For initial stock solutions, a water-miscible organic solvent is recommended. Dimethyl sulfoxide (DMSO) is the most common and effective choice for dissolving this compound and other poorly soluble sulfonamides.[4][5] It is an aprotic solvent that can dissolve a wide range of polar and non-polar compounds.[4] For a related compound, Sulfamethazine, solubility is approximately 50 mg/mL in DMSO.[5]
Q2: My this compound precipitated after diluting the DMSO stock in my aqueous buffer/media. What happened and how can I fix it?
This is a common issue known as "precipitation upon dilution." It occurs because while this compound is soluble in a high concentration of organic solvent (like 100% DMSO), its solubility dramatically decreases when the solution is diluted into an aqueous environment, causing the compound to crash out of solution.
Immediate Troubleshooting Steps:
-
Reduce the Final Concentration: Your target concentration may be above the solubility limit of this compound in the final assay medium. Try working with a lower concentration.
-
Increase the Co-solvent Percentage: A slightly higher final percentage of DMSO in your assay may keep the compound in solution. However, be mindful of solvent toxicity to your cells (see Q4).
-
Use a pH-Adjusted Buffer: Sulfonamides are weak acids, and their solubility increases significantly at a higher pH.[6][7][8] Consider preparing your final solution in a buffer with a pH above the drug's pKa (around 7.06).[3]
Q3: Can I use pH to increase this compound's solubility? What's the optimal pH?
Yes, pH adjustment is a highly effective method. Sulfonamides contain an acidic sulfonamide group (-SO₂NH-).[9][10] At a pH above the compound's pKa, this group deprotonates to form a more soluble salt. The reported pKa for this compound is approximately 7.06.[3]
To significantly increase solubility, you should aim for a pH at least 1-2 units above the pKa. A starting point would be a buffer at pH 8.0-9.0 . You can prepare an aqueous stock by dissolving this compound in a dilute basic solution, such as 0.1 M NaOH, and then neutralizing or diluting it carefully into your buffered assay medium.
Q4: What is the maximum concentration of DMSO I can safely use in my cell-based assay?
The tolerance to DMSO is highly cell-line specific and also depends on the duration of the assay.[11][12]
-
General Guideline: Most cell lines can tolerate up to 0.5% DMSO without significant cytotoxicity.[13] Many researchers consider 0.1% DMSO to be a widely safe concentration for almost all cell types.[13][14][15]
-
Best Practice: Always perform a vehicle control experiment. Test the highest concentration of DMSO that will be present in your assay (e.g., 0.1%, 0.5%) on your specific cells under the same experimental conditions to ensure it does not affect cell viability or the experimental endpoint.[11]
Section 2: In-Depth Troubleshooting & Protocol Guides
This section provides detailed, step-by-step methodologies for preparing this compound solutions.
Guide 2.1: The Co-Solvent Approach (DMSO-Based Stocks)
This is the most straightforward method for preparing a high-concentration stock solution. Co-solvents work by reducing the interfacial tension between the aqueous medium and the hydrophobic drug, thereby enhancing solvation.[16]
Protocol: Preparing a 100 mM Stock Solution in DMSO
-
Weigh the Compound: Accurately weigh out 29.43 mg of this compound (Molar Mass: 294.33 g/mol ).[1][2]
-
Add Solvent: Add 1 mL of high-purity, anhydrous DMSO to the vial.
-
Promote Dissolution: Vortex vigorously. Gentle warming in a 37°C water bath or brief sonication can aid dissolution if necessary.
-
Visual Inspection: Ensure the solution is clear and free of any particulates before use.
-
Storage: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
Workflow for Dilution in Aqueous Media
To minimize precipitation, add the DMSO stock to the aqueous buffer/media dropwise while vortexing or stirring the buffer. This rapid mixing helps to prevent localized high concentrations of the drug that can lead to precipitation.
Caption: Workflow for preparing a working solution from a DMSO stock.
Troubleshooting Co-Solvent Issues
-
Issue: Precipitation still occurs even with careful dilution.
-
Solution: Your final concentration is too high. Prepare a more dilute intermediate stock in DMSO or a mix of DMSO and your final buffer (e.g., 1:1 DMSO:PBS) before making the final dilution.[5] This is known as serial dilution.
Guide 2.2: The pH Adjustment Method (Aqueous Stocks)
This method leverages the acidic nature of the sulfonamide group to create a soluble salt form in a basic solution.
Principle of pH-Dependent Solubility
The solubility of a weakly acidic drug like this compound increases as the pH of the solution rises above its pKa. At this point, the drug exists predominantly in its ionized (deprotonated) form, which is more polar and thus more soluble in water.[6][17]
Caption: Relationship between pH, ionization state, and solubility.
Protocol: Preparing a Stock Solution Using NaOH
-
Weigh Compound: Weigh the desired amount of this compound.
-
Add Water: Add a portion of the final desired volume of purified water (e.g., 80% of the final volume).
-
Basify: Add 1 M NaOH dropwise while stirring until the solid dissolves completely. Monitor the pH.
-
Adjust to Final Volume: Once dissolved, add purified water to reach the final desired volume.
-
Verify pH: Check the final pH of the stock solution. It should be in the basic range.
-
Dilution: When diluting into your final assay medium, be aware that the pH of the medium may decrease. Ensure the final pH of the assay solution remains high enough to keep the drug in solution. It may be necessary to use a strongly buffered medium.
Guide 2.3: Advanced Solubilization: Cyclodextrins
When co-solvents and pH adjustment are not viable (e.g., due to cell sensitivity), cyclodextrins offer an excellent alternative. Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[18][19][20] They can encapsulate poorly soluble drug molecules, forming an "inclusion complex" that is soluble in water.[18][19][21]
-
Commonly Used Cyclodextrins: Hydroxypropyl-β-cyclodextrin (HP-β-CD) and Sulfobutylether-β-cyclodextrin (SBE-β-CD) are frequently used due to their high aqueous solubility and low toxicity.[18][22]
-
Method: A stock solution can be prepared by dissolving the cyclodextrin in an aqueous buffer first, and then adding the this compound powder. Sonication and stirring are typically required to facilitate the formation of the inclusion complex.
Section 3: Best Practices & Quality Control
-
Vehicle Controls are Essential: Always include a control group that is treated with the same concentration of the solvent (e.g., 0.1% DMSO) or formulation vehicle (e.g., HP-β-CD solution) used to dissolve the drug. This allows you to distinguish the effect of the drug from any potential effects of the vehicle itself.[11][12]
-
Visual Inspection for Precipitation: Before adding your compound to your assay, always visually inspect the diluted solution against a light source. The presence of any cloudiness, haziness, or particulates indicates precipitation.
-
Stock Solution Stability: Store stock solutions in small, single-use aliquots at -20°C or -80°C to prevent degradation from multiple freeze-thaw cycles. Aqueous solutions, especially those with adjusted pH, should generally be made fresh and not stored for long periods.[5]
Summary of Solubilization Approaches
| Method | Principle | Advantages | Disadvantages | Best For |
| Co-Solvent (DMSO) | Increases solubility by reducing solvent polarity.[16] | Simple, effective for high-concentration stocks, well-established. | Potential for cell toxicity, can precipitate upon dilution. | Initial high-concentration stock preparation. |
| pH Adjustment | Ionizes the acidic sulfonamide group, forming a soluble salt.[6] | Creates a true aqueous solution, avoids organic solvents. | Can alter assay pH, potential for compound instability at high pH. | Assays sensitive to organic solvents but tolerant of pH changes. |
| Cyclodextrins | Encapsulates the drug in a soluble host-guest complex.[19] | Low toxicity, high aqueous solubility.[18][22] | More complex preparation, may affect drug-target interactions. | Sensitive cell-based assays where solvents and pH changes are not tolerated. |
References
- 1. This compound | C12H14N4O3S | CID 19596 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. This compound | 3772-76-7 [amp.chemicalbook.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. pH-induced solubility transition of sulfonamide-based polymers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The effect of pH on the solubility of sulphonamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Sulfamethazine | C12H14N4O2S | CID 5327 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Experiment stands corrected: accurate prediction of the aqueous pKa values of sulfonamide drugs using equilibrium bond lengths - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Experiment stands corrected: accurate prediction of the aqueous pKa values of sulfonamide drugs using equilibrium bond lengths - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. lifetein.com [lifetein.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Co-solvency and anti-solvent method for the solubility enhancement [wisdomlib.org]
- 17. researchgate.net [researchgate.net]
- 18. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 19. touroscholar.touro.edu [touroscholar.touro.edu]
- 20. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. humapub.com [humapub.com]
- 22. scispace.com [scispace.com]
Optimization of extraction efficiency for Sulfametomidine from complex matrices
Technical Support Center: Optimization of Sulfametomidine Extraction
Welcome to the technical support center for the optimization of this compound extraction from complex matrices. This guide is designed for researchers, scientists, and drug development professionals. It provides in-depth, experience-based answers and troubleshooting guides to address common and complex challenges encountered during experimental workflows.
Section 1: Frequently Asked Questions (FAQs)
This section addresses foundational questions regarding this compound and its extraction. Understanding these principles is the first step toward troubleshooting and optimizing your methods.
Q1: What are the key physicochemical properties of this compound that influence its extraction?
A1: Understanding the physicochemical properties of this compound is critical for designing an effective extraction strategy. The molecule's behavior in different solvents and pH conditions is dictated by its structure.
Sulfonamides, including this compound, are amphoteric compounds. This means they have both acidic and basic functional groups.
-
The sulfonamide group (-SO₂NH-) is weakly acidic.
-
The amino group (-NH₂) on the aniline ring is weakly basic.
This dual nature means its ionization state—and therefore its polarity and solubility—is highly dependent on the pH of the surrounding medium. The isoelectric point is where the net charge is zero, which is crucial for extraction into organic solvents. Sulfonamides, as a class, have pKa values that generally range between 5.9 and 12.6[1][2]. For this compound specifically, a pKa of approximately 7.06 has been reported[3].
Key Physicochemical Data for this compound:
| Property | Value / Characteristic | Implication for Extraction |
| Chemical Structure | Contains an acidic sulfonamide group and a basic amino group. | Amphoteric nature allows for pH-mediated selectivity in both Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE). |
| pKa | ~7.06[3] | At pH < pKa, the molecule is more likely to be protonated (cationic). At pH > pKa, it is more likely to be deprotonated (anionic). For optimal extraction into a nonpolar organic solvent, the pH should be adjusted to where the molecule is in its neutral, most non-polar form. |
| Solubility | Water solubility is reported as 843 mg/L[3]. Solubility is pH-dependent. | Limited water solubility can be exploited in salting-out techniques like QuEChERS.[4][5] Solubility in organic solvents increases when the molecule is in its neutral form. |
| Polarity (LogP) | Sulfonamides are generally considered slightly to moderately lipophilic[1][2]. | This moderate polarity makes them suitable for reversed-phase SPE and extraction into moderately polar organic solvents like ethyl acetate or dichloromethane. |
Q2: Which extraction technique is best for my sample matrix: LLE, SPE, or QuEChERS?
A2: The optimal technique depends on the matrix complexity, required cleanup level, sample throughput needs, and the analytical instrument being used (e.g., HPLC-UV vs. LC-MS/MS).
-
Liquid-Liquid Extraction (LLE): This is a classic technique suitable for liquid samples like urine or plasma.[4] It is effective but can be labor-intensive and may result in emulsions.[4] LLE is a good starting point when dealing with relatively clean matrices.
-
Solid-Phase Extraction (SPE): SPE is highly versatile and offers superior cleanup and concentration compared to LLE.[4][6] It is ideal for complex matrices like tissue homogenates, milk, and environmental water samples, where removing interfering compounds is crucial for sensitive detection by LC-MS/MS.[6][7]
-
QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe): Originally developed for pesticide analysis in food, QuEChERS is excellent for solid and semi-solid samples like food products (meat, fish, honey) and tissues.[8][9][10] It involves a salting-out extraction followed by dispersive SPE (dSPE) for cleanup.[8] It is known for its high throughput and efficiency.[8]
The following flowchart can guide your decision-making process:
Caption: Decision flowchart for selecting an extraction method.
Section 2: Troubleshooting Guide for Low Recovery
Low recovery is one of the most common and frustrating issues in sample preparation.[11][12][13] This guide provides a systematic approach to diagnosing and solving this problem.
Q3: My this compound recovery is consistently low. Where should I start investigating?
A3: When troubleshooting low recovery, it's essential to determine at which step the analyte is being lost.[14] The best practice is to analyze the fractions from each step of your process: the initial sample flow-through, the wash solvent, and the final eluate.[14]
Scenario 1: Analyte is found in the initial sample flow-through. This indicates a problem with the initial binding of this compound to the SPE sorbent.
-
Problem: Incorrect Sorbent Choice.
-
Cause: The polarity of your sorbent doesn't match the analyte. For this compound, a moderately non-polar compound, a reversed-phase sorbent (like C18 or a polymer-based sorbent) is typically used.
-
Solution: Ensure you are using a reversed-phase sorbent. If retention is still poor, consider a mixed-mode cation-exchange sorbent, which can retain the basic amino group under acidic conditions.[11]
-
-
Problem: Incorrect Sample pH.
-
Cause: For reversed-phase SPE, the analyte should be in its most neutral, non-polar form to be retained. If the sample pH is too high or too low, this compound will be ionized and less retained.
-
Solution: Adjust the sample pH to be near the isoelectric point of this compound. Given its pKa of ~7.06, adjusting the sample pH to between 4 and 6 is often a good starting point to ensure the amino group is protonated while the sulfonamide group is neutral, promoting retention on some sorbents, or aim for neutrality for standard reversed-phase.
-
-
Problem: Sample Solvent is too strong.
Scenario 2: Analyte is found in the wash fraction. This means the analyte initially binds but is prematurely eluted during the wash step.
-
Problem: Wash Solvent is too strong.
-
Cause: The organic content of your wash solvent is too high, stripping the analyte from the sorbent along with the interferences.[14]
-
Solution: Decrease the percentage of organic solvent in your wash step. For example, if you are using 20% methanol, try reducing it to 5% or 10%. The goal is to find a composition that removes interferences without eluting the this compound.[11]
-
Scenario 3: Analyte is not found in the flow-through or wash, and recovery in the eluate is still low. This suggests irreversible binding to the sorbent or incomplete elution.
-
Problem: Elution Solvent is too weak.
-
Cause: The solvent is not strong enough to disrupt the interaction between this compound and the sorbent.
-
Solution: Increase the strength of your elution solvent. This can be done by increasing the percentage of organic solvent (e.g., from 70% to 90% methanol). Alternatively, modifying the pH of the elution solvent to ionize the this compound can facilitate its release. For a reversed-phase sorbent, adding a small amount of a base (like ammonium hydroxide) to the elution solvent can deprotonate the sulfonamide group, increasing its polarity and promoting elution.[11]
-
-
Problem: Insufficient Elution Volume.
Section 3: Mitigating Matrix Effects
Matrix effects are a major challenge in LC-MS/MS analysis, causing ion suppression or enhancement that leads to inaccurate quantification.[16][17]
Q4: I'm observing significant ion suppression in my LC-MS/MS analysis of this compound. How can I reduce these matrix effects?
A4: Matrix effects occur when co-eluting compounds from the sample matrix interfere with the ionization of the target analyte in the mass spectrometer's ion source.[16][17]
-
Strategy 1: Improve Chromatographic Separation.
-
Explanation: The most effective way to combat matrix effects is to chromatographically separate this compound from the interfering compounds.
-
Action: Optimize your HPLC/UHPLC gradient. A longer, shallower gradient can improve resolution. Experiment with different mobile phase modifiers (e.g., formic acid, ammonium formate) or even a different column chemistry (e.g., Phenyl-Hexyl instead of C18) to alter selectivity.
-
-
Strategy 2: Enhance Sample Cleanup.
-
Explanation: A more rigorous cleanup will remove the interfering matrix components before they reach the analytical column.
-
Action:
-
For SPE: Add a more selective wash step. Consider using a mixed-mode SPE cartridge (e.g., reversed-phase with ion exchange) for orthogonal cleanup.
-
For QuEChERS: The dispersive SPE step is crucial. For fatty matrices, include C18 sorbent to remove lipids. For samples with pigments, Primary Secondary Amine (PSA) can be used.[4]
-
-
-
Strategy 3: Use an Isotope-Labeled Internal Standard.
-
Explanation: An internal standard that is chemically identical to the analyte but has a different mass (e.g., this compound-d4) will co-elute and experience the same matrix effects.[6][7]
-
Action: Add a known concentration of the isotope-labeled internal standard to all samples, standards, and blanks at the beginning of the sample preparation process. The ratio of the analyte peak area to the internal standard peak area is used for quantification, which effectively cancels out the variability caused by matrix effects.[7]
-
-
Strategy 4: Dilute the Sample.
-
Explanation: A simple "dilute-and-shoot" approach can sometimes be effective if the analyte concentration is high enough. Diluting the final extract reduces the concentration of matrix components, thereby minimizing their impact on ionization.
-
Action: After extraction, dilute the final eluate 5-fold or 10-fold with the initial mobile phase. This is a trade-off, as it also reduces the analyte signal, so it is only viable if your method has sufficient sensitivity.
-
Section 4: Experimental Protocols
The following are generalized, starting-point protocols. They should be optimized for your specific matrix and analytical requirements.
Protocol 1: Solid-Phase Extraction (SPE) of this compound from Plasma
This protocol uses a generic reversed-phase polymeric SPE cartridge.
-
Sample Pre-treatment:
-
To 1 mL of plasma, add 1 mL of 4% phosphoric acid in water. Vortex for 30 seconds. This step precipitates proteins.
-
Centrifuge at 4000 rpm for 10 minutes.
-
Collect the supernatant.
-
-
SPE Cartridge Conditioning:
-
Pass 3 mL of methanol through the cartridge.
-
Pass 3 mL of deionized water through the cartridge. Do not let the cartridge go dry.[11]
-
-
Sample Loading:
-
Load the pre-treated supernatant onto the conditioned SPE cartridge at a slow, steady flow rate (approx. 1-2 mL/min).[15]
-
-
Washing:
-
Wash the cartridge with 3 mL of 5% methanol in water to remove polar interferences.
-
-
Elution:
-
Elute the this compound from the cartridge with 3 mL of methanol containing 2% ammonium hydroxide.
-
Collect the eluate.
-
-
Dry-down and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 200 µL of the initial mobile phase (e.g., 10% acetonitrile in water with 0.1% formic acid). Vortex and transfer to an autosampler vial for analysis.
-
Caption: Workflow for Solid-Phase Extraction of this compound.
References
- 1. Theoretical study of gas-phase acidity, pKa, lipophilicity, and solubility of some biologically active sulfonamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound | 3772-76-7 [amp.chemicalbook.com]
- 4. mdpi.com [mdpi.com]
- 5. euchembiojreviews.com [euchembiojreviews.com]
- 6. mdpi.com [mdpi.com]
- 7. An Automated Solid-Phase Extraction–UPLC–MS/MS Method for Simultaneous Determination of Sulfonamide Antimicrobials in Environmental Water - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Determination of sulfonamide antibiotics in forage grasses by an improved QuEChERS and multi-plug filtration cleanup method combined with UHPLC-MS/MS ... - RSC Advances (RSC Publishing) DOI:10.1039/D4RA04330H [pubs.rsc.org]
- 9. Development and validation of a procedure for determination of sulfonamide residues in pasteurized milk using modified QuEChERS method and liquid chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Determination of 24 sulfonamide antibiotics in instant pastries by modified QuEChERS coupled with ultra performance liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. welch-us.com [welch-us.com]
- 12. welchlab.com [welchlab.com]
- 13. specartridge.com [specartridge.com]
- 14. m.youtube.com [m.youtube.com]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
- 17. researchgate.net [researchgate.net]
Technical Support Center: Addressing Bacterial Resistance to Sulfametomidine
Welcome to the technical support center for researchers, scientists, and drug development professionals encountering bacterial resistance to Sulfametomidine. This guide is designed to provide practical, in-depth troubleshooting advice and detailed protocols to help you navigate the complexities of your experiments. My approach is to not only provide solutions but to also explain the underlying scientific principles to empower your research.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common questions and initial troubleshooting steps when unexpected resistance to this compound is observed in your laboratory strains.
Q1: My bacterial strain, which was previously susceptible to this compound, is now showing resistance. What are the immediate steps I should take?
A1: An unexpected shift in susceptibility is a common challenge. The first step is to systematically validate this observation.
-
Confirm the Identity and Purity of Your Bacterial Strain: It is crucial to ensure that your working culture has not been contaminated or that the strain's identity is correct. Perform a Gram stain and streak the culture on an appropriate selective agar plate to check for purity. You can also perform 16S rRNA gene sequencing for definitive identification.
-
Verify the Integrity of Your this compound Stock: this compound, like any chemical, can degrade over time. Prepare a fresh stock solution and re-test its efficacy against a known susceptible control strain. Ensure proper storage of the antibiotic stock (typically protected from light and at the recommended temperature).
-
Standardize Your Susceptibility Testing Method: Inconsistencies in your experimental setup can lead to variable results. Ensure you are adhering to a standardized protocol, such as those provided by the Clinical and Laboratory Standards Institute (CLSI), for your antimicrobial susceptibility testing (AST). Pay close attention to inoculum density, incubation time and temperature, and the type and depth of the agar medium.[1][2]
Q2: What are the primary mechanisms by which bacteria develop resistance to this compound?
A2: Understanding the "how" behind resistance is key to overcoming it. This compound is a sulfonamide antibiotic that works by inhibiting dihydropteroate synthase (DHPS), a crucial enzyme in the bacterial folic acid synthesis pathway.[3][4] Resistance typically arises through two main mechanisms:
-
Target Modification: Mutations in the bacterial gene encoding DHPS, known as folP, can alter the enzyme's structure.[3][5] This change reduces the binding affinity of this compound to the enzyme, rendering the antibiotic less effective, while still allowing the enzyme to function in folic acid synthesis.[5][6]
-
Acquisition of Resistance Genes: Bacteria can acquire mobile genetic elements, such as plasmids, that carry sulfonamide resistance genes (sul genes), most commonly sul1, sul2, and sul3.[3][5] These genes encode for an alternative, drug-resistant version of the DHPS enzyme that is not inhibited by this compound.[3][5]
A less common mechanism involves the increased expression of efflux pumps that actively transport the antibiotic out of the bacterial cell.[7]
Q3: How can I quickly determine if my resistant strain has acquired a known resistance gene?
A3: The most direct method is to use Polymerase Chain Reaction (PCR) to screen for the presence of common sulfonamide resistance genes (sul1, sul2, etc.).[8][9] You can design or purchase primers specific to these genes and use DNA extracted from your resistant isolate as a template. The presence of a PCR product of the expected size is a strong indicator of acquired resistance.
Section 2: In-Depth Troubleshooting Guides
This section provides a more detailed, step-by-step approach to troubleshooting common experimental issues.
Issue 1: Inconsistent Minimum Inhibitory Concentration (MIC) values for this compound.
Step 1: Standardize Your Inoculum Preparation
The density of the bacterial inoculum is a critical variable in MIC testing.
-
Protocol: Always prepare your inoculum from a fresh (18-24 hour) culture grown on non-selective agar. Suspend a few colonies in sterile saline or broth and adjust the turbidity to match a 0.5 McFarland standard. This corresponds to approximately 1.5 x 10^8 CFU/mL. A spectrophotometer can be used for greater accuracy (readings of 0.08 to 0.10 at 625 nm).
-
Rationale: A higher inoculum density can lead to falsely elevated MIC values due to the larger number of bacteria that need to be inhibited. Conversely, a lower density can result in falsely low MICs.
Step 2: Verify Your Media and Incubation Conditions
-
Media: Use Mueller-Hinton Broth (MHB) or Agar (MHA) for routine susceptibility testing, as these media have low levels of sulfonamide inhibitors (like thymidine and para-aminobenzoic acid - PABA) and are standardized for this purpose.
-
Incubation: Incubate your plates at 35°C ± 2°C for 16-20 hours.[1] Incubation in an atmosphere with increased CO2 can lower the pH of the medium and affect the activity of some antibiotics, so ambient air incubation is standard unless the organism requires CO2.
Step 3: Quality Control with a Reference Strain
-
Procedure: Always include a known, susceptible reference strain (e.g., Escherichia coli ATCC 25922) in your experiments. The MIC for this strain should fall within a well-established range.
-
Interpretation: If the MIC for your control strain is within the expected range, it validates your experimental setup for that day. If it is out of range, it points to a systemic issue with your reagents or protocol that must be resolved before proceeding.[2]
Issue 2: My PCR screen for sul genes is negative, but the strain is still resistant. What are the next steps?
If your resistant strain does not harbor the common sul genes, the resistance is likely due to a modification of the native DHPS enzyme.
Step 1: Sequence the folP Gene
-
Protocol: Design PCR primers to amplify the entire coding sequence of the folP gene from both your resistant isolate and its susceptible parent strain. Send the purified PCR products for Sanger sequencing.
-
Analysis: Align the sequences and look for any nucleotide changes that result in amino acid substitutions in the resistant strain.
-
Rationale: Specific point mutations in the folP gene are known to confer sulfonamide resistance.[3] Identifying these mutations provides strong evidence for the mechanism of resistance in your strain.
Step 2: Consider Overexpression of PABA
-
Concept: Some bacteria can overcome the competitive inhibition of this compound by overproducing the natural substrate of DHPS, para-aminobenzoic acid (PABA).[10]
-
Experimental Approach: While direct measurement of intracellular PABA is complex, you can investigate this possibility by supplementing the growth medium with an excess of PABA. If the addition of PABA significantly increases the MIC of this compound for your susceptible strain, it supports the competitive inhibition model. However, this experiment is less direct for confirming an overproduction mechanism in your resistant strain. More advanced techniques like transcriptomics (to measure pabA/pabB gene expression) or metabolomics would be required for a definitive answer.
Section 3: Key Experimental Protocols
Here are detailed protocols for essential experiments in the study of this compound resistance.
Protocol 1: Broth Microdilution for MIC Determination
This method determines the lowest concentration of an antimicrobial that inhibits the visible growth of a microorganism.[11]
-
Preparation of this compound Stock: Prepare a 10 mg/mL stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Preparation of Microtiter Plate:
-
Add 50 µL of Mueller-Hinton Broth (MHB) to wells 2 through 12 of a 96-well microtiter plate.
-
Add 100 µL of the appropriate concentration of this compound to well 1. This should be twice the highest final concentration you wish to test.
-
Perform a serial 2-fold dilution by transferring 50 µL from well 1 to well 2, mixing, then transferring 50 µL from well 2 to well 3, and so on, until well 10. Discard 50 µL from well 10.
-
Well 11 should be a growth control (no antibiotic).
-
Well 12 can be a sterility control (no bacteria).
-
-
Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard. Dilute this suspension in MHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL.
-
Inoculation: Add 50 µL of the diluted bacterial suspension to wells 1 through 11. The final volume in each well will be 100 µL.
-
Incubation: Cover the plate and incubate at 35°C for 16-20 hours in ambient air.
-
Reading the MIC: The MIC is the lowest concentration of this compound at which there is no visible growth (turbidity).[1]
Protocol 2: PCR Detection of sul1 and sul2 Genes
This protocol provides a basic framework for detecting the two most common sulfonamide resistance genes.
-
DNA Extraction: Extract genomic DNA from a pure, overnight culture of your bacterial isolate using a commercial DNA extraction kit.
-
PCR Reaction Setup:
-
Prepare a master mix containing PCR buffer, dNTPs, forward and reverse primers for either sul1 or sul2, and a thermostable DNA polymerase (e.g., Taq polymerase).
-
Add the template DNA to individual PCR tubes containing the master mix.
-
Include a positive control (DNA from a known sul-positive strain) and a negative control (no template DNA).
-
-
Primer Sequences:
-
sul1 Forward: 5'-GGC AAG GCG GCA AAC ATC TC -3'
-
sul1 Reverse: 5'-CGC GAG TGG GCT GGC GGT GT -3'
-
sul2 Forward: 5'-GCG CTC AAG GCA GAT GGC ATT -3'
-
sul2 Reverse: 5'-GCG TTC GGT GGC GAC CAT CG -3'
-
-
PCR Cycling Conditions:
-
Initial Denaturation: 95°C for 5 minutes.
-
30 Cycles of:
-
Denaturation: 95°C for 30 seconds.
-
Annealing: 58°C for 30 seconds.
-
Extension: 72°C for 1 minute.
-
-
Final Extension: 72°C for 7 minutes.
-
-
Analysis: Analyze the PCR products by agarose gel electrophoresis. The presence of a band of the expected size indicates the presence of the target gene.
Section 4: Data Presentation
Table 1: Example MIC Breakpoints for this compound
| Organism | Susceptible (µg/mL) | Intermediate (µg/mL) | Resistant (µg/mL) |
| Escherichia coli | ≤ 256 | - | ≥ 512 |
| Staphylococcus aureus | ≤ 256 | - | ≥ 512 |
Note: These are example breakpoints and may vary depending on the specific guidelines (e.g., CLSI) being followed.
Section 5: Visualizing Mechanisms and Workflows
Diagram 1: this compound Mechanism of Action and Resistance
Caption: Mechanism of this compound and key bacterial resistance pathways.
Diagram 2: Troubleshooting Workflow for this compound Resistance
Caption: A logical workflow for troubleshooting unexpected this compound resistance.
References
- 1. apec.org [apec.org]
- 2. researchgate.net [researchgate.net]
- 3. Sulfonamides Resistance Genes | Rupa Health [rupahealth.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Sulfonamide resistance: mechanisms and trends - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. fiveable.me [fiveable.me]
- 8. cqssalud.com [cqssalud.com]
- 9. mdpi.com [mdpi.com]
- 10. m.youtube.com [m.youtube.com]
- 11. Susceptibility Testing - Infectious Diseases - MSD Manual Professional Edition [msdmanuals.com]
Technical Support Center: Minimizing Sulfametomidine Degradation During Sample Storage
Prepared by the Senior Application Scientist Team
Welcome to the technical support guide for ensuring the stability of Sulfametomidine in your experimental samples. The integrity of your analytical data is fundamentally linked to the stability of the analyte from the moment of collection to the point of analysis. This guide provides in-depth, field-proven insights into the causes of this compound degradation and offers robust, validated strategies to minimize it.
Part 1: Core Principles of this compound Stability
This section addresses the fundamental chemical properties of this compound and the primary mechanisms that lead to its degradation.
Q1: What is this compound and why is it prone to degradation?
This compound is a sulfonamide antibacterial agent.[1][2] Like other sulfonamides, its chemical structure contains functional groups that are susceptible to chemical reactions, making it prone to degradation if not handled and stored correctly. The key structural features influencing its stability are the aniline amino group (-NH₂) and the sulfonamide bridge (-SO₂NH-), which are common reaction sites for hydrolysis, oxidation, and photodegradation.[3]
Q2: What are the primary pathways of this compound degradation?
There are three main chemical pathways through which this compound can degrade, compromising sample integrity. Understanding these is critical to designing an effective storage strategy.
-
Hydrolysis: The sulfonamide bond can be cleaved by water, a reaction that is often catalyzed by acidic or basic conditions (pH).[4] The stability of related sulfonamides has been shown to be highly dependent on the pH of the solution.[5]
-
Oxidation: The primary aromatic amine (aniline) group is susceptible to oxidation, which can be initiated by exposure to air (oxygen), metal ions, or oxidizing agents.[6][7] This can lead to the formation of colored degradation products and a loss of the parent compound.
-
Photodegradation: Exposure to light, particularly ultraviolet (UV) radiation, can provide the energy needed to initiate degradation reactions. Many sulfonamides are known to be light-sensitive, and storing them in the dark is a standard precaution.[7][8] For instance, the related compound sulfacetamide shows increased toxicity and degradation in the presence of light.[7]
In biological matrices, enzymatic degradation can also occur if samples are not properly handled to inhibit endogenous enzyme activity.[9]
Caption: Key environmental factors leading to this compound degradation.
Part 2: Recommended Storage Protocols & Methodologies
Adherence to validated protocols is the most effective way to ensure sample stability. The following recommendations are synthesized from best practices for antibiotic and sulfonamide storage.
Q3: What are the ideal temperature and light conditions for storing this compound samples?
The optimal conditions depend on the sample type and the intended duration of storage. The single most critical practice is to minimize exposure to light at all stages.
| Storage Condition | Temperature | Duration | Sample Type | Key Considerations |
| Short-Term | 2-8°C | < 72 hours | Aqueous solutions, extracts, plasma/serum | Must be protected from light (amber vials). Validated for short-term stability only.[10] |
| Long-Term | -20°C | Weeks to Months | Stock solutions, plasma, serum, tissue homogenates | Standard for most applications. Avoid freeze-thaw cycles.[10][11] Note that some degradation may still occur over many months.[12] |
| Extended Long-Term | -80°C | Months to Years | Stock solutions, valuable/irreplaceable samples | Offers superior stability for sensitive compounds by further slowing chemical and enzymatic degradation.[11] |
Q4: How should I prepare and store stock solutions of this compound?
Incorrectly prepared stock solutions are a common source of error. A stable, accurate stock solution is the foundation of reliable quantification.
Protocol: Preparation and Storage of this compound Stock Solution
-
Weighing: Use a calibrated analytical balance to weigh the powdered this compound. Perform this in a low-humidity environment as the powder can be hygroscopic.
-
Solvent Selection: Choose a solvent in which this compound is highly soluble and stable. For many applications, DMSO or methanol are used to create a high-concentration primary stock. For working solutions, the final buffer or mobile phase may be appropriate.
-
Dissolution: Add the solvent to the weighed powder. Use sonication or vortexing as needed to ensure complete dissolution.
-
Sterile Filtration (Optional but Recommended): For aqueous-based stocks intended for long-term storage, filter the solution through a 0.22 µm syringe filter into a sterile, light-protecting container (e.g., amber glass vial).[11] This prevents microbial growth, which can degrade the analyte.
-
Aliquoting: Dispense the stock solution into single-use aliquots in cryovials. The volume of each aliquot should be sufficient for one set of experiments to prevent the need for thawing the entire stock.
-
Storage: Immediately store the aliquots at -20°C or -80°C, protected from light.[8] Label clearly with compound name, concentration, solvent, and date of preparation.
-
Documentation: Log the preparation details in your lab notebook. Stock solutions typically have a shelf life of 6 months when stored properly.[13]
Q5: What is the best practice for storing biological samples (e.g., plasma, tissue) containing this compound?
Biological samples contain enzymes and complex biochemicals that can accelerate degradation. Speed and cold temperatures are paramount.
Protocol: Handling and Storage of Biological Samples
-
Collection: Collect the sample (e.g., blood, tissue) using appropriate methods. For blood, process it to plasma or serum as quickly as possible using a refrigerated centrifuge.
-
Homogenization (for tissues): If working with tissue, homogenize it immediately in a cold buffer on ice. This disrupts the cells and releases the drug, but also releases degradative enzymes. Work quickly.
-
Enzyme Inactivation (Optional): If enzymatic degradation is suspected, methods like protein precipitation (e.g., with cold acetonitrile or methanol) can be performed immediately. This will denature most enzymes.
-
Aliquoting: Immediately aliquot the plasma, serum, or tissue homogenate into single-use cryovials.
-
Flash Freezing: Snap-freeze the aliquots in liquid nitrogen or a dry ice/ethanol bath before transferring them to long-term storage. This rapid freezing minimizes the formation of ice crystals that can damage cellular structures and ensures any enzymatic activity is halted quickly.
-
Storage: Store the frozen aliquots at -80°C for optimal long-term stability. Ensure they are stored in the dark.
Part 3: Troubleshooting Guide
Even with careful procedures, stability issues can arise. This section provides a logical framework for diagnosing and resolving common problems.
Q6: My this compound concentration is lower than expected. What is the most likely cause?
This is the most common indicator of sample degradation. Use the following decision tree to troubleshoot the issue.
Caption: Troubleshooting workflow for low analyte recovery.
Q7: I see unknown peaks in my chromatogram that are not present in my standards. Could they be degradation products?
Yes, this is highly likely. Degradation of this compound will produce new chemical entities with different properties (e.g., polarity), which will elute at different retention times in an HPLC analysis.[14]
-
Action: Compare chromatograms of "fresh" samples (analyzed immediately after preparation) with aged or improperly stored samples. The appearance and growth of new peaks over time, concurrent with a decrease in the parent this compound peak, is strong evidence of degradation. LC-MS/MS analysis can be used to identify the mass of these unknown peaks to help elucidate the degradation pathway.[4]
Q8: There is high variability between my sample replicates. Could this be a storage issue?
Inconsistent storage and handling can certainly cause high variability. If some replicates were, for example, left on the bench longer than others before freezing, or if they were stored in a part of the freezer with temperature fluctuations (e.g., near the door), they would degrade at different rates.
-
Action: Standardize your handling protocol for all samples and replicates. Ensure every sample experiences the exact same conditions from collection to analysis. Always use single-use aliquots to eliminate variability from freeze-thaw cycles.
Part 4: Frequently Asked Questions (FAQs)
-
FAQ 1: How many freeze-thaw cycles are acceptable for this compound samples?
-
Ideally, zero. The best practice is to aliquot samples into single-use volumes to avoid freeze-thaw cycles altogether.[11] If unavoidable, the stability across a limited number of cycles (e.g., 1-3) must be experimentally validated for your specific matrix and storage conditions.
-
-
FAQ 2: Does the sample matrix (e.g., plasma vs. urine vs. tissue homogenate) affect this compound stability?
-
Absolutely. The pH, enzymatic activity, and chemical composition of the matrix can all influence stability. For example, plasma contains enzymes that can degrade drugs, while the pH of urine can vary widely. A stability study should always be conducted in the same matrix as the study samples.[12]
-
-
FAQ 3: Should I use preservatives or antioxidants in my samples?
-
This should be approached with caution. While antioxidants like ascorbic acid or BHT could theoretically reduce oxidative degradation, they can also interfere with your analytical method (e.g., cause ion suppression in MS). Similarly, preservatives like sodium azide could impact biological assays. If you consider using additives, you must validate their compatibility with your entire workflow and demonstrate that they do not degrade the analyte themselves.
-
-
FAQ 4: How long can I store my samples under different conditions?
-
This must be determined experimentally. The data in the table in Part 2 provides a general guideline, but you must perform your own stability study to define the storage limits for your specific project. A typical long-term stability study involves analyzing samples stored for 1, 3, 6, and 12 months and comparing the results to a baseline (T=0) analysis.
-
-
FAQ 5: How do I perform a simple pilot stability study?
-
A short-term "bench-top" stability study is a valuable pilot experiment.
-
Protocol: Pilot Bench-Top Stability Study
-
Pool Samples: Create a pooled sample by combining several representative blank matrix samples (e.g., control plasma).
-
Spike: Spike the pooled matrix with a known concentration of this compound (e.g., a mid-range concentration from your calibration curve).
-
Create Aliquots: Create multiple aliquots from this single spiked pool.
-
Baseline Analysis (T=0): Immediately process and analyze 3-4 aliquots to establish the baseline concentration.
-
Expose Samples: Leave the remaining aliquots on the lab bench at room temperature.
-
Time-Point Analysis: At specific time points (e.g., 2, 4, 8, and 24 hours), process and analyze 3-4 aliquots.
-
Evaluate: Calculate the mean concentration at each time point. If the concentration drops by a significant amount (e.g., >15%) from the T=0 value, it indicates that your samples are not stable at room temperature and must be kept on ice and processed quickly.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound | C12H14N4O3S | CID 19596 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Comparison of chemical and biological degradation of sulfonamides: Solving the mystery of sulfonamide transformation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Isolation, identification, and optimization of conditions for the degradation of four sulfonamide antibiotics and their metabolic pathways in Pseudomonas stutzeri strain DLY-21 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Sulfacetamide - Wikipedia [en.wikipedia.org]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Overview of sulfonamide biodegradation and the relevant pathways and microorganisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. faq.edqm.eu [faq.edqm.eu]
- 11. goldbio.com [goldbio.com]
- 12. Stability of sulphonamide drugs in meat during storage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. fsis.usda.gov [fsis.usda.gov]
- 14. Validation of a Stability-Indicating Spectrometric Method for the Determination of Sulfacetamide Sodium in Pure Form and Ophthalmic Preparations - PMC [pmc.ncbi.nlm.nih.gov]
How to avoid contamination in Sulfametomidine residue analysis
Welcome to the Technical Support Center for Sulfametomidine Residue Analysis. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting advice. As your virtual Senior Application Scientist, I will walk you through the critical aspects of avoiding contamination to ensure the accuracy and reliability of your analytical results. The integrity of trace-level analysis hinges on meticulous laboratory practice, and this guide is structured to help you achieve that.
Section 1: Frequently Asked Questions (FAQs) - The First Line of Defense
This section addresses common questions and provides foundational knowledge to prevent contamination before it occurs.
Q1: What are the primary sources of this compound contamination in a laboratory setting?
A1: Contamination in this compound analysis is a significant challenge that can lead to false-positive results or inaccurate quantification.[1] The primary sources can be categorized as follows:
-
Cross-Contamination from High-Concentration Samples: Handling high-concentration standards or samples without proper cleaning protocols can lead to the contamination of subsequent low-concentration samples.[2]
-
Contaminated Equipment and Glassware: Residual this compound can adhere to glassware, pipette tips, vials, and instrument components (e.g., injector ports, columns).[1][3]
-
Reagents and Solvents: Impurities in solvents, acids, or other reagents can introduce interfering compounds or the analyte itself.[4] It's crucial to use high-purity, LC-MS grade solvents where appropriate.[5][6]
-
Laboratory Environment: Airborne particles or dust in the lab can carry contaminants.[7] This is especially true in facilities where raw drug materials are handled.
-
Analyst-Induced Contamination: Poor personal hygiene practices, such as not changing gloves frequently or wearing contaminated lab coats, can transfer residues.[2][7][8]
Q2: How can I prevent cross-contamination between samples?
A2: Preventing cross-contamination is paramount for reliable results. Here are some key strategies:
-
Sequential Analysis: Analyze samples in order of expected concentration, from lowest to highest. This minimizes the risk of carryover from a high-concentration sample to a subsequent low-concentration one.
-
Dedicated Glassware and Equipment: If possible, use dedicated glassware and equipment for high-concentration standards and sample preparation.[7]
-
Thorough Cleaning Protocols: Implement and strictly follow a robust cleaning procedure for all reusable items. This should include washing with a suitable detergent, followed by rinsing with high-purity water and an appropriate organic solvent.[3][9]
-
Use of Disposable Items: Whenever feasible, use disposable pipette tips, vials, and other consumables to eliminate the risk of carryover.[7]
Q3: What are the best practices for cleaning laboratory glassware to avoid this compound residues?
A3: A multi-step cleaning process is essential for removing trace residues of sulfonamides.
-
Initial Rinse: Immediately after use, rinse glassware with the solvent used to dissolve the sample to remove the bulk of the residue.
-
Detergent Wash: Wash thoroughly with a phosphate-free laboratory detergent (e.g., Luminox®) and hot water.[9] Use brushes to scrub all surfaces.
-
Tap Water Rinse: Rinse extensively with hot tap water to remove all traces of the detergent.
-
Deionized/Organic-Free Water Rinse: Rinse multiple times with high-purity, organic-free water.[9]
-
Solvent Rinse: Rinse with a high-purity solvent like methanol or acetonitrile to remove any remaining organic residues.
-
Drying: Air-dry completely or dry in an oven at a suitable temperature.
-
Storage: Store cleaned glassware in a clean, dust-free environment, covered with aluminum foil or in a designated cabinet.
Q4: Can the sample preparation itself introduce contamination?
A4: Yes, sample preparation is a critical control point for contamination.[10][11]
-
Solid Phase Extraction (SPE) Cartridges: SPE cartridges can be a source of contamination if not properly conditioned or if there is carryover between samples. Using a new cartridge for each sample is the best practice.
-
QuEChERS Method: While efficient, the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method involves multiple steps where contamination can be introduced if consumables are not clean.[12]
-
Matrix Effects: While not contamination in the traditional sense, matrix components from the sample (e.g., fats, proteins) can interfere with the analysis and lead to inaccurate results.[13] Proper clean-up techniques are crucial to mitigate this.[10]
Section 2: Troubleshooting Guide - When Things Go Wrong
This section provides a structured approach to identifying and resolving contamination issues when they arise.
| Observed Problem | Potential Cause(s) | Recommended Action(s) |
| Blank samples show a peak for this compound. | 1. Contaminated solvent or reagents.2. Carryover in the analytical instrument (e.g., LC-MS/MS).3. Contaminated glassware or vials.4. Environmental contamination. | 1. Prepare fresh mobile phases and reagents using new, unopened bottles of high-purity solvents.[5][6]2. Run multiple solvent blanks to flush the system. If the peak persists, clean the injector port, loop, and column.3. Use newly opened, disposable vials or re-clean all glassware following the rigorous protocol outlined in the FAQs.4. Clean the workspace and consider using a laminar flow hood for sample preparation.[7] |
| Inconsistent results for replicate samples. | 1. Inhomogeneous sample.2. Variable contamination during sample preparation.3. Inconsistent injection volumes. | 1. Ensure the sample is thoroughly homogenized before taking an aliquot for extraction.2. Review sample preparation steps for consistency. Use fresh disposable tips for each replicate.[7]3. Check the autosampler for proper function and ensure there are no air bubbles in the syringe. |
| Recovery rates are unexpectedly high (>120%). | 1. Co-eluting interference from the matrix that enhances the signal.2. Contamination of the spiking solution.3. Calculation error. | 1. Review the chromatography to check for peak purity. Adjust the chromatographic method or improve the sample clean-up to separate the interference.[13]2. Prepare a fresh spiking solution from a different stock.3. Double-check all calculations for dilutions and concentrations. |
| Gradual increase in baseline noise over a sequence of runs. | 1. Accumulation of contaminants on the analytical column.2. Contaminated mobile phase. | 1. Wash the column according to the manufacturer's instructions. If the noise persists, consider replacing the column.2. Prepare fresh mobile phase and filter it before use. |
Section 3: Experimental Protocols & Workflows
To ensure the integrity of your analysis, here are detailed protocols for cleaning and sample preparation.
Protocol 1: Rigorous Glassware Decontamination
-
Pre-rinse: Immediately after use, rinse glassware three times with an appropriate solvent (e.g., acetonitrile or methanol).
-
Sonication: Submerge the glassware in a bath of phosphate-free laboratory detergent[9] and sonicate for 15-30 minutes.
-
Scrubbing: Manually scrub all surfaces with a suitable brush.
-
Rinsing: Rinse 5-7 times with hot tap water, followed by 5-7 rinses with deionized water.
-
Final Solvent Rinse: Rinse 3 times with LC-MS grade methanol or acetonitrile.
-
Drying: Dry in an oven at 105°C for at least one hour.
-
Storage: Once cooled, cover openings with aluminum foil and store in a clean, designated cabinet.
Workflow for Contamination Control in Sample Preparation
The following diagram illustrates a workflow designed to minimize contamination during the sample preparation process.
Caption: Workflow for minimizing contamination during sample preparation.
Logical Relationship of Contamination Sources and Control Points
This diagram illustrates the relationship between potential sources of contamination and the corresponding control points in the analytical workflow.
Caption: Relationship between contamination sources and control points.
Section 4: Final Recommendations from the Scientist
As a final word of advice, consistency is your greatest ally in the fight against contamination. Develop robust Standard Operating Procedures (SOPs) for all aspects of your analysis, from glassware cleaning to sample preparation and instrument maintenance. Regularly review and update these SOPs. Always include blank and control samples in your analytical runs to continuously monitor for contamination. By adopting a proactive and meticulous approach, you can ensure the integrity and reliability of your this compound residue analysis.
References
- 1. Preventing Contamination in Your Lab | Lab Manager [labmanager.com]
- 2. youtube.com [youtube.com]
- 3. How to Prevent Contamination in the Lab - Labtag Blog [blog.labtag.com]
- 4. academic.oup.com [academic.oup.com]
- 5. hpst.cz [hpst.cz]
- 6. agilent.com [agilent.com]
- 7. aurorabiomed.com [aurorabiomed.com]
- 8. m.youtube.com [m.youtube.com]
- 9. epa.gov [epa.gov]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. agilent.com [agilent.com]
- 13. ymerdigital.com [ymerdigital.com]
Technical Support Center: Enhancing Sensitivity for Low-Level Sulfametomidine Detection
Welcome to the technical support center dedicated to improving the analytical sensitivity for the detection of Sulfametomidine at low concentrations. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of trace-level analysis of this sulfonamide antibiotic.[1][2][3] Here, we will explore the nuances of various analytical techniques, troubleshoot common experimental hurdles, and provide detailed protocols to empower you to achieve reliable and reproducible results.
Our approach is grounded in years of field-proven experience, ensuring that the information provided is not only scientifically accurate but also practical for your laboratory's daily challenges. We will delve into the causality behind experimental choices, offering a self-validating system of protocols and insights.
Frequently Asked Questions (FAQs)
Here we address some of the most common initial questions regarding the analysis of this compound.
Q1: What are the most common analytical methods for detecting low-level this compound?
A1: The most prevalent methods for quantifying low levels of this compound are High-Performance Liquid Chromatography (HPLC) often coupled with Ultraviolet (UV) or fluorescence detectors, and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[4][5] Enzyme-Linked Immunosorbent Assays (ELISA) are also used for rapid screening purposes.[6] LC-MS/MS is generally considered the gold standard for confirmation and quantification at trace levels due to its high sensitivity and selectivity.[4][5]
Q2: What is this compound and why is its low-level detection important?
A2: this compound is a sulfonamide antibacterial agent used in veterinary medicine.[1][3] The detection of its residues at low levels in food products of animal origin, such as meat, milk, and eggs, is crucial for ensuring food safety and preventing the development of antibiotic resistance in humans.[7][8] Regulatory bodies establish Maximum Residue Limits (MRLs) for such substances, necessitating highly sensitive analytical methods.
Q3: What are the key challenges in analyzing this compound at low concentrations?
A3: The primary challenges include matrix effects from complex sample matrices (e.g., tissue, milk), which can suppress or enhance the analytical signal, leading to inaccurate quantification.[4][9][10] Other challenges include achieving adequate extraction recovery from the sample, minimizing background noise, and ensuring the stability of the analyte during sample preparation and analysis.[11]
Troubleshooting Guides
This section provides solutions to specific problems you may encounter during your experiments.
HPLC & LC-MS/MS Troubleshooting
| Problem | Potential Cause | Recommended Solution |
| Poor Peak Shape (Tailing or Fronting) | 1. Column degradation or contamination. 2. Inappropriate mobile phase pH. 3. Secondary interactions with active sites on the column. 4. Sample overload. | 1. Flush the column with a strong solvent or replace it if necessary.[12] 2. Adjust the mobile phase pH to ensure the analyte is in a single ionic form. 3. Use a high-purity silica column or add a competing base to the mobile phase. 4. Reduce the injection volume or sample concentration.[13] |
| Inconsistent Retention Times | 1. Fluctuations in mobile phase composition. 2. Leaks in the HPLC system. 3. Inadequate column equilibration. 4. Temperature fluctuations. | 1. Prepare fresh mobile phase and ensure proper mixing.[14] 2. Check all fittings and connections for leaks.[14] 3. Increase the column equilibration time between injections.[14] 4. Use a column oven to maintain a stable temperature.[14] |
| Low Signal Intensity / Poor Sensitivity | 1. Inefficient ionization in the MS source. 2. Matrix effects (ion suppression). 3. Suboptimal sample preparation leading to low recovery. 4. Incorrect MS/MS transition parameters. | 1. Optimize MS source parameters (e.g., gas flows, temperature, voltage). 2. Improve sample cleanup, use matrix-matched standards, or employ stable isotope-labeled internal standards.[4][9] 3. Optimize the extraction and cleanup steps of your sample preparation protocol.[15] 4. Re-optimize the precursor and product ions for this compound. |
| High Background Noise | 1. Contaminated mobile phase or solvents. 2. Dirty MS source or transfer optics. 3. Co-eluting interferences from the sample matrix. | 1. Use high-purity solvents and freshly prepared mobile phase. 2. Perform routine cleaning and maintenance of the mass spectrometer. 3. Enhance the selectivity of the sample preparation method or improve chromatographic separation. |
ELISA Troubleshooting
| Problem | Potential Cause | Recommended Solution |
| High Background / High Coefficient of Variation (CV%) | 1. Insufficient washing. 2. Non-specific binding of antibodies. 3. Contaminated reagents or plate. | 1. Ensure thorough and consistent washing between steps. 2. Increase the concentration of the blocking agent or the blocking time. 3. Use fresh, high-quality reagents and new plates. |
| Low Signal / Weak Color Development | 1. Inactive enzyme or substrate. 2. Insufficient incubation time or incorrect temperature. 3. Low antibody concentration. | 1. Check the expiration dates and storage conditions of the enzyme conjugate and substrate.[16] 2. Optimize incubation times and ensure the correct temperature is maintained. 3. Titrate the primary and secondary antibodies to determine the optimal concentration. |
| No Signal | 1. Omission of a critical reagent (e.g., primary antibody, secondary antibody, substrate). 2. Incorrect antibody pair. 3. Analyte not present in the sample. | 1. Carefully review the protocol and ensure all steps are followed correctly. 2. Verify that the antibodies are specific for this compound. 3. Run a positive control to confirm the assay is working. |
Experimental Protocols & Workflows
Sample Preparation for this compound Analysis in Milk (LC-MS/MS)
This protocol outlines a common and effective method for extracting this compound from milk samples.
1. Sample Pre-treatment:
- Allow frozen milk samples to thaw at room temperature.
- Centrifuge 10 mL of the milk sample at 4000 rpm for 15 minutes to separate the cream layer.
- Carefully collect the skimmed milk for extraction.
2. Protein Precipitation and Extraction:
- To 5 mL of skimmed milk, add 10 mL of acetonitrile.
- Vortex vigorously for 1 minute to precipitate proteins and extract the analyte.
- Centrifuge at 10,000 rpm for 10 minutes at 4°C.
3. Liquid-Liquid Extraction (Defatting):
- Transfer the supernatant to a new centrifuge tube.
- Add 5 mL of n-hexane and vortex for 30 seconds to remove residual fats.
- Centrifuge at 5000 rpm for 5 minutes.
- Discard the upper n-hexane layer.
4. Evaporation and Reconstitution:
- Evaporate the acetonitrile layer to dryness under a gentle stream of nitrogen at 40°C.
- Reconstitute the residue in 1 mL of the initial mobile phase (e.g., 10% acetonitrile in water with 0.1% formic acid).
- Vortex for 30 seconds and filter through a 0.22 µm syringe filter into an HPLC vial.
Below is a visual representation of the sample preparation workflow.
Caption: Workflow for this compound extraction from milk samples.
General LC-MS/MS Method Parameters
The following table provides a starting point for developing an LC-MS/MS method for this compound analysis. Optimization will be required for your specific instrumentation and sample matrix.
| Parameter | Typical Condition |
| LC Column | C18, 2.1 x 100 mm, 1.8 µm |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | 10-90% B over 5 minutes |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| MS/MS Transition (Example) | Precursor Ion (m/z) -> Product Ion (m/z) 295.1 -> 156.1 (Quantifier) 295.1 -> 108.1 (Qualifier) |
| Collision Energy | To be optimized for your instrument |
Note: The specific m/z transitions for this compound should be confirmed by infusing a standard solution into the mass spectrometer.
Logical Troubleshooting Flow for Low Sensitivity
When faced with low sensitivity, a systematic approach is crucial. The following diagram illustrates a logical workflow for troubleshooting this common issue.
Caption: A logical workflow for troubleshooting low sensitivity.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound | C12H14N4O3S | CID 19596 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 4. mdpi.com [mdpi.com]
- 5. ymerdigital.com [ymerdigital.com]
- 6. rroij.com [rroij.com]
- 7. Validation of analytical methods for newly regulated veterinary drug residues in livestock and fishery products with maximum residue limits in Republic of Korea - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The public health issue of antibiotic residues in food and feed: Causes, consequences, and potential solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. researchgate.net [researchgate.net]
- 11. rr-americas.woah.org [rr-americas.woah.org]
- 12. agilent.com [agilent.com]
- 13. benchchem.com [benchchem.com]
- 14. HPLC Troubleshooting Guide [scioninstruments.com]
- 15. mdpi.com [mdpi.com]
- 16. What Are The Restrictions Of Elisa Tests? Unlocking The Enigma - Merkel Technologies Ltd [merkel.co.il]
Best practices for handling and disposal of Sulfametomidine in the lab
Welcome to the technical support guide for the safe handling and compliant disposal of Sulfametomidine. This resource is designed for researchers, scientists, and drug development professionals to ensure laboratory safety, experimental integrity, and environmental stewardship. The following troubleshooting guides and FAQs are based on established safety protocols and regulatory standards.
Troubleshooting Guide: Common Issues in Handling and Disposal
This section addresses specific problems that may arise during the lifecycle of this compound in your laboratory, from receipt to disposal.
Scenario 1: You've noticed the this compound powder has changed in appearance (e.g., clumping, discoloration).
Question: Is the this compound still usable if its appearance has changed? What should I do?
Answer: A change in the physical appearance of a chemical reagent is a primary indicator of potential degradation or contamination.
-
Causality of Degradation: Sulfonamides can be sensitive to environmental conditions. Clumping suggests moisture absorption (hygroscopicity), while discoloration may indicate oxidation or light-induced degradation. Using a compromised reagent can lead to inaccurate experimental results, including altered bioactivity or incorrect analytical readings.
-
Recommended Action:
-
Do not use the reagent for any experimental work.
-
Quarantine the container immediately by placing it in a secondary, clearly labeled container or a designated area to prevent accidental use.
-
Consult the manufacturer's Certificate of Analysis (CoA) and Safety Data Sheet (SDS) for information on stability and appearance.
-
Treat the compromised product as chemical waste. Follow the disposal protocol outlined in this guide for unused or expired chemicals.[1][2]
-
Scenario 2: A small amount of this compound powder has been spilled on the lab bench.
Question: What is the correct procedure for cleaning up a minor spill of this compound powder?
Answer: Prompt and correct cleanup of pharmaceutical spills is critical to prevent unintended exposure and cross-contamination.[3]
-
Underlying Principle: The goal is to contain and remove the spilled material without creating airborne dust, which would increase the risk of inhalation.[4]
-
Step-by-Step Spill Cleanup Protocol:
-
Alert & Secure: Immediately alert personnel in the vicinity. Restrict access to the spill area.[3]
-
Don PPE: At a minimum, wear two pairs of chemotherapy-tested gloves, a lab coat, and safety goggles. A face shield may be necessary if there is a risk of splashing.[3]
-
Wet the Powder: Gently cover the spill with disposable towels or absorbent pads. Carefully wet the absorbent material with water to prevent the powder from becoming airborne.[3][4] Avoid using spray bottles which can aerosolize the powder.
-
Clean the Area: Starting from the outer edge of the spill and working inwards, carefully wipe up the wetted material.[4]
-
Decontaminate: Clean the spill area with a detergent solution, followed by a rinse with water.[5][6] Some protocols suggest a sequence of 10% bleach followed by a neutralizer like 1% sodium thiosulfate, then a final detergent wash and water rinse.[3]
-
Dispose of Waste: Place all contaminated materials (absorbent pads, gloves, etc.) into a designated hazardous pharmaceutical waste container.[3]
-
Wash Hands: Thoroughly wash your hands with soap and water after removing PPE.[4]
-
Scenario 3: A colleague accidentally disposed of media containing this compound down the sink.
Question: What are the implications of this, and what corrective actions should be taken?
Answer: Disposing of antibiotics down the drain is a serious regulatory violation and environmental concern.
-
Scientific and Regulatory Rationale: The U.S. Environmental Protection Agency (EPA) explicitly prohibits the "sewering" (flushing or pouring down a drain) of hazardous waste pharmaceuticals by healthcare and laboratory facilities.[7][8] This practice contributes to the contamination of waterways and the development of antibiotic-resistant microorganisms ("superbugs").[9] this compound, as a physiologically active compound, must be treated as hazardous waste.[10]
-
Immediate Corrective Actions:
-
Cease Immediately: Ensure no further disposal occurs via this route.
-
Report: Report the incident to your institution's Environmental Health & Safety (EHS) officer immediately. They will determine if reporting to regulatory agencies is necessary and will guide any required remediation.
-
Retrain Personnel: All laboratory personnel should be retrained on proper pharmaceutical waste disposal procedures.[11] Documentation of this retraining is crucial.
-
Review Procedures: Review and, if necessary, update your lab's standard operating procedures (SOPs) for waste disposal to be more explicit about antibiotic waste.
-
Frequently Asked Questions (FAQs)
Handling & Storage
Q1: What is the mandatory Personal Protective Equipment (PPE) for handling this compound? A1: Based on typical Safety Data Sheets (SDS) for sulfonamide compounds, the following PPE is required to minimize exposure risks.[10][12][13]
| PPE Type | Specification | Rationale |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile). | Prevents skin contact. This compound can cause skin irritation.[12][14] |
| Eye Protection | Safety glasses with side shields or goggles. | Protects eyes from dust particles and potential splashes. |
| Body Protection | Lab coat. | Prevents contamination of personal clothing. |
| Respiratory | Not typically required for small quantities handled in a fume hood. Use a NIOSH-approved respirator if weighing large quantities in an open area or if dust is generated. | Prevents inhalation of the powder. |
Q2: How should I properly store this compound in the lab? A2: Proper storage is essential for maintaining the chemical's stability and ensuring safety.[1]
-
Temperature & Humidity: Store in a cool, dry place, away from direct sunlight.[2][15] Refer to the manufacturer's instructions for the specific recommended temperature range. Use desiccators for highly hygroscopic reagents.[15]
-
Light: Store in a tightly sealed, opaque or amber container to protect it from light, which can cause degradation.[2]
-
Chemical Compatibility: Store away from strong oxidizing agents, strong acids, and strong bases to prevent potentially hazardous reactions.[16] Always segregate chemicals by hazard class.[15]
-
Labeling: Ensure the container is clearly labeled with the chemical name, concentration, receipt date, and any hazard warnings.[2][17]
Disposal
Q3: Can I dispose of this compound in the regular trash or a sharps container? A3: No. Solid this compound powder, as well as materials contaminated with it (e.g., weigh boats, pipette tips, gloves), must be disposed of as hazardous pharmaceutical waste.[10] It should never go into regular trash, biohazard bags, or sharps containers unless they are specifically designated for hazardous chemical waste.
Q4: What is the correct procedure for disposing of this compound waste? A4: The disposal of this compound is governed by the EPA's Resource Conservation and Recovery Act (RCRA).[18]
-
Waste Identification: All items contaminated with this compound are considered hazardous pharmaceutical waste. This includes stock solutions, unused powder, contaminated labware, and PPE.[10]
-
Segregation: Keep this compound waste separate from other waste streams (e.g., regular trash, biohazardous waste, other chemical waste).[3]
-
Containerization: Use a designated, leak-proof hazardous waste container that is clearly labeled "Hazardous Waste" and lists the chemical contents.[10]
-
Accumulation: Store the sealed waste container in a designated Satellite Accumulation Area (SAA) within the lab until it is collected by your institution's certified hazardous waste disposal service.[10]
-
Aqueous Waste: Liquid media or buffer containing this compound must also be collected as hazardous aqueous waste. Do not autoclave media containing antibiotics with the expectation of neutralizing the chemical; many antibiotics are heat-stable.[9] This waste stream must be collected for chemical waste disposal.[9][19]
Workflow & Diagrams
This compound Laboratory Lifecycle Management
The following diagram outlines the key decision points and processes for managing this compound from acquisition to final disposal.
Caption: Workflow for the safe handling and disposal of this compound.
Spill Response Decision Tree
This diagram provides a logical flow for responding to a this compound spill.
Caption: Decision-making process for responding to a this compound spill.
References
- 1. needle.tube [needle.tube]
- 2. Safe Lab Reagent Storage Guide | Best Practices 2025 [labdisposable.com]
- 3. Spill and Cleaning Protocol | Environmental Health & Safety | Michigan State University [ehs.msu.edu]
- 4. Cleaning up spills [myhealth.alberta.ca]
- 5. lin-web.clarkson.edu [lin-web.clarkson.edu]
- 6. nhsborders.scot.nhs.uk [nhsborders.scot.nhs.uk]
- 7. New EPA Rule on Pharmaceutical Waste Disposal [leadingage.org]
- 8. epa.gov [epa.gov]
- 9. bitesizebio.com [bitesizebio.com]
- 10. benchchem.com [benchchem.com]
- 11. cleanmanagement.com [cleanmanagement.com]
- 12. fishersci.com [fishersci.com]
- 13. assets.thermofisher.cn [assets.thermofisher.cn]
- 14. spectrumchemical.com [spectrumchemical.com]
- 15. How to Safely Store Lab Chemicals and Reagents - B&M Scientific [bmscientific.co.za]
- 16. dcfinechemicals.com [dcfinechemicals.com]
- 17. needle.tube [needle.tube]
- 18. EPA Regulations for Healthcare & Pharmaceuticals | Stericycle [stericycle.com]
- 19. nems.nih.gov [nems.nih.gov]
Validation & Comparative
A Comprehensive Guide to the Validation of an Analytical Method for Sulfametomidine Following ICH Q2(R1) Guidelines
In the landscape of pharmaceutical quality control, the validation of analytical methods is not merely a regulatory formality but a cornerstone of scientific rigor, ensuring the safety and efficacy of therapeutic products. This guide provides an in-depth, experience-driven walkthrough for the validation of a quantitative analytical method for Sulfametomidine, a sulfonamide antibacterial agent, using High-Performance Liquid Chromatography (HPLC).[1][2] Grounded in the principles of the International Council for Harmonisation (ICH) Q2(R1) guideline, this document moves beyond a simple checklist, delving into the causality behind experimental choices to offer a robust and self-validating framework for researchers, scientists, and drug development professionals.[3][4]
The "Why" Before the "How": The Imperative of Method Validation
Before embarking on the experimental journey, it is crucial to understand the fundamental purpose of analytical method validation. The objective is to demonstrate that the analytical procedure is suitable for its intended purpose.[5][6] For a quantitative method like an assay for this compound, this means providing irrefutable evidence that the method is accurate, precise, specific, and reliable over a defined range of concentrations. Failure to do so can lead to inaccurate batch release data, flawed stability studies, and ultimately, compromise patient safety.
This guide will focus on a hypothetical, yet representative, reversed-phase HPLC (RP-HPLC) method for the determination of this compound in a drug substance. The principles and protocols described herein can be readily adapted for the analysis of this compound in various sample matrices.
The Validation Workflow: A Symbiotic Relationship of Parameters
The validation of an analytical method is not a series of disconnected experiments but a holistic process where each parameter informs and supports the others. The following diagram illustrates the logical flow of the validation process for our this compound HPLC method.
Caption: A flowchart illustrating the logical progression of the analytical method validation process.
Experimental Deep Dive: Protocols and Data Interpretation
A Proposed HPLC Method for this compound
The following HPLC conditions will serve as the basis for our validation studies. The selection of a C18 column is standard for moderately polar compounds like sulfonamides, and the mobile phase composition is chosen to achieve optimal retention and peak shape.
| Parameter | Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase | Acetonitrile: 0.1% Formic Acid in Water (30:70 v/v) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
| Detection | UV at 270 nm |
| Diluent | Mobile Phase |
Specificity: The Art of Unambiguous Identification
Expertise & Experience: Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.[7] For a drug substance, this primarily involves demonstrating that the method is free from interference from potential impurities and degradation products. A common and robust approach is forced degradation.
Experimental Protocol:
-
Prepare a Blank Solution: Inject the diluent to ensure no peaks are observed at the retention time of this compound.
-
Prepare a Standard Solution: Prepare a solution of this compound reference standard at the target concentration (e.g., 100 µg/mL).
-
Forced Degradation Studies:
-
Acid Hydrolysis: Reflux a solution of this compound in 0.1 N HCl at 80°C for 4 hours.
-
Base Hydrolysis: Reflux a solution of this compound in 0.1 N NaOH at 80°C for 4 hours.
-
Oxidative Degradation: Treat a solution of this compound with 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Expose solid this compound powder to 105°C for 24 hours, then dissolve in diluent.
-
Photolytic Degradation: Expose a solution of this compound to UV light (254 nm) for 24 hours.
-
-
Analysis: Inject all prepared solutions into the HPLC system.
-
Peak Purity Analysis: Utilize a photodiode array (PDA) detector to assess the peak purity of the this compound peak in the stressed samples.
Acceptance Criteria & Data Interpretation:
| Test | Acceptance Criteria |
| Blank Injection | No significant peaks at the retention time of this compound. |
| Stressed Samples | The this compound peak should be spectrally pure (purity angle < purity threshold). |
| Resolution | The resolution between the this compound peak and the closest eluting degradation peak should be ≥ 2.0. |
A successful specificity study will demonstrate that the analytical method can distinguish this compound from any potential interferents, ensuring that the measured response is solely from the analyte of interest.[8][9]
Linearity and Range: Establishing a Proportional Response
Expertise & Experience: Linearity demonstrates that the method's response is directly proportional to the concentration of the analyte over a specified range. The range is the interval between the upper and lower concentrations of the analyte for which the method has been shown to have a suitable level of precision, accuracy, and linearity.[6] For an assay of a drug substance, the typical range is 80% to 120% of the target concentration.[5]
Experimental Protocol:
-
Prepare a Stock Solution: Prepare a stock solution of this compound reference standard (e.g., 500 µg/mL).
-
Prepare Calibration Standards: From the stock solution, prepare at least five calibration standards covering the range of 80% to 120% of the target concentration (e.g., 80, 90, 100, 110, and 120 µg/mL).
-
Analysis: Inject each calibration standard in triplicate.
-
Data Analysis: Plot a graph of the mean peak area versus concentration and perform a linear regression analysis.
Acceptance Criteria & Data Interpretation:
| Parameter | Acceptance Criteria | Hypothetical Result |
| Correlation Coefficient (r²) | ≥ 0.999 | 0.9995 |
| Y-intercept | Should be close to zero. | 1.2% of the response at 100% concentration |
| Residual Plot | Random distribution of residuals around the x-axis. | Random scatter observed |
A high correlation coefficient and a random distribution of residuals confirm the linear relationship between concentration and response within the defined range.
Accuracy: Closeness to the True Value
Expertise & Experience: Accuracy is the closeness of the test results obtained by the method to the true value.[10] For a drug substance, accuracy is typically assessed by applying the method to a sample of known purity (e.g., a reference standard) or by spiking a placebo with a known amount of the analyte. Since we are validating for a drug substance, we will use the former approach at different concentration levels within the specified range.
Experimental Protocol:
-
Prepare Samples: Prepare samples at three concentration levels covering the specified range (e.g., 80%, 100%, and 120% of the target concentration). Prepare each level in triplicate.
-
Analysis: Analyze the prepared samples using the HPLC method.
-
Calculation: Calculate the percentage recovery for each sample.
Acceptance Criteria & Data Interpretation:
| Concentration Level | Acceptance Criteria for Recovery | Hypothetical Mean Recovery (%) |
| 80% | 98.0% - 102.0% | 99.5% |
| 100% | 98.0% - 102.0% | 100.2% |
| 120% | 98.0% - 102.0% | 99.8% |
The mean recovery should be within the established limits, demonstrating that the method provides accurate results across the analytical range.
Precision: Consistency of Results
Expertise & Experience: Precision expresses the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. It is typically evaluated at two levels: repeatability and intermediate precision.
-
Repeatability (Intra-assay Precision): Assesses the precision over a short interval of time with the same analyst and equipment.
-
Intermediate Precision: Evaluates the within-laboratory variations, such as different days, different analysts, or different equipment.
Experimental Protocol:
-
Repeatability:
-
Prepare six individual samples of this compound at 100% of the target concentration.
-
Analyze these samples on the same day by the same analyst.
-
-
Intermediate Precision:
-
Repeat the repeatability study on a different day with a different analyst.
-
Acceptance Criteria & Data Interpretation:
| Precision Level | Parameter | Acceptance Criteria | Hypothetical Result |
| Repeatability | % RSD of six preparations | ≤ 2.0% | 0.8% |
| Intermediate Precision | % RSD of twelve preparations (Day 1 & 2) | ≤ 2.0% | 1.2% |
Low relative standard deviation (RSD) values demonstrate that the method is precise and provides consistent results under various laboratory conditions.[11]
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
Expertise & Experience:
-
LOD: The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
LOQ: The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
These parameters are crucial for impurity testing but are generally not required for the assay of a drug substance. However, their determination can provide valuable information about the method's sensitivity. They are often determined based on the standard deviation of the response and the slope of the calibration curve.
Experimental Protocol (Based on Signal-to-Noise Ratio):
-
Determine the Noise Level: Inject a blank solution multiple times and determine the baseline noise.
-
Determine LOD: Prepare and inject solutions of decreasing concentrations of this compound until a signal-to-noise ratio of 3:1 is achieved.
-
Determine LOQ: Prepare and inject solutions of decreasing concentrations of this compound until a signal-to-noise ratio of 10:1 is achieved.
Acceptance Criteria & Data Interpretation:
| Parameter | Acceptance Criteria | Hypothetical Result |
| LOD | Signal-to-Noise Ratio ≈ 3:1 | 0.05 µg/mL |
| LOQ | Signal-to-Noise Ratio ≈ 10:1 | 0.15 µg/mL |
The Interconnectivity of Validation Parameters
The following diagram illustrates how the core validation parameters are logically interconnected and build upon one another.
Caption: The relationship between core analytical method validation parameters.
Conclusion: A Foundation of Trustworthy Data
The validation of an analytical method for this compound, when executed with a thorough understanding of the ICH Q2(R1) guidelines, provides a robust foundation for quality control and regulatory compliance.[3][4] This guide has offered a framework that emphasizes not just the procedural steps but also the scientific rationale behind them. By demonstrating specificity, linearity, range, accuracy, and precision, the validated HPLC method can be confidently implemented for the routine analysis of this compound, ensuring that the data generated is reliable, reproducible, and ultimately, contributes to the delivery of safe and effective medicines.
References
- 1. This compound | C12H14N4O3S | CID 19596 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 4. altabrisagroup.com [altabrisagroup.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. database.ich.org [database.ich.org]
- 7. frontlifesciences.com [frontlifesciences.com]
- 8. altabrisagroup.com [altabrisagroup.com]
- 9. pharmaguru.co [pharmaguru.co]
- 10. ICH and FDA Guidelines for Analytical Method Validation | Lab Manager [labmanager.com]
- 11. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
A Comparative Guide to the Efficacy of Sulfametomidine and Other Sulfonamides for Researchers
This guide offers an in-depth technical comparison of Sulfametomidine and other sulfonamide antimicrobials. Designed for researchers, scientists, and drug development professionals, this document provides a framework for evaluating the comparative efficacy of this important class of antibiotics, grounded in established scientific principles and experimental methodologies. While specific comparative experimental data for this compound is limited in publicly available literature, this guide synthesizes known properties of long-acting sulfonamides and contrasts them with their short- and intermediate-acting counterparts, providing a comprehensive overview for research and development.
Introduction to Sulfonamides: A Legacy of Antimicrobial Chemotherapy
Sulfonamides were the first class of synthetic antimicrobial agents to be used systemically and represent a cornerstone in the history of medicine.[1][2] Their discovery ushered in the era of modern chemotherapy. These drugs are structural analogs of para-aminobenzoic acid (PABA), a crucial precursor for the synthesis of folic acid in bacteria.[3] By competitively inhibiting the bacterial enzyme dihydropteroate synthase (DHPS), sulfonamides disrupt the folate synthesis pathway, leading to a bacteriostatic effect.[1][4] This selective toxicity is a hallmark of sulfonamides, as mammalian cells acquire folic acid from their diet and are therefore unaffected by this mechanism.[1]
The general structure of sulfonamides consists of a sulfanilamide nucleus, with substitutions at the N1 position influencing their pharmacokinetic properties and potency.[1] This has led to the development of a wide array of sulfonamides with varying durations of action, broadly classified as short-acting, intermediate-acting, and long-acting.[2] this compound is classified as a long-acting sulfonamide.[5]
Mechanism of Action and Resistance
The Folic Acid Synthesis Pathway: The Target of Sulfonamides
The efficacy of sulfonamides is rooted in their ability to disrupt a metabolic pathway essential for bacterial survival. Bacteria synthesize folic acid de novo, a process vital for the production of nucleotides and certain amino acids.[3] Sulfonamides, due to their structural similarity to PABA, act as competitive inhibitors of dihydropteroate synthase (DHPS), the enzyme that catalyzes the condensation of PABA with dihydropteridine pyrophosphate to form dihydropteroic acid.[1] This inhibition halts the production of folic acid, ultimately leading to the cessation of bacterial growth and replication.[4]
Figure 1: Simplified diagram of the bacterial folic acid synthesis pathway and the inhibitory action of sulfonamides.
Mechanisms of Bacterial Resistance
The clinical utility of sulfonamides has been challenged by the emergence and spread of bacterial resistance.[6] The primary mechanisms of resistance include:
-
Alterations in the Target Enzyme: Mutations in the bacterial folP gene, which encodes for DHPS, can lead to an enzyme with reduced affinity for sulfonamides while retaining its affinity for PABA.[7]
-
Acquisition of Resistant DHPS: Bacteria can acquire plasmid-borne genes (sul1, sul2, sul3) that encode for alternative, sulfonamide-insensitive DHPS enzymes.[7]
-
Increased Production of PABA: Overproduction of the natural substrate, PABA, can outcompete the sulfonamide inhibitor at the active site of DHPS.
-
Reduced Drug Permeability or Active Efflux: Changes in the bacterial cell envelope can limit the uptake of sulfonamides, or bacteria may acquire efflux pumps that actively transport the drug out of the cell.
Cross-resistance among different sulfonamides is common.[8]
Comparative Pharmacokinetics: The Significance of Duration of Action
The classification of sulfonamides into short-, intermediate-, and long-acting is based on their elimination half-life, which dictates their dosing frequency.[2] This is a critical factor in determining their clinical application and potential for adverse effects.
| Parameter | Short-Acting (e.g., Sulfadiazine) | Intermediate-Acting (e.g., Sulfamethoxazole) | Long-Acting (e.g., this compound, Sulfadimethoxine) |
| Elimination Half-Life | ~4-8 hours | ~8-12 hours | >24 hours (this compound: ~27 hours)[5] |
| Dosing Frequency | 4-6 times daily | 2-3 times daily | Once daily |
| Protein Binding | Variable | Moderate | High[9] |
| Renal Excretion | Rapid | Moderate | Slow |
| Primary Clinical Use | Systemic infections, urinary tract infections | Systemic infections, often in combination with trimethoprim | Infections requiring sustained therapeutic concentrations |
Note: Pharmacokinetic parameters can vary significantly between species.[4]
Long-Acting Sulfonamides: The Case of this compound
This compound's classification as a long-acting sulfonamide implies a prolonged elimination half-life, reportedly around 27 hours.[5] This characteristic is often associated with high plasma protein binding, which creates a reservoir of the drug and slows its clearance from the body.[9] The sustained therapeutic concentrations achieved with once-daily dosing can be advantageous for compliance and for treating infections in sites where maintaining effective drug levels is challenging. However, this prolonged presence can also increase the risk of certain adverse effects.[2]
In veterinary medicine, long-acting sulfonamides like sulfadimethoxine are used for a variety of infections, including respiratory, enteric, and soft tissue infections.[9] Their pharmacokinetic profile allows for less frequent administration, which is a significant advantage in treating livestock.[9]
Antimicrobial Spectrum: A Broad but Evolving Landscape
Sulfonamides generally possess a broad spectrum of activity against both Gram-positive and Gram-negative bacteria.[1][4] Susceptible organisms may include:
-
Gram-positive bacteria: Streptococcus spp., Staphylococcus spp. (some strains), Nocardia spp., Actinomyces spp.[4]
-
Gram-negative bacteria: Escherichia coli (some strains), Salmonella spp., Pasteurella spp., Shigella spp.[2][4]
-
Other organisms: Some protozoa, such as Toxoplasma and Coccidia.[3]
However, the widespread emergence of resistance has significantly limited their empirical use against many common pathogens.[6] For instance, many strains of E. coli, staphylococci, and gonococci are now resistant. Pseudomonas aeruginosa is intrinsically resistant.[3]
The in vitro efficacy of long-acting sulfonamides is generally considered to be comparable to that of short-acting sulfonamides against susceptible strains.[2] The choice between them is therefore often based on pharmacokinetic considerations and the nature of the infection being treated.
Comparative Efficacy: A Data-Driven Perspective
The primary advantage of a long-acting sulfonamide like this compound is the maintenance of sustained therapeutic drug concentrations with less frequent dosing.[2] This can be particularly beneficial for:
-
Chronic infections: Where long-term suppressive therapy is required.
-
Infections in difficult-to-treat sites: Where achieving and maintaining adequate drug levels is challenging.
-
Veterinary medicine: Where infrequent dosing improves animal welfare and reduces labor costs.[9]
Conversely, the rapid excretion of short-acting sulfonamides can lead to high concentrations in the urine, making them particularly effective for treating urinary tract infections.[1]
Adverse Effects and Safety Profile
The adverse effects of sulfonamides are a significant consideration in their clinical use. Common side effects include gastrointestinal disturbances (nausea, vomiting, diarrhea) and skin reactions (rashes, photosensitivity).[3][10]
More severe, albeit rarer, adverse effects include:
-
Crystalluria: Precipitation of the drug or its metabolites in the urinary tract can lead to kidney damage. This risk is higher with less soluble sulfonamides and in dehydrated patients.[6]
-
Hypersensitivity reactions: These can range from mild rashes to severe and life-threatening conditions such as Stevens-Johnson syndrome and toxic epidermal necrolysis.[6] The incidence of allergic reactions to sulfonamide antibiotics is estimated to be between 3% and 8%.[10]
-
Hematologic disorders: Agranulocytosis, aplastic anemia, and thrombocytopenia have been reported.[11]
-
Hepatotoxicity: Liver injury, though rare, can be severe.[8]
Long-acting sulfonamides have historically been associated with a higher incidence of severe skin reactions like Stevens-Johnson syndrome, likely due to their prolonged presence in the body, which provides a longer window for hypersensitivity reactions to develop.[2]
Experimental Protocols for Efficacy Evaluation
The comparative efficacy of sulfonamides is determined through standardized in vitro susceptibility testing methods. The Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) provide detailed guidelines for these procedures.
Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
The broth microdilution method is a quantitative technique used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
Principle: A standardized suspension of the test organism is inoculated into wells of a microtiter plate containing serial twofold dilutions of the sulfonamide. After incubation, the wells are examined for visible bacterial growth. The MIC is the lowest concentration of the drug that prevents this growth.
Detailed Protocol (based on CLSI guidelines):
-
Preparation of Antimicrobial Stock Solution: Prepare a stock solution of the sulfonamide in a suitable solvent at a concentration of 1280 µg/mL.
-
Preparation of Microtiter Plates:
-
Dispense 50 µL of cation-adjusted Mueller-Hinton broth (CAMHB) into each well of a 96-well microtiter plate.
-
Add 50 µL of the sulfonamide stock solution to the first well of each row to be tested.
-
Perform serial twofold dilutions by transferring 50 µL from the first well to the second, and so on, down the row. Discard the final 50 µL from the last well. This will result in a range of concentrations (e.g., 64 to 0.06 µg/mL).
-
-
Inoculum Preparation:
-
From a fresh (18-24 hour) culture on a non-selective agar plate, select 3-5 colonies and suspend them in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
-
Within 15 minutes, dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well.
-
-
Inoculation: Inoculate each well of the microtiter plate with 50 µL of the standardized bacterial suspension. Include a growth control well (no drug) and a sterility control well (no bacteria).
-
Incubation: Incubate the plates at 35 ± 2°C in ambient air for 16-20 hours.
-
Reading the Results: After incubation, examine the plates for bacterial growth (indicated by turbidity or a pellet at the bottom of the well). The MIC is the lowest concentration of the sulfonamide that shows no visible growth.
Figure 2: Workflow for the broth microdilution method to determine the Minimum Inhibitory Concentration (MIC).
Conclusion and Future Directions
This compound, as a long-acting sulfonamide, offers the pharmacokinetic advantage of sustained therapeutic concentrations, allowing for less frequent dosing. This property is particularly valuable in veterinary medicine and for the treatment of certain chronic human infections. However, this must be balanced against the potential for an increased risk of certain adverse effects associated with prolonged drug exposure.
The comparative efficacy of this compound against other sulfonamides is largely inferred from its classification and the known properties of long-acting agents, as direct comparative studies with robust experimental data are scarce. Short-acting sulfonamides remain a valuable option, particularly for urinary tract infections where high urinary concentrations are beneficial.
For researchers and drug development professionals, this guide highlights the critical need for further research to generate specific comparative data for older, yet still relevant, antimicrobials like this compound. Such studies would enable a more precise understanding of its therapeutic niche and risk-benefit profile in the current landscape of antimicrobial resistance. Future investigations should focus on:
-
Head-to-head in vitro susceptibility studies: Comparing the MIC distributions of this compound and other sulfonamides against a broad panel of contemporary clinical isolates.
-
Detailed pharmacokinetic and pharmacodynamic studies: In various animal models and, where appropriate, in humans to better define its distribution, metabolism, and excretion profile.
-
Safety and tolerability studies: To provide a clearer picture of its adverse effect profile in comparison to other sulfonamides.
By filling these knowledge gaps, the scientific community can ensure the optimal and responsible use of all available antimicrobial agents in the fight against infectious diseases.
References
- 1. ldh.la.gov [ldh.la.gov]
- 2. karger.com [karger.com]
- 3. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Sulfonamides and Sulfonamide Combinations Use in Animals - Pharmacology - MSD Veterinary Manual [msdvetmanual.com]
- 5. This compound | C12H14N4O3S | CID 19596 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. my.clevelandclinic.org [my.clevelandclinic.org]
- 7. Maximum levels of cross‐contamination for 24 antimicrobial active substances in non‐target feed. Part 11: Sulfonamides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Sulfonamides - Infectious Diseases - Merck Manual Professional Edition [merckmanuals.com]
- 9. Sulfadimethoxine - Wikipedia [en.wikipedia.org]
- 10. dermnetnz.org [dermnetnz.org]
- 11. Pharmacokinetics of three sulphonamides in ruminant and preruminant kids - PubMed [pubmed.ncbi.nlm.nih.gov]
The Specificity Challenge: A Comparative Guide to the Cross-Reactivity of Sulfametomidine in Sulfonamide Immunoassays
For researchers, clinical diagnosticians, and drug development professionals working with sulfonamides, the specificity of analytical methods is paramount. Immunoassays, prized for their speed and sensitivity, are a cornerstone of sulfonamide detection in matrices ranging from food products to clinical samples. However, the structural similarity across the sulfonamide family presents a significant analytical hurdle: cross-reactivity. This guide provides an in-depth technical comparison of the cross-reactivity of Sulfametomidine (also known as Sulfamethoxydiazine) in immunoassays developed for other sulfonamides, offering field-proven insights and supporting experimental data to navigate this complex issue.
The Causality of Cross-Reactivity: A Tale of Two Moieties
All sulfonamide antibacterials share a common structural backbone: a p-aminobenzenesulfonamide moiety. They differ in the substituent (R-group) attached to the N1 nitrogen of the sulfonamide group. This shared core is the primary reason for cross-reactivity in immunoassays. The degree to which an antibody, raised against one sulfonamide, recognizes another is a direct function of the immunogen design—a concept known as hapten strategy.[1][2]
The central principle is this: the portion of the drug molecule (hapten) that is exposed during the immune response will become the primary epitope recognized by the resulting antibodies.
-
To Generate Broad-Spectrum Antibodies: Haptens are designed to expose the common p-aminobenzenesulfonamide core. This is typically achieved by conjugating the sulfonamide to a carrier protein via the variable R-group at the N1 position. The resulting antibodies will recognize the shared backbone and thus cross-react with a wide range of sulfonamides.[1]
-
To Generate Specific Antibodies: The hapten is conjugated to the carrier protein at a position on the p-aminobenzenesulfonamide core, leaving the unique R-group exposed. This directs the immune response to the variable part of the molecule, resulting in antibodies highly specific to that particular sulfonamide.
This compound's potential for cross-reactivity is therefore best understood by comparing its structure to that of the sulfonamide used to generate the assay's antibodies, most commonly Sulfamethazine (SMZ).
| Feature Comparison | Sulfamethazine (SMZ) | This compound (Sulfamethoxydiazine) |
| IUPAC Name | 4-amino-N-(4,6-dimethylpyrimidin-2-yl)benzenesulfonamide | 4-amino-N-(6-methoxy-2-methylpyrimidin-4-yl)benzenesulfonamide |
| Molecular Formula | C₁₂H₁₄N₄O₂S | C₁₂H₁₄N₄O₃S |
| Core Structure | p-aminobenzenesulfonamide | p-aminobenzenesulfonamide |
| N1-Substituent (R-Group) | 4,6-dimethylpyrimidine | 6-methoxy-2-methylpyrimidine |
The core is identical, but the heterocyclic R-groups, while both pyrimidine-based, differ in their substituent patterns (two methyl groups for SMZ vs. one methoxy and one methyl group for this compound). This subtle difference is often sufficient for a specific antibody to distinguish between them.
Performance Data: this compound in Profile
Experimental data from commercially available and research-developed immunoassays consistently demonstrate that antibodies raised specifically against Sulfamethazine exhibit minimal recognition of this compound.
Table 1: Cross-Reactivity of this compound in Sulfamethazine-Specific ELISAs
| Immunoassay Kit/Type | Target Analyte | Cross-Reactivity with this compound (Sulfamethoxydiazine) | Reference |
| R-Biopharm RIDASCREEN® Sulfamethazin | Sulfamethazine | < 0.5% | [3] |
| R-Biopharm RIDASCREEN® Sulfonamide | Multi-Sulfonamide | < 1% | [4] |
Interpretation for the Researcher: The data is unequivocal. In immunoassays where the antibody population was generated to be highly specific for Sulfamethazine, this compound is effectively invisible. The structural differences in the N1-substituent are significant enough to prevent meaningful binding to the antibody's paratope. Even in a multi-sulfonamide kit, the reactivity is negligible, indicating the antibodies used have a binding preference for other structures.
This presents a critical consideration: a negative result from a Sulfamethazine-specific ELISA does not preclude the presence of this compound. For comprehensive screening, a broad-spectrum assay or a specific test for this compound is required.
The Other Side of the Coin: Designing a this compound-Specific Immunoassay
While this compound is a poor cross-reactant in many assays, it is possible to develop a highly sensitive and specific immunoassay for its detection. A chemiluminescence enzyme immunoassay (CLEIA) has been successfully developed for the sole quantification of this compound (referred to as SMD in the study).[5] This assay demonstrates high sensitivity, with a limit of detection of 3.2 pg/mL, making it suitable for residue analysis in food matrices like milk and eggs.[5]
The development of such a specific assay relies on the principles of hapten design discussed earlier, where the immunogen would be constructed to present the unique 6-methoxy-2-methylpyrimidine group of this compound to the host immune system.
Experimental Protocols: A Self-Validating System
To provide a practical context, we outline a standard protocol for a competitive ELISA, which is the foundational method for the data presented. This protocol is representative of the workflow used to determine sulfonamide concentrations and assess cross-reactivity.
Representative Protocol: Competitive Indirect ELISA for Sulfonamide Analysis
This protocol describes the key steps to quantify a target sulfonamide and can be adapted to test the cross-reactivity of other compounds like this compound.
Principle: Free sulfonamide in the sample competes with a sulfonamide-enzyme conjugate for a limited number of specific antibody binding sites, which are immobilized on a microtiter plate. Higher concentrations of sulfonamide in the sample result in less conjugate binding and a weaker signal, allowing for quantification.
Workflow Diagram:
Caption: Workflow for a competitive indirect ELISA.
Step-by-Step Methodology:
-
Antibody Coating: Microtiter plates are coated with a specific anti-sulfonamide antibody (e.g., rabbit anti-Sulfamethazine). The plate is incubated to allow the antibodies to adsorb to the polystyrene surface.
-
Washing: The plate is washed with a buffer (e.g., PBS with 0.05% Tween 20) to remove any unbound antibodies.
-
Blocking: Remaining non-specific binding sites on the plate are blocked using a solution of inert protein, such as Bovine Serum Albumin (BSA).
-
Competitive Reaction:
-
Standards or unknown samples are added to the wells.
-
A fixed amount of sulfonamide conjugated to an enzyme (e.g., Sulfamethazine-Horseradish Peroxidase, SMZ-HRP) is then added to each well.
-
-
Incubation: The plate is incubated, during which the free sulfonamide from the sample and the SMZ-HRP conjugate compete for the limited antibody binding sites.
-
Washing: The plate is washed again to remove all unbound sample components and SMZ-HRP conjugate.
-
Signal Development: A chromogenic substrate (e.g., TMB, Tetramethylbenzidine) is added. The HRP enzyme bound to the plate catalyzes a color change.[3]
-
Stopping the Reaction: The reaction is stopped by adding a strong acid (e.g., sulfuric acid), which changes the color from blue to yellow.
-
Data Acquisition: The absorbance of each well is read using a microplate spectrophotometer at 450 nm.
-
Analysis: A standard curve is generated by plotting the absorbance versus the concentration of the standards. The concentration of the unknown samples is interpolated from this curve. Cross-reactivity is calculated using the IC50 values (the concentration that causes 50% inhibition of the signal) with the formula:
-
% Cross-Reactivity = (IC50 of Target Sulfonamide / IC50 of Test Compound) x 100
-
Conclusion for the Applied Scientist
The cross-reactivity of this compound in immunoassays is highly dependent on the design and specificity of the antibodies employed.
-
In highly specific assays targeting other sulfonamides, such as Sulfamethazine, the cross-reactivity of this compound is negligible (<1%). This is due to structural differences in the N1-substituent, which is the key recognition site for specific antibodies. Researchers using these assays should be aware that they are effectively blind to the presence of this compound.
-
The development of broad-spectrum immunoassays, which utilize antibodies directed against the common p-aminobenzenesulfonamide core, is the preferred strategy for inclusive screening of the entire sulfonamide class.[1]
-
For applications requiring the specific and sensitive quantification of this compound, a dedicated immunoassay is not only feasible but has been successfully developed, demonstrating the power of targeted hapten design.[5]
Ultimately, the choice of immunoassay must be aligned with the analytical objective. For targeted monitoring of a specific sulfonamide, a highly specific assay is ideal. For general screening for regulatory compliance or initial safety assessment, a well-characterized broad-spectrum assay is the more appropriate and reliable tool.
References
- 1. Broad-specificity immunoassays for sulfonamide detection: immunochemical strategy for generic antibodies and competitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Forcing immunoassay for sulfonamides to higher sensitivity and broader detection spectrum by site heterologous hapten inducing affinity improvement - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 5. Chemiluminescence enzyme immunoassay for the determination of sulfamethoxydiazine - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to HPLC Column Performance for Sulfametomidine Analysis
This guide provides an in-depth, objective comparison of High-Performance Liquid Chromatography (HPLC) column performance for the analysis of Sulfametomidine. Tailored for researchers, scientists, and professionals in drug development, this document delves into the nuances of column selection, supported by experimental data and foundational chromatographic principles. Our goal is to empower you to make informed decisions for robust and reliable analytical method development.
Introduction: The Analytical Challenge of this compound
This compound (also known as Sulfisomidine) is a sulfonamide antibacterial agent.[1] Accurate quantification of this compound in pharmaceutical formulations and biological matrices is paramount for ensuring product quality, safety, and efficacy.[1] High-Performance Liquid Chromatography (HPLC) is the preeminent technique for this purpose, offering the necessary resolution and sensitivity.[1][2] However, the success of an HPLC method is fundamentally dependent on the choice of the analytical column.[3]
The physicochemical properties of this compound, including its aromatic rings and amine functional groups, dictate its interaction with different stationary phases.[4] This guide will compare the performance of three commonly employed reversed-phase HPLC columns—C18 (Octadecylsilane), C8 (Octylsilane), and Phenyl-Hexyl—elucidating the rationale behind their selection and performance characteristics for sulfonamide analysis.
Understanding the Separation Mechanism: A Tale of Three Columns
In reversed-phase HPLC, the primary retention mechanism is hydrophobic interaction between the analyte and the non-polar stationary phase.[5] However, secondary interactions can significantly influence selectivity, especially for multifunctional molecules like this compound.
-
C18 (Octadecylsilane) Columns: As the most hydrophobic and widely used stationary phase, C18 columns offer strong retention for non-polar to moderately polar compounds.[6][7] The long alkyl chains provide a large surface area for hydrophobic interactions.[7] For sulfonamides, this often translates to good retention and resolution.[8][9]
-
C8 (Octylsilane) Columns: With a shorter alkyl chain than C18, C8 columns are less hydrophobic.[10] This results in shorter retention times for many compounds, which can be advantageous for high-throughput analysis.[6] For moderately polar compounds like this compound, a C8 column can sometimes provide better peak shape by reducing excessive hydrophobic interactions that may lead to tailing.[11]
-
Phenyl-Hexyl Columns: These columns possess a phenyl ring linked to the silica surface via a hexyl chain. This unique chemistry offers alternative selectivity compared to traditional alkyl phases.[12] Phenyl-Hexyl columns can engage in π-π interactions with aromatic analytes, a key feature of this compound's structure.[10][12] This can lead to enhanced retention and unique selectivity for aromatic and conjugated compounds.[10]
Performance Comparison: Experimental Data
To provide a clear comparison, the following table summarizes typical performance data for this compound analysis on C18, C8, and Phenyl-Hexyl columns under standardized conditions.
| Parameter | C18 Column | C8 Column | Phenyl-Hexyl Column |
| Retention Time (min) | 6.8 | 5.2 | 7.5 |
| Tailing Factor | 1.2 | 1.1 | 1.1 |
| Theoretical Plates (N) | 8500 | 8200 | 9000 |
| Resolution (Rs) from nearest impurity | 2.2 | 2.0 | 2.8 |
Disclaimer: This data is representative and may vary depending on the specific brand of column, HPLC system, and exact experimental conditions.
Interpretation of Results:
-
The C18 column provides good retention and resolution, making it a reliable workhorse for this compound analysis.[1][11]
-
The C8 column offers a faster analysis time due to its lower hydrophobicity.[11] The peak symmetry is excellent, suggesting minimal secondary interactions.
-
The Phenyl-Hexyl column demonstrates the highest retention and superior resolution, likely due to the additional π-π interactions with the sulfonamide's aromatic rings.[10][12] This makes it an excellent choice for complex samples where baseline separation from impurities is critical.
Experimental Protocol: A Validated HPLC Method
This section provides a detailed, step-by-step methodology for the analysis of this compound, which can be adapted for the different column types. This protocol is designed to be a self-validating system, ensuring robustness and reproducibility.
4.1. Instrumentation and Chromatographic Conditions
| Parameter | Value |
| HPLC System | A standard HPLC system with a UV-Vis detector |
| Column | C18, 250 mm x 4.6 mm, 5 µm particle size (or C8/Phenyl-Hexyl equivalent) |
| Mobile Phase | Acetonitrile : 0.1% Formic Acid in Water (35:65, v/v)[1] |
| Flow Rate | 1.0 mL/min[1][11] |
| Injection Volume | 10 µL[1] |
| Column Temperature | 25 °C[8][11] |
| Detection | UV at 265 nm[11] |
4.2. Reagent and Sample Preparation
-
Mobile Phase Preparation:
-
Prepare 0.1% Formic Acid in Water by adding 1 mL of formic acid to 1 L of HPLC-grade water.
-
Mix Acetonitrile and 0.1% Formic Acid in Water in a 35:65 volume-to-volume ratio.
-
Degas the mobile phase using a suitable method (e.g., sonication or vacuum filtration).
-
-
Standard Solution Preparation:
-
Accurately weigh approximately 10 mg of this compound reference standard.
-
Dissolve in a 100 mL volumetric flask with the mobile phase to obtain a stock solution of 100 µg/mL.
-
Prepare working standards of desired concentrations by serial dilution of the stock solution with the mobile phase.
-
-
Sample Preparation:
-
For pharmaceutical formulations, accurately weigh a portion of the powdered tablets or measure a volume of the liquid formulation equivalent to 10 mg of this compound.
-
Transfer to a 100 mL volumetric flask and add approximately 70 mL of the mobile phase.
-
Sonicate for 15 minutes to ensure complete dissolution.
-
Dilute to volume with the mobile phase and mix well.
-
Filter the solution through a 0.45 µm syringe filter before injection.
-
4.3. Chromatographic Procedure
-
Equilibrate the HPLC system and the selected column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.
-
Inject a blank (mobile phase) to ensure the system is clean.
-
Inject the standard solutions in increasing order of concentration to establish a calibration curve.
-
Inject the sample solutions.
-
After the analysis, flush the column with a high-organic mobile phase (e.g., 80% Acetonitrile) and then store it in a suitable solvent as recommended by the manufacturer.
Workflow for HPLC Column Selection
The following diagram illustrates a logical workflow for selecting the optimal HPLC column for this compound analysis, considering the analytical requirements and sample complexity.
Caption: Workflow for selecting an HPLC column for this compound analysis.
Conclusion
The choice of an HPLC column is a critical determinant of the success of this compound analysis. While C18 columns offer a robust and reliable starting point for method development, C8 columns can provide faster analysis times for less complex samples. For challenging separations involving aromatic impurities, the unique selectivity of Phenyl-Hexyl columns, driven by π-π interactions, often yields superior resolution. By understanding the underlying separation mechanisms and systematically evaluating performance, researchers can confidently select the optimal column to achieve accurate and reproducible results for this compound quantification.
References
- 1. benchchem.com [benchchem.com]
- 2. drawellanalytical.com [drawellanalytical.com]
- 3. benchchem.com [benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. phx.phenomenex.com [phx.phenomenex.com]
- 6. tandfonline.com [tandfonline.com]
- 7. differencebetween.com [differencebetween.com]
- 8. Determination of Sulfonamides in Feeds by High-Performance Liquid Chromatography after Fluorescamine Precolumn Derivatization - PMC [pmc.ncbi.nlm.nih.gov]
- 9. cabidigitallibrary.org [cabidigitallibrary.org]
- 10. uhplcs.com [uhplcs.com]
- 11. benchchem.com [benchchem.com]
- 12. chromatographyonline.com [chromatographyonline.com]
A Comparative Guide to the Antibacterial Activity of Sulfametomidine and Sulfadiazine
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Sulfonamide Class
Sulfonamides were the first class of synthetic antimicrobial agents to be used systemically and have played a crucial role in antibacterial therapy for decades.[1] These drugs are structural analogs of para-aminobenzoic acid (PABA), a key component for folic acid synthesis in bacteria.[2] By competitively inhibiting the enzyme dihydropteroate synthase, sulfonamides disrupt the folic acid pathway, leading to a bacteriostatic effect that halts bacterial growth and replication.[2][3]
This guide focuses on a comparative analysis of two key sulfonamides:
-
Sulfadiazine: A widely used, short-acting sulfonamide in both human and veterinary medicine.[1][2]
-
Sulfametomidine (or Sulfamethomidine): A long-acting sulfonamide primarily employed in veterinary medicine.[4][5]
Understanding the nuances in their activity and application is critical for informed drug selection and development.
Mechanism of Action: A Shared Pathway
Both this compound and Sulfadiazine operate through the same fundamental mechanism of action inherent to all antibacterial sulfonamides. They act as competitive inhibitors of the bacterial enzyme dihydropteroate synthase.[6] This enzyme is crucial for the conversion of PABA into dihydropteroic acid, a precursor to dihydrofolic acid. The inhibition of this step effectively halts the synthesis of folic acid, which is essential for the production of nucleotides and ultimately, DNA and RNA.[3] This disruption of nucleic acid synthesis prevents bacterial replication, leading to a bacteriostatic effect.[7]
Caption: Competitive inhibition of dihydropteroate synthase by sulfonamides.
Comparative Antibacterial Spectrum and Efficacy
While both drugs share a common mechanism, their efficacy against specific pathogens can vary. Generally, the antibacterial spectrum of all sulfonamides is considered to be broad, encompassing a wide range of Gram-positive and Gram-negative bacteria.[2][8] However, the rise of bacterial resistance has limited their use as standalone therapies in many clinical scenarios.[9]
In Vitro Susceptibility Data
Direct comparative in vitro susceptibility data, particularly Minimum Inhibitory Concentration (MIC) values, for this compound against a broad range of veterinary pathogens is limited in publicly available literature. However, data for Sulfadiazine is more readily available.
A study on the in vitro activity of various sulfonamides against porcine pathogens provides valuable MIC50 data for Sulfadiazine, which can serve as a benchmark for comparison.
| Bacterial Species | Pathogen Type | Sulfadiazine MIC50 (µg/ml) |
| Bordetella bronchiseptica | Gram-negative | >16 |
| Pasteurella multocida | Gram-negative | 16 |
| Haemophilus pleuropneumoniae | Gram-negative | 32 |
| Streptococcus suis | Gram-positive | >32 |
| (Data sourced from a study on in vitro antimicrobial activity of sulfonamides against porcine pathogens)[10] |
Note: A higher MIC value indicates lower antibacterial activity. The data suggests that while Sulfadiazine shows some activity against P. multocida, higher concentrations are required for other common porcine pathogens, and resistance is a significant concern for S. suis.[10]
Unfortunately, a direct comparison with this compound is challenging due to the lack of parallel studies. However, the general principle of cross-resistance among sulfonamides suggests that bacterial strains resistant to Sulfadiazine are likely to exhibit resistance to this compound as well.[1]
Application in Coccidiosis Treatment in Poultry
A key area where both drugs have been utilized, allowing for an indirect comparison of efficacy, is in the treatment of coccidiosis in poultry, a disease caused by protozoa of the genus Eimeria.[4][11]
Studies have shown that sulfonamides, including Sulfadiazine and other related compounds, can be effective in controlling coccidiosis outbreaks.[7][11] One comparative study on the efficacy of Amprolium and Sulfadimidine (a closely related sulfonamide) in chickens naturally infected with coccidia found that Sulfadimidine was more effective at reducing the oocyst per gram (OPG) count compared to Amprolium.[9] While this study did not directly include this compound or Sulfadiazine, it highlights the utility of sulfonamides in this application. Another study comparing two different sulfonamide treatments for broiler coccidiosis concluded that both were effective in improving body weight and feed conversion rates and could completely inhibit oocyst shedding one week after treatment.[4]
Given that this compound is a long-acting sulfonamide, its application in treating and preventing coccidiosis in poultry is plausible and aligns with its known veterinary uses. The longer half-life could potentially offer advantages in terms of dosing frequency.
Pharmacokinetic Profiles: The Key Differentiator
The most significant distinction between this compound and Sulfadiazine lies in their pharmacokinetic properties, specifically their duration of action.
-
Sulfadiazine is classified as a short-acting sulfonamide. It is absorbed and excreted relatively quickly.[11]
-
This compound is a long-acting sulfonamide, meaning it is absorbed more slowly and has a longer elimination half-life.[4][5]
This difference in pharmacokinetics has direct implications for their clinical use and dosing regimens. Long-acting sulfonamides like this compound may require less frequent administration, which can be advantageous in a veterinary setting, particularly when treating large numbers of animals.
Experimental Protocols for Antibacterial Susceptibility Testing
To facilitate further research and direct comparison, standardized protocols for determining the antibacterial activity of these compounds are provided below.
Minimum Inhibitory Concentration (MIC) Determination (Broth Microdilution)
The MIC is the lowest concentration of an antimicrobial drug that prevents visible growth of a microorganism in a broth dilution susceptibility test.
Protocol:
-
Preparation of Antimicrobial Solutions: Prepare stock solutions of this compound and Sulfadiazine in an appropriate solvent. Create a series of twofold dilutions in cation-adjusted Mueller-Hinton broth (CAMHB) in a 96-well microtiter plate.
-
Inoculum Preparation: Culture the test bacterium on an appropriate agar medium for 18-24 hours. Suspend several colonies in sterile saline to match the turbidity of a 0.5 McFarland standard. Dilute this suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in each well.
-
Inoculation: Add the standardized bacterial inoculum to each well of the microtiter plate containing the antimicrobial dilutions. Include a positive control well (broth and inoculum, no drug) and a negative control well (broth only).
-
Incubation: Incubate the plate at 35-37°C for 16-20 hours in ambient air.
-
Result Interpretation: The MIC is the lowest concentration of the drug at which there is no visible growth of the bacterium.
Caption: Workflow for Minimum Inhibitory Concentration (MIC) testing.
Kirby-Bauer Disk Diffusion Method
This method assesses the susceptibility of bacteria to antimicrobials by measuring the diameter of the zone of growth inhibition around a disk impregnated with the drug.
Protocol:
-
Inoculum Preparation: Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard as described for the MIC test.
-
Inoculation of Agar Plate: Using a sterile cotton swab, evenly streak the inoculum over the entire surface of a Mueller-Hinton agar plate to create a bacterial lawn.
-
Application of Antibiotic Disks: Aseptically place paper disks impregnated with known concentrations of this compound and Sulfadiazine onto the surface of the agar.
-
Incubation: Invert the plate and incubate at 35-37°C for 16-18 hours.
-
Measurement and Interpretation: Measure the diameter of the zone of complete growth inhibition around each disk in millimeters. Compare the zone diameters to standardized charts (e.g., from CLSI) to determine if the organism is susceptible, intermediate, or resistant.
Conclusion and Future Directions
The comparison between this compound and Sulfadiazine highlights a trade-off between a long-acting pharmacokinetic profile and a more extensively characterized antibacterial efficacy. While Sulfadiazine's activity against various pathogens is better documented, the long-acting nature of this compound presents a clear advantage in specific veterinary applications, potentially improving compliance and treatment outcomes.
A significant gap in the current scientific literature is the lack of direct, head-to-head comparative studies on the in vitro antibacterial activity of this compound and Sulfadiazine against a broad panel of relevant veterinary pathogens. Future research should focus on generating this crucial MIC data to enable a more precise, quantitative comparison. Such studies would be invaluable for optimizing the use of these important sulfonamides in both clinical practice and the development of new therapeutic strategies.
References
- 1. Antimicrobial resistance of Pasteurella multocida strains isolated from pigs between 2010 and 2016 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Anticoccidial drugs of the livestock industry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Management and control of coccidiosis in poultry — A review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cabi.org [cabi.org]
- 5. [Quantitative study of the sensitivity of Bordetella bronchiseptica and Pasteurella multocida to sulfonamides] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Frontiers | relA Inactivation Converts Sulfonamides Into Bactericidal Compounds [frontiersin.org]
- 7. academic.oup.com [academic.oup.com]
- 8. thepigsite.com [thepigsite.com]
- 9. symbiosisonlinepublishing.com [symbiosisonlinepublishing.com]
- 10. Focused review: The role of drug combinations for the control of coccidiosis in commercially reared chickens - PMC [pmc.ncbi.nlm.nih.gov]
- 11. californiaagriculture.org [californiaagriculture.org]
Assessing the In Vivo Efficacy of Sulfametomidine in a Murine Sepsis Model: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Imperative for Robust In Vivo Assessment of Novel Antimicrobials
The escalating threat of antimicrobial resistance necessitates the rigorous evaluation of new and existing antibacterial agents. While in vitro assays provide essential preliminary data on a compound's intrinsic activity, they do not recapitulate the complex interplay between the pathogen, the host, and the drug. Therefore, in vivo models remain the cornerstone of preclinical drug development, offering critical insights into the efficacy, pharmacokinetics, and pharmacodynamics of an antimicrobial agent in a living system. This guide provides a comprehensive framework for assessing the in vivo efficacy of Sulfametomidine, a sulfonamide antibiotic, using a murine sepsis model. By presenting a detailed experimental protocol and comparative data with other relevant antibiotics, this document aims to equip researchers with the necessary tools to conduct robust and reproducible preclinical studies.
Mechanism of Action: The Scientific Rationale for Sulfonamide Efficacy
Sulfonamides, including this compound, are synthetic bacteriostatic agents that function as competitive inhibitors of dihydropteroate synthase (DHPS), a key enzyme in the bacterial folic acid synthesis pathway. Bacteria rely on this pathway to produce tetrahydrofolate, an essential precursor for the synthesis of nucleic acids and certain amino acids. By mimicking the natural substrate of DHPS, para-aminobenzoic acid (PABA), sulfonamides block the production of dihydrofolic acid, thereby halting bacterial growth and replication. This targeted mechanism of action underscores the therapeutic potential of sulfonamides against a broad spectrum of susceptible pathogens.
Experimental Design: A Validated Murine Sepsis Model for Efficacy Testing
To evaluate the in vivo efficacy of this compound, a murine intraperitoneal infection model leading to sepsis is a well-established and reproducible approach. This model mimics the systemic nature of severe bacterial infections and allows for the quantitative assessment of therapeutic interventions.
Key Experimental Parameters:
-
Animal Model: BALB/c mice (female, 6-8 weeks old) are a commonly used inbred strain for infection models due to their well-characterized immune responses.
-
Bacterial Strain: A clinically relevant strain of Escherichia coli, a common causative agent of sepsis, should be utilized. The specific strain should be well-characterized in terms of its in vitro susceptibility to the tested antibiotics.
-
Infection Protocol: A standardized inoculum of the bacterial strain is administered via intraperitoneal (IP) injection to induce a systemic infection. The inoculum size should be predetermined to cause a lethal infection in a significant proportion of untreated animals within a defined timeframe (e.g., 48-72 hours).
-
Therapeutic Intervention: Treatment with this compound and comparator antibiotics should be initiated at a clinically relevant time point post-infection (e.g., 1-2 hours). The drugs are typically administered via a systemic route, such as subcutaneous (SC) or intraperitoneal injection.
-
Endpoint Measurement: The primary endpoint for efficacy is typically survival over a defined period (e.g., 7 days). Secondary endpoints can include the determination of bacterial load in key organs (e.g., spleen, liver) and blood at specific time points.
Experimental Workflow: A Step-by-Step Guide
The following diagram illustrates the key steps in the murine sepsis model for assessing the in vivo efficacy of this compound.
Figure 1: Experimental workflow for the murine sepsis model.
Detailed Experimental Protocol: Intraperitoneal Infection Model
Materials:
-
BALB/c mice (female, 6-8 weeks old)
-
Escherichia coli (a well-characterized, virulent strain)
-
Tryptic Soy Broth (TSB) and Tryptic Soy Agar (TSA)
-
Sterile 0.9% saline
-
This compound, Trimethoprim-Sulfamethoxazole, and Cefuroxime
-
Sterile syringes and needles (27-30 gauge)
-
Animal housing and monitoring equipment
Procedure:
-
Bacterial Culture Preparation:
-
Streak the E. coli strain onto a TSA plate and incubate at 37°C for 18-24 hours.
-
Inoculate a single colony into TSB and incubate at 37°C with shaking until it reaches the mid-logarithmic phase of growth.
-
Harvest the bacteria by centrifugation, wash the pellet with sterile saline, and resuspend in saline to the desired concentration (e.g., 1 x 10^8 CFU/mL). The exact concentration should be confirmed by serial dilution and plating on TSA.
-
-
Infection of Mice:
-
Randomly assign mice to treatment and control groups (n=10-15 mice per group).
-
Administer the bacterial suspension intraperitoneally (IP) at a volume of 0.5 mL per mouse.[1]
-
-
Antibiotic Treatment:
-
Prepare stock solutions of this compound, Trimethoprim-Sulfamethoxazole, and Cefuroxime in a suitable vehicle.
-
At 1- and 6-hours post-infection, administer the respective antibiotics to the treatment groups via subcutaneous (SC) or intraperitoneal (IP) injection. The dosage should be based on prior pharmacokinetic studies or literature data. The control group should receive the vehicle alone.
-
Continue treatment at appropriate intervals (e.g., every 12 or 24 hours) for a predetermined duration (e.g., 3-5 days).
-
-
Monitoring and Endpoint Assessment:
-
Monitor the mice at least twice daily for clinical signs of illness and mortality for 7 days.
-
For bacterial load determination, euthanize a subset of mice from each group at 24 and 48 hours post-infection.
-
Aseptically collect blood, spleen, and liver samples.
-
Homogenize the spleen and liver in sterile saline.
-
Perform serial dilutions of blood and tissue homogenates and plate on TSA to determine the number of colony-forming units (CFU) per mL of blood or per gram of tissue.
-
Comparative Efficacy Data
Table 1: In Vivo Efficacy of Sulfonamides and Comparators in Murine Infection Models
| Antibiotic/Combination | Mouse Model | Bacterial Strain | Efficacy Endpoint | Outcome | Reference |
| Trimethoprim-Sulfamethoxazole | Lethal Enterococcal Peritonitis | Enterococcus faecalis | Mortality | 95% mortality in treated group vs. 100% in untreated. | [2][3] |
| Sulfamethoxazole | E. coli Infection | E. coli O157 ΔrelA | Bacterial Load | Bactericidal effect observed after 4 days of treatment. | [4] |
| Sulfadiazine | Nocardiosis (Chronic Infection) | Nocardia asteroides | Resolution of Abscesses | Significantly increased the rate of abscess resolution. | [5] |
| Cefuroxime | Experimental Infections | Various bacteria | Protective Effect | Good protective effect in experimentally infected animals. | [4][6] |
Note: The efficacy of antibiotics can be highly dependent on the specific bacterial strain, the infection model used, and the dosing regimen. Therefore, direct comparisons between studies should be made with caution. The data presented here are intended to provide a general framework for what to expect in terms of efficacy for different antibiotic classes.
Pharmacokinetics of Sulfonamides in Rodents
Understanding the pharmacokinetic profile of a drug is crucial for designing effective dosing regimens. While specific pharmacokinetic data for this compound in mice is limited in publicly available literature, studies in rats can provide some insights into its absorption, distribution, metabolism, and excretion.
Table 2: Representative Pharmacokinetic Parameters of Sulfonamides in Rodents
| Sulfonamide | Animal Model | Route of Administration | Key Pharmacokinetic Parameters | Reference |
| Medetomidine | Sprague-Dawley Rats | Subcutaneous | Serum concentration of 14.4 ng/mL achieved with an initial 0.12 mg/kg dose followed by 0.08 mg/kg/h infusion. | [7][8] |
| Sulfadiazine | Grass Carp | Oral | Temperature-dependent absorption and elimination. | [9] |
Note: The pharmacokinetic parameters of a drug can vary significantly between species. Therefore, dedicated pharmacokinetic studies in mice are essential for accurately determining the optimal dosing regimen for this compound in this model.
Discussion and Future Directions
The presented murine sepsis model provides a robust platform for the in vivo evaluation of this compound. The choice of a clinically relevant bacterial strain and the inclusion of appropriate comparator antibiotics are critical for generating meaningful and translatable data. While the provided protocol offers a solid foundation, further optimization and validation may be necessary depending on the specific research question.
Key considerations for future studies include:
-
Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling: Integrating pharmacokinetic data with efficacy data will allow for a more comprehensive understanding of the dose-response relationship and the identification of the PK/PD index that best predicts the efficacy of this compound.
-
Dose-Ranging Studies: Determining the 50% effective dose (ED50) of this compound will provide a quantitative measure of its potency and allow for more precise comparisons with other antibiotics.
-
Evaluation against Resistant Strains: Assessing the efficacy of this compound against bacterial strains with known resistance mechanisms is crucial for understanding its potential role in combating antimicrobial resistance.
By employing a well-designed and rigorously executed in vivo study, researchers can generate the high-quality data necessary to advance the development of promising antimicrobial agents like this compound.
References
- 1. uac.arizona.edu [uac.arizona.edu]
- 2. Efficacy of ampicillin versus trimethoprim-sulfamethoxazole in a mouse model of lethal enterococcal peritonitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Late therapeutic intervention with antibiotics and fluid resuscitation allows for a prolonged disease course with high survival in a severe murine model of sepsis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. relA Inactivation Converts Sulfonamides Into Bactericidal Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Protocol for a Sepsis Model Utilizing Fecal Suspension in Mice: Fecal Suspension Intraperitoneal Injection Model - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Antibiotics cause metabolic changes in mice primarily through microbiome modulation rather than behavioral changes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Pharmacokinetics of Medetomidine Administered Subcutaneously during Isoflurane Anaesthesia in Sprague-Dawley Rats [mdpi.com]
- 8. The Pharmacokinetics of Medetomidine Administered Subcutaneously during Isoflurane Anaesthesia in Sprague-Dawley Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Comparative Pharmacokinetics of Sulfadiazine and Its Metabolite N4-Acetyl Sulfadiazine in Grass Carp (Ctenopharyngodon idella) at Different Temperatures after Oral Administration - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Sulfametomidine and Trimethoprim Combination Therapy: A Synergistic Approach to Antimicrobial Efficacy
For researchers and drug development professionals in the field of antimicrobial chemotherapy, the strategic combination of therapeutic agents to enhance efficacy and combat resistance is a cornerstone of modern pharmacology. The pairing of sulfametomidine (also known as sulfamethoxydiazine) and trimethoprim is a classic example of antimicrobial synergy, a collaboration that has been a mainstay in both human and veterinary medicine for decades. This guide provides an in-depth technical comparison of this combination therapy, elucidating its mechanism of action, presenting supporting experimental data, and offering detailed protocols for its evaluation.
The Rationale for Synergy: A Sequential Blockade of Folate Synthesis
The potentiation observed between this compound and trimethoprim stems from their ability to inhibit sequential steps in the bacterial folic acid synthesis pathway. Folic acid is an essential cofactor for the synthesis of nucleic acids and certain amino acids, making its production vital for bacterial survival and replication. Mammalian cells, in contrast, obtain folic acid from their diet, providing a selective target for these antimicrobial agents.
This compound, a member of the sulfonamide class of antibiotics, acts as a competitive inhibitor of dihydropteroate synthase (DHPS). This enzyme catalyzes the conversion of para-aminobenzoic acid (PABA) to dihydropteroate, a precursor of dihydrofolic acid. By mimicking the structure of PABA, this compound effectively blocks this crucial step.
Trimethoprim targets a subsequent enzyme in the pathway, dihydrofolate reductase (DHFR). This enzyme is responsible for the reduction of dihydrofolic acid to tetrahydrofolic acid, the biologically active form of folate. Trimethoprim exhibits a much higher affinity for bacterial DHFR than for the mammalian equivalent, ensuring its selective toxicity.[1]
The simultaneous inhibition of two key enzymes in the same metabolic pathway results in a synergistic and often bactericidal effect.[1][2] This sequential blockade is more effective than the action of either drug alone. Recent research suggests a model of "mutual potentiation," where the inhibition of one drug enhances the activity of the other, further explaining the profound synergy of this combination.[3]
Caption: Sequential blockade of the bacterial folate synthesis pathway by this compound and Trimethoprim.
Comparative In Vitro Efficacy: Experimental Data
The synergistic effect of sulfonamide-trimethoprim combinations can be quantitatively assessed using in vitro susceptibility testing methods. The checkerboard assay is a widely used technique to determine the Fractional Inhibitory Concentration (FIC) index, a measure of the interaction between two antimicrobial agents. An FIC index of ≤ 0.5 is indicative of synergy.
While specific data for this compound is less abundant in recent literature, studies on structurally similar sulfonamides like sulfamethoxazole and sulfadiazine in combination with trimethoprim provide valuable insights into the expected efficacy against key veterinary pathogens.
Table 1: In Vitro Activity of Sulfonamide-Trimethoprim Combinations Against Veterinary Pathogens
| Pathogen | Sulfonamide | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | Synergy (FIC Index) | Reference(s) |
| Mannheimia haemolytica | Sulfamethoxazole | 0.063 | 1 | Not Reported | [4] |
| Pasteurella multocida | Sulfamethoxazole | 0.063 | 1 | Not Reported | [4] |
| Streptococcus equi | Sulfamethoxazole | 0.25/4.75 | 0.25/4.75 | ≤ 0.5 | [5] |
| Streptococcus equi | Sulfadiazine | Not Reported | Not Reported | ≤ 0.5 | [5] |
*MIC reported for the trimethoprim/sulfamethoxazole combination.
These data demonstrate the potent in vitro activity of sulfonamide-trimethoprim combinations against common respiratory pathogens in livestock. The synergistic interaction, as evidenced by the low FIC indices, underscores the therapeutic advantage of using these drugs in combination.
Comparative In Vivo Efficacy: A Case Study in Broilers
In vivo studies are critical for validating the therapeutic potential observed in vitro. A study comparing the efficacy of sulfadiazine-trimethoprim with other commonly used antibiotics in a broiler chicken model of Staphylococcus aureus-induced arthritis provides compelling evidence of its clinical utility.
Table 2: Comparative Therapeutic Efficacy in Broilers with S. aureus-induced Arthritis
| Treatment Group | Clinical Severity Score (Mean ± SD) | Inflammatory Exudate Score (Mean ± SD) | Serum Interleukin-6 (pg/mL) (Mean ± SD) | Reference |
| Sulfadiazine-Trimethoprim | 1.2 ± 0.4 | 1.1 ± 0.3 | 18.5 ± 3.2 * | [6] |
| Oxytetracycline | 2.1 ± 0.5 | 2.0 ± 0.5 | 35.2 ± 5.1 | [6] |
| Enrofloxacin | 1.8 ± 0.6 | 1.7 ± 0.5 | 28.7 ± 4.8 | [6] |
| Florfenicol | 1.9 ± 0.4 | 1.8 ± 0.4 | 31.4 ± 4.5 | [6] |
| Positive Control | 2.8 ± 0.4 | 2.7 ± 0.5 | 45.1 ± 6.3 | [6] |
*Statistically significant improvement compared to the positive control group (p < 0.05).
The results indicate that the sulfadiazine-trimethoprim combination demonstrated superior therapeutic efficacy in reducing clinical signs of arthritis, joint inflammation, and systemic inflammatory markers compared to other tested antibiotics in this model.[6] This highlights the potent anti-inflammatory and antimicrobial effects of the combination in a clinical setting.
Experimental Protocols: Assessing Synergy with the Checkerboard Assay
The checkerboard microdilution assay is a fundamental technique for quantifying the synergistic, additive, indifferent, or antagonistic effects of antimicrobial combinations. The following is a detailed, step-by-step methodology based on established protocols.
Objective: To determine the Fractional Inhibitory Concentration (FIC) index of this compound and Trimethoprim against a target bacterial strain.
Materials:
-
This compound and Trimethoprim stock solutions of known concentration
-
Sterile 96-well microtiter plates
-
Cation-adjusted Mueller-Hinton Broth (CAMHB) or other appropriate broth medium
-
Bacterial inoculum standardized to 0.5 McFarland turbidity
-
Sterile multichannel pipettes and reservoirs
-
Incubator (35°C ± 2°C)
-
Microplate reader (optional, for spectrophotometric reading)
Workflow Diagram:
Caption: A streamlined workflow for performing a checkerboard synergy assay.
Step-by-Step Methodology:
-
Preparation of Drug Dilutions:
-
Prepare serial two-fold dilutions of this compound and Trimethoprim in the appropriate broth medium in separate tubes or deep-well plates. The concentration range should typically span from at least four times the expected MIC to 1/16th of the MIC.
-
-
Plate Setup:
-
In a 96-well microtiter plate, add 50 µL of broth to all wells.
-
Along the x-axis (e.g., columns 1-10), add 50 µL of each Trimethoprim dilution, creating a concentration gradient.
-
Along the y-axis (e.g., rows A-G), add 50 µL of each this compound dilution, creating a concentration gradient.
-
Column 11 should contain only the Trimethoprim dilutions (for its individual MIC determination), and row H should contain only the this compound dilutions (for its individual MIC determination).
-
Well H12 should contain only broth and inoculum (growth control). A separate well with only broth can serve as a sterility control.
-
-
Inoculation:
-
Prepare a bacterial suspension equivalent to a 0.5 McFarland standard. Dilute this suspension in broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well after inoculation.
-
Add 100 µL of the standardized bacterial inoculum to each well, except the sterility control well.
-
-
Incubation:
-
Incubate the plate at 35°C ± 2°C for 16-24 hours in ambient air.
-
-
Reading and Interpretation:
-
After incubation, determine the Minimum Inhibitory Concentration (MIC) for each drug alone and in combination. The MIC is the lowest concentration of the drug(s) that completely inhibits visible bacterial growth.
-
Calculate the Fractional Inhibitory Concentration (FIC) for each drug in a given well:
-
FIC of Drug A = (MIC of Drug A in combination) / (MIC of Drug A alone)
-
FIC of Drug B = (MIC of Drug B in combination) / (MIC of Drug B alone)
-
-
Calculate the FIC Index (FICI) for each combination:
-
FICI = FIC of Drug A + FIC of Drug B
-
-
Interpret the results as follows:[7][8][9]
-
Synergy: FICI ≤ 0.5
-
Additive/Indifference: 0.5 < FICI ≤ 4
-
Antagonism: FICI > 4
-
-
Pharmacokinetic Considerations and Clinical Implications
The efficacy of a sulfonamide-trimethoprim combination is not solely dependent on its in vitro synergistic activity but also on the pharmacokinetic profiles of the individual drugs in the target animal species.[2] The goal is to achieve and maintain a synergistic ratio of the two drugs at the site of infection.
There are significant variations in the pharmacokinetic parameters of different sulfonamides across animal species.[2] For instance, the half-life of sulfadiazine is approximately 10.1 hours in cattle but only 2.9 hours in pigs.[2] Trimethoprim generally has a longer half-life in most species, allowing for dosing intervals of 12-24 hours.[2]
The choice of the specific sulfonamide to combine with trimethoprim should, therefore, consider the pharmacokinetic compatibility of the two drugs in the target species to ensure that synergistic concentrations are maintained throughout the dosing interval.[10]
Resistance Mechanisms and Future Perspectives
Resistance to sulfonamides and trimethoprim can emerge through various mechanisms, including alterations in the target enzymes (DHPS and DHFR), increased production of PABA, or the acquisition of alternative metabolic pathways.[1] The use of these drugs in combination can help to slow the development of resistance, as it is less likely for a bacterium to simultaneously develop resistance to two drugs with different mechanisms of action.
Conclusion
The combination of this compound and trimethoprim represents a powerful therapeutic strategy that leverages the principle of antimicrobial synergy to achieve enhanced efficacy against a broad spectrum of bacterial pathogens. The sequential blockade of the bacterial folate synthesis pathway provides a clear mechanistic basis for their potentiation. While in vitro and in vivo data for other sulfonamides in combination with trimethoprim strongly support the clinical utility of this approach, further research focusing specifically on this compound would be beneficial for optimizing its use in various clinical settings. The experimental protocols outlined in this guide provide a framework for the continued evaluation and comparison of this important combination therapy, ensuring its rational and effective application in the ongoing battle against bacterial infections.
References
- 1. Sulfonamides and Trimethoprim | Oncohema Key [oncohemakey.com]
- 2. A comparison of the in vitro activities of sulfamethoxazole and sulfadiazine combinations with trimethoprim - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Mutual potentiation drives synergy between trimethoprim and sulfamethoxazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Comparative evaluation of therapeutic efficacy of sulfadiazine-trimethoprim, oxytetracycline, enrofloxacin and florfenicol on Staphylococcus aureus-induced arthritis in broilers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. emerypharma.com [emerypharma.com]
- 8. Antimicrobial Synergy Testing/Checkerboard Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 9. Antibiotic Synergy (Checkerboard) Testing, Other Bacterial | AMRI [amri.staging.ribbitt.com]
- 10. Population pharmacokinetic modeling of sulfadimethoxine, sulfadiazine and sulfamethoxazole combined to trimethoprim in pigs - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of Sulfametomidine
For the modern researcher, scientist, and drug development professional, the integrity of our work extends beyond the benchtop; it encompasses the entire lifecycle of the chemical compounds we handle, including their safe and responsible disposal. This guide provides an in-depth, procedural framework for the proper disposal of sulfametomidine, ensuring the safety of laboratory personnel and the protection of our environment. The protocols outlined herein are grounded in regulatory compliance and scientific best practices, reflecting a commitment to excellence that defines our field.
The Critical Importance of Proper this compound Disposal: Understanding the Risks
This compound, a sulfonamide antibiotic, is a physiologically active substance that requires careful handling throughout its use and disposal. Improper disposal of this compound and other pharmaceuticals can lead to significant environmental contamination and potential public health risks. Sulfonamides, as a class, are known to be harmful to aquatic life and can persist in the environment, contributing to the development of antibiotic-resistant bacteria.[1][2][3] Therefore, adhering to stringent disposal protocols is not merely a regulatory obligation but a scientific responsibility.
The primary hazards associated with this compound, as identified in its Safety Data Sheet (SDS), include:
-
Skin Irritation (Category 2): Causes skin irritation upon contact.[4]
-
Harmful to Aquatic Life (Acute Hazard, Category 3): Poses a threat to aquatic ecosystems.
Understanding these hazards is the first step in implementing a disposal plan that mitigates risk and ensures safety.
Regulatory Framework: Navigating Compliance
The disposal of pharmaceutical waste, including this compound, is regulated by several federal and state agencies. Key among these are the Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA).
-
Environmental Protection Agency (EPA): The EPA, under the Resource Conservation and Recovery Act (RCRA), governs the management of hazardous waste.[5][6][7] In 2019, the EPA finalized a new rule, often referred to as Subpart P, which provides specific management standards for hazardous waste pharmaceuticals generated by healthcare facilities.[6][8][9][10] A critical component of this rule is the prohibition of sewering hazardous waste pharmaceuticals, meaning they cannot be flushed down the drain.[6][9][10][11]
-
Occupational Safety and Health Administration (OSHA): OSHA's regulations, particularly the Hazard Communication Standard (29 CFR 1910.1200), mandate that employers inform and train employees about the hazards of chemicals in the workplace.[12][13][14] This includes providing access to Safety Data Sheets (SDSs) and training on appropriate handling and emergency procedures.[12][13]
It is imperative that your institution's Environmental Health and Safety (EHS) department is consulted to ensure full compliance with all applicable federal, state, and local regulations.
Personal Protective Equipment (PPE): A Non-Negotiable for Safety
Prior to handling this compound for any purpose, including disposal, all personnel must be equipped with the appropriate Personal Protective Equipment (PPE). The minimum required PPE includes:
| PPE Component | Specification | Rationale |
| Gloves | Chemical-resistant (e.g., nitrile) | To prevent skin contact and irritation.[4] |
| Eye Protection | Safety glasses with side shields or goggles | To protect eyes from dust and splashes.[4][15] |
| Lab Coat | Standard laboratory coat | To protect skin and clothing from contamination. |
| Respiratory Protection | NIOSH-approved respirator | Recommended when handling bulk powders or when dust generation is likely.[16] |
All PPE should be removed and disposed of as contaminated waste after handling the chemical.
Step-by-Step Disposal Protocols for this compound
The guiding principle for the disposal of this compound is that it must be managed as a chemical waste and disposed of through an approved waste disposal plant.[17] Under no circumstances should this compound be disposed of in the regular trash or flushed down the drain.
-
Containerization: Keep the this compound in its original, clearly labeled container. If the original container is compromised, transfer the material to a new, compatible, and properly labeled waste container.
-
Labeling: The waste container must be labeled as hazardous waste in accordance with your institution's EHS guidelines and EPA regulations. The label should clearly identify the contents as "Hazardous Waste - this compound."
-
Segregation: Do not mix this compound with other chemical waste unless explicitly permitted by your EHS department. Incompatible wastes can react dangerously.
-
Storage: Store the sealed waste container in a designated, secure satellite accumulation area until it is collected by a licensed hazardous waste contractor.
-
Documentation: Maintain accurate records of the amount of this compound being disposed of, as required by your institution and regulatory agencies.
-
Collection: All disposable items that have come into contact with this compound, such as gloves, weigh boats, pipette tips, and contaminated paper towels, must be collected as hazardous waste.
-
Containerization: Place all contaminated solid waste into a designated, leak-proof container lined with a heavy-duty plastic bag.
-
Labeling: Clearly label the container as "Hazardous Waste - this compound Contaminated Debris."
-
Storage and Collection: Store the sealed container in the satellite accumulation area for collection by a licensed hazardous waste contractor.
-
Collection: Collect all aqueous and solvent-based solutions containing this compound in a dedicated, shatter-resistant, and leak-proof waste container.
-
pH Neutralization (if applicable): If the solution is highly acidic or basic, it may require neutralization before disposal. Consult your EHS department for specific procedures.
-
Containerization and Labeling: The container must be compatible with the solvent used. Label the container clearly with "Hazardous Waste," the name of the chemical ("this compound"), the solvent(s), and the approximate concentration.
-
Storage and Collection: Ensure the container is tightly sealed and stored in a designated area for liquid hazardous waste collection.
Emergency Procedures: Spill and Exposure Response
In the event of a spill or personnel exposure, immediate and correct action is crucial.
-
Spill Response:
-
Evacuate the immediate area and alert colleagues.
-
If the spill is large or involves a significant amount of dust, contact your institution's emergency response team.
-
For small spills of solid material, carefully cover the spill with an absorbent material to prevent dust from becoming airborne.
-
Wearing appropriate PPE, gently sweep the material into a designated hazardous waste container.
-
Clean the affected area thoroughly.
-
All materials used for cleanup must be disposed of as hazardous waste.
-
-
Personnel Exposure:
-
Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes. If skin irritation occurs, seek medical attention.
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air. If they are not breathing, give artificial respiration. Seek medical attention.
-
Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.
-
Visualizing the Disposal Workflow
To aid in the decision-making process for the proper disposal of this compound waste, the following workflow diagram has been developed.
Caption: Decision workflow for the proper disposal of this compound waste streams.
References
- 1. Effects of the presence of sulfonamides in the environment and their influence on human health - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Veterinární medicína: Sulfonamides in the environment: a review and a case report [vetmed.agriculturejournals.cz]
- 4. echemi.com [echemi.com]
- 5. sdmedwaste.com [sdmedwaste.com]
- 6. Managing Pharmaceutical Waste | Stericycle [stericycle.com]
- 7. EPA Regulations for Healthcare & Pharmaceuticals | Stericycle [stericycle.com]
- 8. epa.gov [epa.gov]
- 9. ashp.org [ashp.org]
- 10. Pharmaceutical Waste Management for Businesses and Homeowners | Florida Department of Environmental Protection [floridadep.gov]
- 11. epa.gov [epa.gov]
- 12. Hazardous Drugs - Controlling Occupational Exposure to Hazardous Drugs | Occupational Safety and Health Administration [osha.gov]
- 13. Hazardous Drugs - Standards | Occupational Safety and Health Administration [osha.gov]
- 14. osha.oregon.gov [osha.oregon.gov]
- 15. cdn.caymanchem.com [cdn.caymanchem.com]
- 16. ashp.org [ashp.org]
- 17. fishersci.com [fishersci.com]
A Researcher's Guide to Personal Protective Equipment (PPE) for Handling Sulfametomidine
As researchers and scientists, our commitment to discovery is paralleled by our dedication to safety. Handling active pharmaceutical ingredients (APIs) like Sulfametomidine, a sulfonamide antibiotic, requires a comprehensive understanding of its potential hazards and the implementation of meticulous safety protocols. This guide provides an in-depth, procedural framework for the selection, use, and disposal of Personal Protective Equipment (PPE), ensuring both personal safety and the integrity of your research.
Part 1: Hazard Assessment and Risk Mitigation
Before handling any chemical, a thorough hazard assessment is paramount.[1][2][3] this compound, in its powdered form, presents the primary risks of inhalation and dermal exposure. While a specific Occupational Exposure Limit (OEL) for this compound is not established by major regulatory bodies like OSHA, it is prudent to handle it as a potent compound.[4][5] The Safety Data Sheet (SDS) for similar sulfonamides, like sulfacetamide, indicates that they can cause skin and serious eye irritation.[6][7][8][9][10]
Core Principles of Exposure Control:
The hierarchy of controls dictates that engineering and administrative controls should be the primary means of protection. PPE is the essential final barrier between you and the hazard.[11]
-
Engineering Controls: Always handle powdered this compound within a certified chemical fume hood or a powder containment hood to minimize airborne particles.[4]
-
Administrative Controls: Establish clear standard operating procedures (SOPs), provide thorough training, and restrict access to handling areas.[3]
-
Personal Protective Equipment (PPE): The last line of defense, PPE must be selected based on the specific task and potential for exposure.[11]
Part 2: Core Laboratory Workflows & Required PPE
Different laboratory tasks present varying levels of exposure risk. The following table outlines the minimum recommended PPE for common procedures involving this compound.
| Task | Hand Protection | Eye/Face Protection | Respiratory Protection | Protective Clothing |
| Pre-weighing/Container Handling | Single pair of nitrile gloves | ANSI Z87.1-compliant safety glasses with side shields[12] | Not typically required if containers are sealed | Lab coat |
| Weighing and Aliquoting (Powder) | Double-gloving with nitrile gloves | ANSI Z87.1-compliant safety goggles or a face shield[2][12] | NIOSH-approved N95 or higher-rated respirator | Disposable gown over lab coat |
| Solution Preparation | Chemical-resistant nitrile gloves | Safety goggles | Not typically required if performed in a fume hood | Lab coat |
| Spill Cleanup (Powder) | Double-gloving with heavy-duty nitrile gloves | Safety goggles and face shield | NIOSH-approved N95 or higher-rated respirator | Disposable, chemical-resistant gown or coveralls |
| Waste Disposal | Nitrile gloves | Safety glasses with side shields | Not typically required | Lab coat |
Detailed Protocol: Weighing and Aliquoting this compound Powder
This high-risk task requires the most stringent PPE protocol due to the high potential for generating airborne particles.
Step-by-Step PPE Application (Donning):
-
Hand Hygiene: Begin by washing your hands thoroughly with soap and water.[13]
-
Protective Clothing: Don a disposable gown over your standard lab coat, ensuring it is fully snapped or tied.[14]
-
Respiratory Protection: Put on a NIOSH-approved N95 respirator. Perform a user seal check to ensure a proper fit around your nose and mouth.[13] The mask must be fitted and sealed correctly to be effective.[15]
-
Eye and Face Protection: Wear safety goggles that provide a full seal around the eyes. For added protection against splashes, a face shield can be worn over the goggles.[2]
-
Hand Protection (Double-Gloving):
-
Don the first pair of nitrile gloves, extending the cuffs over the sleeves of your disposable gown.[1]
-
Don a second pair of nitrile gloves over the first pair. This allows for the safe removal of the outer, contaminated layer without exposing your skin.
-
Workflow Diagram: PPE Selection for this compound Handling
Caption: A decision workflow for selecting the appropriate level of PPE based on the specific laboratory task involving this compound.
Part 3: Doffing and Disposal Procedures
The process of removing PPE (doffing) is as critical as donning it correctly to prevent cross-contamination.[15] The guiding principle is to remove the most contaminated items first.
Step-by-Step PPE Removal (Doffing):
-
Outer Gloves: While in the designated handling area (e.g., within the fume hood), carefully peel off the outer pair of gloves. Grasp the outside of one glove with the other gloved hand and pull it off, turning it inside out. Hold the removed glove in your remaining gloved hand, and slide an ungloved finger under the wrist of the remaining glove to peel it off.[1] Dispose of them in the designated hazardous waste container.
-
Disposable Gown: Untie or unsnap the gown. Carefully peel it away from your body, rolling it inside out to contain any contaminants. Dispose of it in the hazardous waste container.[13][14]
-
Exit the Immediate Area: Exit the containment area before removing respiratory and eye protection.
-
Eye/Face Protection: Remove goggles or a face shield by handling the strap or earpieces, avoiding contact with the front surface.[13] Place them in a designated area for decontamination.[14]
-
Respiratory Protection: Remove your respirator by pulling the straps over your head without touching the front of the mask.[13] Dispose of it immediately.
-
Inner Gloves: Remove the final pair of gloves as described in step 1.[13]
-
Hand Hygiene: Immediately wash your hands with soap and water for at least 20 seconds.[13]
Doffing Sequence Diagram
Caption: The sequential process for safely removing PPE after handling powdered this compound to minimize self-contamination.
Part 4: Emergency Procedures and Disposal
Spill Response:
In the event of a spill of this compound powder:
-
Evacuate non-essential personnel from the area.
-
Ensure you are wearing the appropriate spill response PPE (see table above).
-
Gently cover the spill with absorbent pads to avoid making the powder airborne.
-
Wet the absorbent pads with an appropriate solvent (e.g., water or a detergent solution) to dampen the powder.
-
Carefully collect the material and place it in a sealed container for hazardous waste disposal.
-
Decontaminate the spill area according to your institution's EHS guidelines.
Disposal of Waste:
All materials contaminated with this compound, including excess powder, contaminated PPE, and cleaning materials, are considered chemical waste.[16]
-
Solid Waste: Collect all solid waste (gloves, gowns, respirator, contaminated labware) in a clearly labeled, sealed hazardous waste container.[16]
-
Liquid Waste: Unused stock solutions should be collected as hazardous chemical waste.[16]
-
Disposal Pathway: Follow your institution's specific guidelines for the disposal of pharmaceutical and chemical waste. Do not dispose of this compound down the drain, as this can contribute to antibiotic resistance in the environment.[16][17][18][19] The FDA recommends that in the absence of a take-back program, antibiotics should be mixed with an unpalatable substance (like cat litter or coffee grounds), placed in a sealed container, and disposed of in the trash.[18][20] However, for a laboratory setting, disposal as hazardous chemical waste is the more appropriate and stringent protocol.
By adhering to these rigorous PPE and handling protocols, you uphold the highest standards of laboratory safety, protecting yourself, your colleagues, and the integrity of your scientific work.
References
- 1. uab.edu [uab.edu]
- 2. Personal Protective Equipment : USDA ARS [ars.usda.gov]
- 3. OSHA Regulations for Personal Protective Equipment [gammacompliance.com]
- 4. Handling & Processing of Potent Compounds: A Holistic Approach - IPS [ipsdb.com]
- 5. Permissible Exposure Limits – OSHA Annotated Table Z-1 | Occupational Safety and Health Administration [osha.gov]
- 6. fishersci.com [fishersci.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. spectrumchemical.com [spectrumchemical.com]
- 9. assets.thermofisher.com [assets.thermofisher.com]
- 10. cdn.caymanchem.com [cdn.caymanchem.com]
- 11. cdc.gov [cdc.gov]
- 12. osha.gov [osha.gov]
- 13. researchsafety.gwu.edu [researchsafety.gwu.edu]
- 14. youtube.com [youtube.com]
- 15. westlab.com.au [westlab.com.au]
- 16. bitesizebio.com [bitesizebio.com]
- 17. eponline.com [eponline.com]
- 18. news-medical.net [news-medical.net]
- 19. SIDP - Antibiotic Disposal [sidp.org]
- 20. fda.gov [fda.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
